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Core Science & Biosynthesis

Foundational

A Researcher's Comprehensive Guide to Procuring and Utilizing SGC-iMLLT-N for Epigenetic Studies

For professionals in drug development and biomedical research, the integrity of experimental findings is paramount. The use of chemical probes to interrogate biological systems necessitates rigorous controls to ensure th...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and biomedical research, the integrity of experimental findings is paramount. The use of chemical probes to interrogate biological systems necessitates rigorous controls to ensure that observed effects are a direct result of on-target activity. This guide provides an in-depth technical overview of SGC-iMLLT-N, the crucial negative control for the potent MLLT1/3 YEATS domain inhibitor, SGC-iMLLT. Herein, we address the critical question of procurement, delve into the scientific rationale for its use, and provide actionable protocols for its application in research.

The Indispensable Role of the Negative Control: Understanding SGC-iMLLT and SGC-iMLLT-N

SGC-iMLLT is a first-in-class chemical probe that potently and selectively inhibits the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9).[1][2][3] These proteins are critical "readers" of histone lysine acylation, and their dysregulation is implicated in various cancers, most notably acute myeloid leukemia (AML).[4] SGC-iMLLT, the (S)-enantiomer, was developed to allow researchers to probe the function of these YEATS domains in cellular processes.

However, to confidently attribute any biological effect to the inhibition of MLLT1/3, it is essential to use a structurally similar but biologically inactive control compound. This is the role of SGC-iMLLT-N , the (R)-enantiomer. As detailed in the primary literature, SGC-iMLLT-N (also referred to as compound 91) is significantly less active against MLLT1/3.[5] By comparing the cellular effects of SGC-iMLLT to those of SGC-iMLLT-N, researchers can distinguish specific on-target effects from non-specific or off-target phenomena.

Procurement Pathways for SGC-iMLLT-N

While the active probe, SGC-iMLLT, is readily available from several commercial suppliers, obtaining its negative control, SGC-iMLLT-N, can be more challenging as it is not always listed as a standard catalog item. Below are the recommended procurement strategies for research professionals.

Direct Inquiry with Established Suppliers of SGC-iMLLT

The most direct approach is to contact the technical support or sales departments of reputable chemical suppliers that carry the active SGC-iMLLT probe. These companies often have custom synthesis capabilities or may have access to the negative control even if it is not listed in their public catalog. When inquiring, it is crucial to provide the correct chemical information.

Key Chemical Identifiers for SGC-iMLLT (Active Probe):

IdentifierValueSource
CAS Number 2255338-25-9[1][6]
IUPAC Name 1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide[7]
Molecular Formula C22H24N6O[1][7]
Molecular Weight 388.47 g/mol [1]

When contacting suppliers, explicitly state that you are seeking the (R)-enantiomer, SGC-iMLLT-N, which serves as the negative control for the product with CAS number 2255338-25-9.

Recommended Suppliers for Inquiry:

  • MedChemExpress (MCE): A prominent supplier of bioactive molecules, including a wide range of chemical probes.[1][8][9][10]

  • Cayman Chemical: Known for providing a comprehensive portfolio of research chemicals, including many SGC probes.[11]

  • Tocris Bioscience: A reputable source for pharmacological reagents, they often carry negative controls for their probes.[12][13]

Custom Synthesis

If direct inquiry proves unsuccessful, custom synthesis is a viable, albeit more resource-intensive, option. The seminal paper by Moustakim et al. in Angewandte Chemie provides the detailed synthetic route for both SGC-iMLLT and SGC-iMLLT-N.[5] This publication can be provided to a custom synthesis organization to obtain a quotation for the production of the required amount of SGC-iMLLT-N.

Scientific Integrity in Practice: The Mechanism of Action and Experimental Validation

The MLLT1 and MLLT3 proteins, through their YEATS domains, recognize and bind to acetylated lysine residues on histones, a key step in the transcriptional activation of oncogenes. SGC-iMLLT competitively binds to the acetyl-lysine binding pocket of the YEATS domain, thereby displacing it from chromatin and downregulating the expression of target genes.

MLLT1_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by SGC-iMLLT Histone_H3 Acetylated Histone H3 MLLT1_AF9 MLLT1/3 (ENL/AF9) YEATS Domain Histone_H3->MLLT1_AF9 binds to Transcription Oncogene Transcription MLLT1_AF9->Transcription promotes Inactive_MLLT1 Inactive MLLT1/3 SGC_iMLLT SGC-iMLLT SGC_iMLLT->Inactive_MLLT1 binds and inhibits

Caption: Mechanism of MLLT1/3 inhibition by SGC-iMLLT.

To ensure that the observed cellular phenotype is due to this specific mechanism, a rigorous experimental workflow incorporating the negative control is essential.

Experimental Workflow for Target Validation

The following diagram illustrates a self-validating experimental workflow for studying the effects of MLLT1/3 inhibition.

Experimental_Workflow Cell_Culture Prepare Cancer Cell Lines (e.g., AML cell line MV4;11) Treatment_Groups Create Treatment Groups Cell_Culture->Treatment_Groups Active_Probe SGC-iMLLT (e.g., 1 µM) Treatment_Groups->Active_Probe Negative_Control SGC-iMLLT-N (e.g., 1 µM) Treatment_Groups->Negative_Control Vehicle_Control Vehicle (DMSO) Treatment_Groups->Vehicle_Control Downstream_Assays Perform Downstream Assays Active_Probe->Downstream_Assays Negative_Control->Downstream_Assays Vehicle_Control->Downstream_Assays Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Downstream_Assays->Cell_Viability Gene_Expression Gene Expression Analysis (RT-qPCR for MYC, etc.) Downstream_Assays->Gene_Expression Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Downstream_Assays->Target_Engagement Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Gene_Expression->Data_Analysis Target_Engagement->Data_Analysis Conclusion Draw Conclusions on On-Target Effects Data_Analysis->Conclusion

Caption: A self-validating experimental workflow using SGC-iMLLT and SGC-iMLLT-N.

Step-by-Step Protocol: Cell Viability Assay

This protocol provides a general framework for assessing the anti-proliferative effects of SGC-iMLLT.

  • Cell Seeding: Seed AML cells (e.g., MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare stock solutions of SGC-iMLLT and SGC-iMLLT-N in DMSO (e.g., 10 mM). Create a dilution series to achieve the desired final concentrations.

  • Treatment: Add the compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values. A significant difference in IC50 between SGC-iMLLT and SGC-iMLLT-N indicates on-target activity.

Quantitative Data Summary

The following table summarizes the key potency and selectivity data for SGC-iMLLT, which should be contrasted with the minimal activity of SGC-iMLLT-N in your experiments.

TargetAssaySGC-iMLLT ActivitySelectivity over other YEATS domainsReference
MLLT1 (ENL) Binding (Kd)0.129 µM>77-fold vs. YEATS2/4[1]
MLLT3 (AF9) Binding (Kd)0.077 µM>130-fold vs. YEATS2/4[1]
MLLT1 (ENL) Inhibition (IC50)0.26 µMN/A[1]
Cellular Target Engagement (NanoBRET) MLLT1IC50 ~0.5 µMN/A[5]
SGC-iMLLT-N (NanoBRET) MLLT1IC50 = 5.8 µMN/A[5]

Conclusion and Future Perspectives

The use of SGC-iMLLT, in conjunction with its inactive control SGC-iMLLT-N, provides a robust system for dissecting the biological functions of MLLT1 and MLLT3. While the procurement of SGC-iMLLT-N may require additional steps such as direct supplier inquiry or custom synthesis, its use is non-negotiable for rigorous scientific inquiry. As research in the field of epigenetics continues to evolve, the principles of using well-characterized chemical probes and their corresponding negative controls will remain a cornerstone of generating high-quality, reproducible data.

References

  • The Chemical Probes Portal. SGC-iMLLT. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. ResearchGate. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PMC - NIH. [Link]

  • PubChem. SGC-iMLLT. [Link]

  • Structural Genomics Consortium. NVS-MLLT-1. [Link]

  • Blazewska, K., et al. (2014). Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT. PubMed. [Link]

  • MDPI. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Role of SGC-iMLLT-N in Epigenetic Probe Validation

Abstract This technical guide provides a comprehensive overview of SGC-iMLLT-N and its critical role as a negative control for the chemical probe SGC-iMLLT in the field of epigenetics. We will delve into the molecular in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of SGC-iMLLT-N and its critical role as a negative control for the chemical probe SGC-iMLLT in the field of epigenetics. We will delve into the molecular intricacies of the YEATS domain, the target of SGC-iMLLT, and elucidate the mechanism by which this probe exerts its inhibitory effects. Crucially, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to effectively utilize SGC-iMLLT-N for robust epigenetic probe validation. Through a combination of theoretical insights, practical methodologies, and data interpretation guidelines, this document aims to empower scientists in their quest to unravel the complexities of epigenetic regulation and accelerate the development of novel therapeutics.

Introduction: The Epigenetic Landscape and the Rise of Chemical Probes

The field of epigenetics has revolutionized our understanding of gene regulation, revealing a dynamic layer of control superimposed on the static DNA sequence. A key aspect of this regulation is orchestrated by "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby influencing chromatin structure and gene expression.[1] The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a recently discovered family of such readers that specifically recognizes acetylated and crotonylated lysine residues on histones.[2][3][4]

Dysregulation of YEATS domain-containing proteins, particularly MLLT1 (ENL) and MLLT3 (AF9), has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[3][5][6][7] This has spurred the development of small molecule inhibitors, known as chemical probes, to dissect the biological functions of these proteins and explore their therapeutic potential.[5][8][9]

SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1/3 and acetylated histones.[3][5][10] However, the use of any chemical probe necessitates a crucial counterpart: a structurally similar but biologically inactive negative control. This is where SGC-iMLLT-N plays an indispensable role. By demonstrating that the observed biological effects are specific to the inhibition of the target and not due to off-target effects of the chemical scaffold, SGC-iMLLT-N provides the rigorous validation required for confident interpretation of experimental results.

This guide will provide a detailed exploration of SGC-iMLLT-N's function and application, empowering researchers to conduct well-controlled and impactful epigenetic studies.

The Target: Understanding the MLLT1/3 YEATS Domain

The human genome encodes four proteins containing a YEATS domain: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and GAS41.[2] MLLT1 and MLLT3 are paralogs that share high sequence homology within their YEATS domains and are often components of large transcriptional regulatory complexes, such as the Super Elongation Complex (SEC).[2][4] These complexes are crucial for the expression of key developmental and oncogenic genes.[11]

The YEATS domain itself is a compact module of approximately 120-140 amino acids that forms a unique "end-open" aromatic cage, perfectly shaped to accommodate an acylated lysine side chain.[2] This structural feature distinguishes it from other acetyl-lysine binding modules like bromodomains.[2] The specific recognition of acetylated histones by the MLLT1/3 YEATS domain tethers their associated protein complexes to active chromatin regions, thereby promoting transcriptional elongation.[2]

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Caption: Mechanism of MLLT1/3 YEATS domain function in transcriptional regulation.

The Probe and its Control: SGC-iMLLT and SGC-iMLLT-N

SGC-iMLLT was identified as a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[3][5] It competitively binds to the acetyl-lysine binding pocket, thereby displacing the YEATS domain from its histone anchor and disrupting the downstream transcriptional program.[2]

The development of SGC-iMLLT was accompanied by the synthesis of its enantiomer, SGC-iMLLT-N, which serves as a crucial negative control.[3] While possessing the same chemical composition, the different stereochemistry of SGC-iMLLT-N renders it significantly less active against the MLLT1/3 YEATS domains.[3] This stark difference in activity, despite the structural similarity, is the cornerstone of its utility as a negative control. Any observed cellular phenotype that is induced by SGC-iMLLT but not by SGC-iMLLT-N can be confidently attributed to the specific inhibition of the MLLT1/3 YEATS domains.

Potency and Selectivity Data

The following table summarizes the key binding and inhibitory data for SGC-iMLLT, highlighting its potency and selectivity.

TargetSGC-iMLLT IC50 (µM)SGC-iMLLT Kd (µM)SGC-iMLLT-N Activity
MLLT1 (ENL)0.26[10][12]0.129[10][12]Diminished[3]
MLLT3 (AF9)-0.077[10]Diminished[3]
YEATS2>10[3][12]-Not Active
YEATS4 (GAS41)>10[3][12]-Not Active
Bromodomains (48 tested)No activity at 50 µM[3][12]-Not Active

Data compiled from multiple sources.[3][10][12]

Experimental Validation of SGC-iMLLT-N as a Negative Control

The validation of SGC-iMLLT-N as a negative control is a critical step before its use in downstream biological assays. This involves demonstrating its lack of target engagement in cellular systems. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][16] When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand will shift the melting curve of the target protein to a higher temperature.

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CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation A Treat cells with SGC-iMLLT D Heat cells at various temperatures A->D B Treat cells with SGC-iMLLT-N B->D C Treat cells with Vehicle (DMSO) C->D E Lyse cells and separate soluble fraction D->E F Western Blot for MLLT1/3 E->F G Quantify protein levels and plot melting curves F->G H SGC-iMLLT shows thermal stabilization G->H I SGC-iMLLT-N shows no stabilization G->I

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLM-13, a human AML cell line) at an appropriate density.

    • Treat cells with SGC-iMLLT (e.g., 1-10 µM), SGC-iMLLT-N (at the same concentration), or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Harvesting and Aliquoting:

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble fraction) and transfer to a new tube.

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MLLT1 or MLLT3.

    • Use a suitable secondary antibody and detect the signal using a chemiluminescence-based method.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the unheated control for each treatment group.

    • Plot the normalized band intensity against the temperature to generate melting curves.

Expected Outcome: The melting curve for the SGC-iMLLT-treated cells should show a rightward shift compared to the vehicle-treated cells, indicating thermal stabilization of the target protein. In contrast, the melting curve for the SGC-iMLLT-N-treated cells should overlap with the vehicle control, confirming its lack of target engagement.

Downstream Applications: Using SGC-iMLLT-N to Validate Biological Findings

Once validated, SGC-iMLLT-N is an essential tool for ensuring the specificity of biological effects observed with SGC-iMLLT. Key downstream applications include:

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell.[17][18] In the context of SGC-iMLLT, ChIP can be used to demonstrate the displacement of MLLT1/3 from its target gene promoters.

Step-by-Step ChIP Protocol
  • Cell Treatment and Cross-linking:

    • Treat cells with SGC-iMLLT, SGC-iMLLT-N, or vehicle.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (final concentration ~1%) and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight with an antibody specific for MLLT1 or MLLT3, or a negative control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis by qPCR:

    • Perform quantitative PCR (qPCR) using primers specific for known MLLT1/3 target gene promoters (e.g., MYC, HOXA9) and a negative control region.

    • Analyze the data as a percentage of the input DNA.

Expected Outcome: Treatment with SGC-iMLLT should lead to a significant reduction in the enrichment of MLLT1/3 at its target gene promoters compared to the vehicle control.[19] Treatment with SGC-iMLLT-N should show no significant change in MLLT1/3 occupancy.

Gene Expression Analysis

Inhibition of MLLT1/3 is expected to alter the expression of its target genes. Gene expression analysis, typically by reverse transcription-quantitative PCR (RT-qPCR) or RNA sequencing (RNA-seq), can be used to validate the functional consequences of MLLT1/3 inhibition.

Step-by-Step RT-qPCR Protocol
  • Cell Treatment and RNA Extraction:

    • Treat cells with SGC-iMLLT, SGC-iMLLT-N, or vehicle for a desired time period (e.g., 24-72 hours).

    • Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using primers specific for MLLT1/3 target genes and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the relative gene expression using the delta-delta Ct method.

Expected Outcome: SGC-iMLLT treatment should lead to a significant downregulation of MLLT1/3 target gene expression.[3] SGC-iMLLT-N should have a minimal or no effect on the expression of these genes.

Conclusion: The Imperative of Rigorous Controls in Epigenetic Research

The development of potent and selective chemical probes like SGC-iMLLT has opened up new avenues for exploring the complex world of epigenetic regulation. However, the true value of these tools can only be realized through their judicious use in well-controlled experiments. SGC-iMLLT-N provides the essential negative control needed to ensure that the observed biological effects are a direct consequence of target inhibition.

By following the principles and protocols outlined in this guide, researchers can confidently employ SGC-iMLLT and SGC-iMLLT-N to dissect the roles of MLLT1 and MLLT3 in health and disease, paving the way for the development of novel therapeutic strategies targeting the epigenetic machinery.

References

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - National Genomics Data Center (CNCB-NGDC). (2022, January 27). National Genomics Data Center. Retrieved February 8, 2024, from [Link]

  • Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia | Cancer Discovery - AACR Journals. (2022, November 2). AACR Publications. Retrieved February 8, 2024, from [Link]

  • Fragment-Based Discovery of AF9 YEATS Domain Inhibitors - MDPI. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed. (2018, December 10). PubMed. Retrieved February 8, 2024, from [Link]

  • Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, February 8). ResearchGate. Retrieved February 8, 2024, from [Link]

  • NVS-MLLT-1 | SGC - Structural Genomics Consortium. (n.d.). Structural Genomics Consortium. Retrieved February 8, 2024, from [Link]

  • Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • SGC-iMLLT - the Chemical Probes Portal. (n.d.). Chemical Probes Portal. Retrieved February 8, 2024, from [Link]

  • Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia | ACS Central Science. (2021, April 30). ACS Publications. Retrieved February 8, 2024, from [Link]

  • The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC. (2023, June 7). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed. (2022, September 16). PubMed. Retrieved February 8, 2024, from [Link]

  • Development of Chemical Tools for the Human YEATS Domain - ACS Publications. (2025, July 11). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (2017, August 29). JoVE. Retrieved February 8, 2024, from [Link]

  • Small-molecule tools for YEATS domain proteins - PMC. (2023, November 3). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv. (2022, January 27). bioRxiv. Retrieved February 8, 2024, from [Link]

  • Chromatin Immunoprecipitation (ChIP) Protocol - Rockland Immunochemicals. (n.d.). Rockland Immunochemicals. Retrieved February 8, 2024, from [Link]

  • ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Biotarget. (2018, August 4). Biotarget. Retrieved February 8, 2024, from [Link]

  • Expression Experiments with QC Issues | Gemma. (n.d.). Gemma. Retrieved February 8, 2024, from [Link]

  • RNA-Sequencing & Analysis and Gene Expression News | GenomeWeb. (n.d.). GenomeWeb. Retrieved February 8, 2024, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. - Apollo - University of Cambridge. (n.d.). Apollo - University of Cambridge. Retrieved February 8, 2024, from [Link]

  • SGC-UNC Publications. (n.d.). SGC-UNC. Retrieved February 8, 2024, from [Link]

Sources

Foundational

A Deep Dive into the Stereochemistry of SGC-iMLLT: A Technical Guide for Drug Discovery Professionals

Introduction: Targeting the MLLT1/3-KMT2A Axis in Oncology In the landscape of epigenetic drug discovery, the interaction between the MLLT1/3 (also known as ENL/AF9) YEATS domains and acetylated histones has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the MLLT1/3-KMT2A Axis in Oncology

In the landscape of epigenetic drug discovery, the interaction between the MLLT1/3 (also known as ENL/AF9) YEATS domains and acetylated histones has emerged as a critical node in the transcriptional dysregulation that drives several aggressive cancers, particularly acute leukemias with KMT2A (formerly MLL) gene rearrangements.[1][2] The KMT2A fusion proteins aberrantly recruit transcriptional machinery, including the super elongation complex (SEC), of which MLLT1 and MLLT3 are key components, to drive the expression of oncogenes like HOXA9 and MEIS1.[3] This dependency makes the MLLT1/3 YEATS domains compelling therapeutic targets.

SGC-iMLLT is a first-in-class, potent, and selective chemical probe that competitively inhibits the binding of the MLLT1 and MLLT3 YEATS domains to acetylated histone tails.[4][5] This guide provides an in-depth technical exploration of SGC-iMLLT, with a core focus on its enantiomers. Chirality is a fundamental aspect of drug design, as stereoisomers can exhibit profound differences in potency, selectivity, and metabolic stability. Understanding the distinct properties of the SGC-iMLLT enantiomers is paramount for researchers aiming to leverage this chemical tool for target validation, downstream biological investigation, and the development of next-generation therapeutics. Herein, we dissect the causality behind experimental design, provide validated protocols for characterization, and offer insights into the structural basis of this inhibitor's stereospecific activity.

The Dichotomy of Activity: SGC-iMLLT and its Inactive Enantiomer

SGC-iMLLT is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the 2-position of the pyrrolidine ring. The development and characterization of this probe revealed a stark difference in biological activity between the two enantiomers.[6]

  • SGC-iMLLT (Compound 92): The active enantiomer, which potently binds to the MLLT1 and MLLT3 YEATS domains.

  • SGC-iMLLT-N (Compound 91): The inactive, or significantly less active, enantiomer, which serves as an essential negative control for in-cell and in-vivo experiments to ensure that observed phenotypes are due to on-target inhibition.[6]

The differential activity of these enantiomers underscores the highly specific nature of the interaction within the acetyl-lysine binding pocket of the YEATS domain.

Quantitative Comparison of Enantiomer Activity

The following table summarizes the key quantitative data comparing the active and inactive enantiomers of SGC-iMLLT, as reported in the foundational study by Moustakim et al. (2018).[6]

ParameterSGC-iMLLT (Active Enantiomer)SGC-iMLLT-N (Inactive Enantiomer)TargetAssay Type
IC50 0.26 µM> 10 µMMLLT1AlphaScreen
Kd 0.129 µMNot Reported (Weak Binding)MLLT1Isothermal Titration Calorimetry (ITC)
Kd 0.077 µMNot Reported (Weak Binding)MLLT3Isothermal Titration Calorimetry (ITC)
Cellular Target Engagement (CETSA) Thermal Stabilization ObservedNo Thermal StabilizationEndogenous MLLT1 in MV4;11 cellsWestern Blot
NanoBRET IC50 ~0.4 µM5.8 µMMLLT3-Histone H3.3 InteractionNanoBRET

Structural Basis for Stereoselective Inhibition

The profound difference in activity between the SGC-iMLLT enantiomers can be rationalized by examining the three-dimensional architecture of the MLLT1 YEATS domain in complex with the active enantiomer (PDB ID: 6HT1).[2][6] The YEATS domain recognizes acetylated lysine through a distinct aromatic cage.

The binding of SGC-iMLLT mimics this interaction. The active enantiomer fits snugly into the binding pocket, engaging in a network of critical interactions:

  • Hydrogen Bonding: The central amide of SGC-iMLLT forms crucial hydrogen bonds with the backbone of Tyr78 and the side chain of Ser58.[7]

  • π-π Stacking: The indazole and benzimidazole rings of the inhibitor are involved in π-π stacking interactions with a trio of aromatic residues in the binding pocket: Phe28, Phe59, and Tyr78.[7]

  • Hydrophobic and Electrostatic Interactions: The (R)-2-methylpyrrolidine moiety is positioned to make favorable van der Waals and electrostatic interactions. It is hypothesized that the methyl group of the active enantiomer is oriented in a way that optimizes these interactions, while in the inactive (S)-enantiomer, this same methyl group would likely introduce a steric clash with the protein, preventing optimal alignment in the binding pocket and disrupting the key hydrogen bonds and π-stacking interactions necessary for high-affinity binding.

cluster_binding_pocket MLLT1 YEATS Domain Binding Pocket cluster_inhibitor SGC-iMLLT (Active Enantiomer) F28 Phe28 F59 Phe59 Y78 Tyr78 S58 Ser58 Indazole Indazole Ring Indazole->F28 π-π stacking Benzimidazole Benzimidazole Ring Benzimidazole->F59 π-π stacking Amide Amide Linker Amide->Y78 H-bond (backbone) Amide->S58 H-bond (side chain) Pyrrolidine (R)-2-methylpyrrolidine Pyrrolidine->Y78 CH-π interaction Inactive_Enantiomer (S)-2-methylpyrrolidine (Inactive Enantiomer) Steric_Clash Steric Clash Inactive_Enantiomer->Steric_Clash Steric_Clash->F28 Disrupts optimal fit Steric_Clash->F59 Disrupts optimal fit Steric_Clash->Y78 Disrupts optimal fit

Key interactions of SGC-iMLLT in the MLLT1 binding pocket.

Experimental Workflows: From Synthesis to Cellular Target Engagement

A robust characterization of the SGC-iMLLT enantiomers requires a multi-faceted experimental approach. The following sections detail the necessary workflows, providing both the "how" and the "why" for each methodological choice.

Synthesis and Chiral Separation of Enantiomers

The synthesis of the racemic mixture of SGC-iMLLT is achieved through a convergent synthesis strategy, which allows for rapid analogue generation.[6] The key final step typically involves an amide coupling reaction.

Once the racemic mixture is synthesized, the individual enantiomers must be separated for discrete biological evaluation. Supercritical Fluid Chromatography (SFC) is a highly effective and green chemistry-aligned technique for chiral separations.[8][9]

start Racemic SGC-iMLLT Mixture sfc Inject onto Chiral SFC System (e.g., Chiralpak IC column) start->sfc detection UV/MS Detection sfc->detection mobile_phase Mobile Phase Gradient (e.g., CO2 / Methanol) mobile_phase->sfc fractionation Fraction Collection detection->fractionation enantiomer1 Fraction 1: SGC-iMLLT (Active Enantiomer) fractionation->enantiomer1 enantiomer2 Fraction 2: SGC-iMLLT-N (Inactive Enantiomer) fractionation->enantiomer2 analysis Analytical QC: Confirm Enantiomeric Purity (>99% ee) enantiomer1->analysis enantiomer2->analysis

Workflow for chiral separation of SGC-iMLLT enantiomers.

Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

  • Rationale: SFC offers faster separations and uses less organic solvent compared to traditional HPLC, making it efficient and environmentally friendly for purifying enantiomers.[8] The choice of a chiral stationary phase (CSP) is critical, as it creates a chiral environment that allows for differential interaction with the two enantiomers.[]

  • Instrumentation: Preparative SFC system equipped with a UV-Vis detector and a fraction collector.

  • Column: A polysaccharide-based chiral column, such as Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate) coated on silica gel), is a common starting point for this class of molecules.[11]

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol (or another alcohol co-solvent)

  • Method:

    • Dissolve the racemic SGC-iMLLT mixture in a suitable solvent (e.g., Methanol:Dichloromethane 4:1).

    • Equilibrate the Chiralpak IC column with the initial mobile phase conditions (e.g., 5% Methanol in CO2) at a constant backpressure (e.g., 150 bar) and temperature (e.g., 40 °C).

    • Inject the sample onto the column.

    • Run an isocratic or gradient elution method, monitoring the separation at a suitable UV wavelength (e.g., 254 nm).

    • Collect the two separated enantiomeric peaks into distinct fractions.

    • Evaporate the solvent from the collected fractions.

    • Self-Validation: Re-inject a small aliquot of each purified fraction onto the same analytical chiral column to confirm enantiomeric excess (ee) is >99%.

Biochemical Validation: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying protein-protein interactions in a high-throughput format.[12] It is used here to quantify the ability of each enantiomer to disrupt the interaction between the MLLT1 YEATS domain and a biotinylated, acetylated histone H3 peptide.

Protocol: MLLT1-Histone Interaction AlphaScreen Assay

  • Rationale: This assay provides a direct, quantitative measure of target engagement in a biochemical context. The use of a His-tagged protein and a biotinylated peptide allows for a standardized and robust assay format.[13] A decrease in the AlphaScreen signal indicates that the compound is successfully competing with the histone peptide for binding to the YEATS domain.

  • Reagents:

    • His-tagged MLLT1 YEATS domain protein.

    • Biotinylated H3K27ac peptide.

    • AlphaScreen Nickel Chelate Donor Beads.

    • AlphaScreen Streptavidin Acceptor Beads.

    • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • SGC-iMLLT and SGC-iMLLT-N enantiomers, serially diluted in DMSO.

  • Method (384-well plate format):

    • Add 2 µL of serially diluted compound (or DMSO vehicle control) to the wells.

    • Add 4 µL of a solution containing the His-tagged MLLT1 YEATS domain to each well.

    • Add 4 µL of a solution containing the biotinylated H3K27ac peptide to each well.

    • Incubate for 30 minutes at room temperature to allow for binding equilibration.

    • In subdued light, add 10 µL of a mixture of the Donor and Acceptor beads to each well.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Self-Validation: The IC50 for SGC-iMLLT should be in the sub-micromolar range, while the IC50 for SGC-iMLLT-N should be significantly higher, confirming stereoselective inhibition.

Cellular Target Engagement: NanoBRET™ and CETSA

Confirming that a compound engages its target within the complex milieu of a living cell is a critical step in validation. NanoBRET™ and the Cellular Thermal Shift Assay (CETSA) are two orthogonal, powerful methods for this purpose.

1. NanoBRET™ Protein-Protein Interaction Assay

  • Rationale: NanoBRET™ (Bioluminescence Resonance Energy Transfer) measures protein-protein interactions in real-time within living cells.[14] Here, it is adapted to a target engagement format where the displacement of a fluorescent tracer from a NanoLuc-tagged MLLT1/3 by a competitive inhibitor (SGC-iMLLT enantiomers) results in a loss of BRET signal.

  • Method Overview:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding for MLLT3-NanoLuc (the BRET donor) and Histone H3.3-HaloTag (the BRET acceptor).

    • Plate the transfected cells and treat with the HaloTag® NanoBRET™ 618 Ligand.

    • Add serial dilutions of the SGC-iMLLT enantiomers.

    • Add the Nano-Glo® substrate and measure both the donor and acceptor emission signals.

    • Calculate the NanoBRET™ ratio. A dose-dependent decrease in this ratio indicates compound displacement of the histone from MLLT3.

    • Self-Validation: The active enantiomer should produce a dose-dependent decrease in the BRET signal at significantly lower concentrations than the inactive enantiomer.

2. Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15] It is a label-free method that can be used to verify target engagement with endogenous proteins in relevant cell lines (e.g., MV4;11, an AML cell line with a KMT2A rearrangement).[16]

  • Method Overview:

    • Treat intact MV4;11 cells with a concentration range of each SGC-iMLLT enantiomer or a vehicle control.

    • Heat aliquots of the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for a defined period (e.g., 3-8 minutes).

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble MLLT1 in the supernatant by Western Blot.

    • Self-Validation: Treatment with the active SGC-iMLLT enantiomer will result in a shift of the MLLT1 melting curve to higher temperatures, indicating stabilization. The inactive enantiomer, SGC-iMLLT-N, should show no significant thermal shift compared to the vehicle control.[6]

cluster_assays Orthogonal Target Validation Assays cluster_cell_assays biochem Biochemical Assay (AlphaScreen) nanobret NanoBRET (Real-time PPI in live cells) biochem->nanobret Confirms cell permeability & on-target activity outcome_biochem Result: Potent, stereoselective disruption of MLLT1-Histone binding biochem->outcome_biochem cell_te Cellular Target Engagement cetsa CETSA (Thermal stabilization of endogenous protein) outcome_cell Result: Potent, stereoselective target engagement in living cells cell_te->outcome_cell nanobret->cetsa Orthogonal validation (label-free, endogenous) active SGC-iMLLT (Active) active->biochem active->nanobret active->cetsa inactive SGC-iMLLT-N (Inactive) inactive->biochem inactive->nanobret inactive->cetsa

Logic of orthogonal assays for enantiomer validation.

Conclusion and Future Directions

The stark contrast in activity between the enantiomers of SGC-iMLLT provides a powerful lesson in the importance of stereochemistry in drug design and chemical probe development. The active enantiomer, SGC-iMLLT, serves as a high-quality tool to probe the biology of MLLT1/3, while its inactive counterpart, SGC-iMLLT-N, is an indispensable control for rigorous, reproducible science. The experimental workflows detailed in this guide—from chiral separation to orthogonal biochemical and cellular target engagement assays—represent a self-validating system for characterizing this and other stereospecific inhibitors.

References

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

  • RCSB Protein Data Bank. (2018). 6HT1: Crystal structure of MLLT1 (ENL) YEATS domain in complexed with SGC-iMLLT (compound 92). [Link]

  • Structural Genomics Consortium. (2018). NVS-MLLT-1. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition. [Link]

  • Structural Genomics Consortium. (2018). Human Mixed- Lineage Leukemia, Translocated to 1 (MLLT1). [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • Smith, S. G., et al. (2011). Importance of a specific amino acid pairing for murine MLL leukemias driven by MLLT1/3 or AFF1/4. Leukemia, 25(10), 1649–1652. [Link]

  • Guo, X. S., et al. (2025). Development of Chemical Tools for the Human YEATS Domain. ACS Chemical Biology. [Link]

  • Al-awar, R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2018). Chiral SFC-MS method for separation of enantiomers of compound 9 and... [Link]

  • Coussens, N. P., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS Discovery, 17(1), 58-72. [Link]

  • Targeting the Menin–KMT2A interaction in leukemia: Lessons learned and future directions. (2023). WIREs Mechanisms of Disease. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Howes, J. M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Apollo Repository. [Link]

  • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell Chemical Biology, 25(2), 226-237.e11. [Link]

  • Gelman, H., et al. (2015). High throughput strategy to identify inhibitors of histone-binding domains. Journal of Visualized Experiments. [Link]

  • BUCHI Labortechnik. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Robers, M. B., et al. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Roth, B. L., et al. (2017). Probing the Protein-Protein Interaction between the ATRX ADD Domain and the Histone H3 Tail. Molecules, 22(12), 2196. [Link]

  • Wigle, T. J., et al. (2010). Screening for Inhibitors of Low-Affinity Epigenetic Peptide-Protein Interactions: An AlphaScreen-Based Assay for Antagonists of Methyl-Lysine Binding Proteins. Journal of Biomolecular Screening, 15(1), 62-71. [Link]

  • bioRxiv. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

  • Structural Genomics Consortium. (2018). Human Mixed- Lineage Leukemia, Translocated to 1 (MLLT1). [Link]

  • Molecular Devices. Measure p53-MDM2 protein interaction with NanoBRET technology. [Link]

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Exploratory

SGC-iMLLT-N in MLL-rearranged Leukemia Research: An In-depth Technical Guide

Foreword: Targeting the Epigenetic Vulnerability of MLL-Rearranged Leukemias Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, characterized by chromosomal translocations involving the KMT2A (formerly MLL1) gene...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Targeting the Epigenetic Vulnerability of MLL-Rearranged Leukemias

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, characterized by chromosomal translocations involving the KMT2A (formerly MLL1) gene, represent a collection of aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations.[1] The resulting MLL fusion proteins drive an aberrant transcriptional program, leading to leukemogenesis. A key feature of this oncogenic activity is the recruitment of various effector proteins and complexes that create a permissive chromatin environment for the expression of leukemia-driving genes.

Among these, the MLLT1 (ENL) and MLLT3 (AF9) proteins, components of the super elongation complex (SEC), have emerged as critical co-factors for MLL fusion protein-mediated leukemogenesis.[2][3] The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain of MLLT1/3 recognizes acetylated and crotonylated lysine residues on histone tails, tethering the SEC to chromatin and facilitating transcriptional elongation of oncogenes such as MYC and HOXA9.[4] This dependency presents a compelling therapeutic window.

This guide provides an in-depth technical overview of SGC-iMLLT, a first-in-class chemical probe, and its crucial inactive control, SGC-iMLLT-N, for the investigation of MLLT1/3 function in MLL-r leukemia. We will delve into the mechanism of action, provide detailed experimental protocols for both in vitro and in vivo applications, and discuss the interpretation of results in the context of drug discovery and development. Our focus is to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize these tools to unravel the complexities of MLL-r leukemia and accelerate the development of novel therapeutic strategies.

The SGC-iMLLT/SGC-iMLLT-N Chemical Probe System: A Tale of Two Enantiomers

At the heart of rigorous chemical biology is the use of well-characterized chemical probes and their corresponding inactive controls. SGC-iMLLT and SGC-iMLLT-N are enantiomers, identical in chemical composition but mirror images in their three-dimensional structure. This subtle difference has profound implications for their biological activity.

SGC-iMLLT (Compound 92): The Active Probe

SGC-iMLLT is a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[4][5] It competitively binds to the acetyl-lysine binding pocket of the YEATS domain, thereby displacing it from chromatin and disrupting the function of the super elongation complex.[3] This leads to the downregulation of key MLL fusion target genes and subsequent inhibition of leukemia cell growth.[4]

SGC-iMLLT-N (Compound 91): The Inactive Control

Mechanism of Action: Disrupting the MLLT1/3-Chromatin Interaction

The oncogenic activity of MLL fusion proteins is dependent on their ability to recruit the super elongation complex (SEC) to target gene promoters. MLLT1 and MLLT3 are key components of the SEC, and their YEATS domains are responsible for "reading" acetylated histone marks, thereby anchoring the complex to chromatin. SGC-iMLLT directly interferes with this process.

G cluster_0 Normal State cluster_1 With SGC-iMLLT MLL_Fusion MLL Fusion Protein SEC Super Elongation Complex (contains MLLT1/3) MLL_Fusion->SEC recruits Histone Acetylated Histone SEC->Histone binds via YEATS domain Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) Histone->Oncogenes activates SGC_iMLLT SGC-iMLLT MLLT1_3 MLLT1/3 YEATS Domain SGC_iMLLT->MLLT1_3 inhibits Blocked_Oncogenes Reduced Oncogene Transcription MLLT1_3->Blocked_Oncogenes leads to

Mechanism of SGC-iMLLT Action

Quantitative Characterization of SGC-iMLLT and SGC-iMLLT-N

A thorough understanding of the potency and selectivity of a chemical probe is paramount. The following table summarizes key quantitative data for SGC-iMLLT and its inactive control, SGC-iMLLT-N.

ParameterSGC-iMLLT (Active Probe)SGC-iMLLT-N (Inactive Control)TargetAssay TypeReference
IC50 0.26 µM> 30 µMMLLT1/3-Histone InteractionBiochemical[2]
Kd 0.129 µMNot reportedMLLT1 YEATS DomainBiophysical[2]
Kd 0.077 µMNot reportedMLLT3 YEATS DomainBiophysical[2]
NanoBRET IC50 ~0.5 µM5.8 µMMLLT1 Cellular Target EngagementCellular[4]

Note: IC50 (half-maximal inhibitory concentration) measures the functional inhibition of a biological process, while Kd (dissociation constant) quantifies the binding affinity between a compound and its target.[6] Lower values indicate higher potency and affinity.

In Vitro Methodologies: Probing MLLT1/3 Function in Cells

A multi-pronged approach employing various cellular assays is essential to robustly characterize the effects of MLLT1/3 inhibition. Here, we provide detailed protocols for key in vitro experiments.

Cellular Target Engagement: Confirming Intracellular Activity

It is crucial to demonstrate that SGC-iMLLT can engage its intended targets, MLLT1 and MLLT3, within a cellular context. Several methods can be employed for this purpose.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying compound binding to a target protein in living cells.[7][8]

Principle: This assay relies on energy transfer between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Protocol:

  • Cell Line and Constructs:

    • HEK293 cells are commonly used for their high transfection efficiency.

    • Co-transfect cells with plasmids encoding for N-terminally tagged NanoLuc-MLLT1 or NanoLuc-MLLT3 and a C-terminally tagged HaloTag-Histone H3.3.

  • Cell Plating:

    • 24 hours post-transfection, plate the cells in a 96-well, white, flat-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete medium.

    • Incubate for a further 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of SGC-iMLLT and SGC-iMLLT-N in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.

    • Add the compounds to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Tracer and Substrate Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer) to a final concentration of 100 nM.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Detection:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CETSA® is a label-free method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

Principle: When a compound binds to its target protein, it often increases the protein's stability against heat-induced denaturation. This thermal shift can be quantified by measuring the amount of soluble protein remaining after heating the cells to various temperatures.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture MLL-r leukemia cells (e.g., MV4;11) to a sufficient density.

    • Treat the cells with various concentrations of SGC-iMLLT or SGC-iMLLT-N for 1-2 hours. A vehicle control (DMSO) must be included.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using a specific antibody against MLLT1 or MLLT3.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

FRAP is a microscopy-based technique used to study the dynamics of fluorescently tagged proteins in living cells.[11][12]

Principle: A specific region of interest (ROI) in a cell expressing a fluorescently tagged protein is photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached area is a measure of the protein's mobility. Compound binding can alter this mobility.

Detailed Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., U2OS) with a plasmid encoding for GFP-tagged MLLT1 or MLLT3.

    • Plate the cells on glass-bottom dishes suitable for live-cell imaging.

  • Compound Treatment:

    • Treat the cells with SGC-iMLLT, SGC-iMLLT-N, or vehicle control for a defined period before imaging.

  • Image Acquisition:

    • Use a confocal microscope equipped for FRAP experiments.

    • Acquire a few pre-bleach images of the cell at low laser power.

    • Define an ROI within the nucleus where the GFP-tagged protein is localized.

    • Photobleach the ROI with a high-intensity laser pulse.

    • Immediately begin acquiring a time-lapse series of images at low laser power to monitor fluorescence recovery.[11][13]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the recovery data and fit it to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). An increase in t1/2 upon compound treatment can indicate target engagement.

Assessing Downstream Cellular Effects

Inhibition of MLLT1/3 is expected to have profound effects on the transcriptional program and phenotype of MLL-r leukemia cells.

Principle: Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the mRNA levels of specific genes.[14][15] This is crucial for confirming that MLLT1/3 inhibition leads to the downregulation of known target genes.

Detailed Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat MLL-r leukemia cells (e.g., MV4;11, MOLM-13) with SGC-iMLLT, SGC-iMLLT-N, or vehicle for a specified time (e.g., 24-72 hours).

    • Harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes for target genes (MYC, BCL2, HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.[16] A significant decrease in the mRNA levels of target genes in SGC-iMLLT-treated cells compared to controls indicates on-target activity.

Principle: Inhibition of key survival pathways in MLL-r leukemia cells by SGC-iMLLT is expected to reduce cell viability and induce apoptosis.

Protocols:

  • Cell Viability:

    • Plate MLL-r cells in a 96-well plate and treat with a dose range of SGC-iMLLT and SGC-iMLLT-N for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

    • Measure the signal on a plate reader and normalize to the vehicle control to determine the percentage of viable cells.

  • Apoptosis:

    • Treat cells as described above.

    • Stain cells with Annexin V and a viability dye (e.g., propidium iodide) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

    • Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.

In Vivo Evaluation: Testing Therapeutic Potential in Animal Models

Translating in vitro findings to an in vivo setting is a critical step in drug development. Xenograft mouse models of MLL-r leukemia are invaluable for assessing the efficacy and tolerability of SGC-iMLLT.[10][17]

Mouse Models of MLL-rearranged Leukemia

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used. The MV4;11 cell line, which harbors an MLL-AF4 fusion, is a widely used model for MLL-r leukemia.[18][19]

Formulation and Administration of SGC-iMLLT and SGC-iMLLT-N

Proper formulation is crucial for achieving adequate drug exposure in vivo.

Recommended Formulation for Intraperitoneal (IP) Injection:

  • Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]

  • Preparation:

    • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

    • Dissolve SGC-iMLLT or SGC-iMLLT-N in DMSO to create a stock solution (e.g., 20.8 mg/mL).

    • To prepare the final dosing solution, add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution.

    • Mix thoroughly. The final solution will be a suspension.[2]

Efficacy Study in an MV4;11 Xenograft Model

Detailed Protocol:

  • Cell Implantation:

    • Implant 5-10 x 106 MV4;11 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups (vehicle, SGC-iMLLT, SGC-iMLLT-N).

  • Treatment:

    • Administer the formulated compounds via IP injection daily at a specified dose (e.g., 100 mg/kg).

    • Monitor tumor volume and body weight regularly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for target proteins or qRT-PCR for target gene expression.

G cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy Target_Engagement Target Engagement (NanoBRET, CETSA, FRAP) Downstream_Effects Downstream Effects (qRT-PCR, Viability, Apoptosis) Target_Engagement->Downstream_Effects confirms mechanism Xenograft_Model MV4;11 Xenograft Model Downstream_Effects->Xenograft_Model informs Treatment SGC-iMLLT / SGC-iMLLT-N Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Treatment->Efficacy_Assessment

Experimental Workflow for SGC-iMLLT Evaluation

Conclusion and Future Directions

SGC-iMLLT, together with its inactive control SGC-iMLLT-N, provides a robust chemical toolset to dissect the role of MLLT1/3 in MLL-r leukemia. The methodologies outlined in this guide offer a comprehensive framework for researchers to validate target engagement, elucidate downstream signaling pathways, and assess preclinical efficacy. The insights gained from such studies are invaluable for the development of novel, targeted therapies for this challenging disease. Future work may focus on leveraging SGC-iMLLT in combination with other targeted agents to overcome potential resistance mechanisms and improve therapeutic outcomes for patients with MLL-rearranged leukemias.

References

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. 2022.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. bioRxiv. 2024.
  • NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478.
  • Discovery of an MLLT1/3 YE
  • SGC-iMLLT | MLLT1/3–Histone Interaction Inhibitor. MedChemExpress.
  • Graphviz and dot: Gener
  • Human Mixed- Lineage Leukemia, Translocated to 1 (MLLT1). Structural Genomics Consortium. 2018.
  • NVS-MLLT-1. SGC - Structural Genomics Consortium.
  • Drawing graphs with dot. Graphviz. 2015.
  • Discovery of an MLLT1/3 YE
  • Identification of Bcl2 as a Stably Expressed qPCR Reference Gene for Human Colon Cancer Cells Treated with Cottonseed-Derived Gossypol and Bioactive Extracts and Bacteria-Derived Lipopolysaccharides. NIH. 2022.
  • Datasets of text - GraphViz examples?. Graphviz. 2023.
  • Fluorescence recovery after photobleaching (FRAP). Protocols.io. 2023.
  • A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. PMC. 2015.
  • MV4-11: Subcutaneous AML xenograft tumor model. Reaction Biology.
  • qRT-PCR was done to evaluate the mRNA expression of c-Myc, Ki-67, BCL-2, and MMP-2,9,13 in HePG2 cells.
  • IC50, EC50 and Kd: What is the Difference and Why Do They m
  • Building diagrams using graphviz. Chad's Blog. 2021.
  • Fluorescence Recovery After Photobleaching (FRAP). PicoQuant.
  • Dot Language (graph based diagrams). Medium. 2018.
  • Generation of pediatric leukemia xenograft models in NSG-B2m mice: Comparison with NOD/SCID mice.
  • A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers
  • Graphviz Examples and Tutorial. Sketchviz.
  • Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons. PMC - NIH. 2011.
  • Comparison of Ki Values. Hays et al.
  • Fluorescence Recovery After Photobleaching.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. 2025.
  • Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma. SciSpace. 2016.
  • MV4-11 Xenograft Model. Altogen Labs.
  • Fluorescence Recovery after Photobleaching (FRAP) and its Offspring. Leica Microsystems. 2011.
  • Dot Diagram For Se. Flytour.
  • The regression analysis of BCL2 gene expression (qRT-PCR, ΔΔCt...).
  • MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy?. PMC.
  • Public

Sources

Foundational

Investigating YEATS Domain Inhibition with Control Compounds: A Technical Guide

Executive Summary The YEATS domain has emerged as a critical epigenetic reader, distinct from bromodomains in its ability to preferentially recognize histone lysine crotonylation (Kcr) alongside acetylation (Kac).[1] Dys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The YEATS domain has emerged as a critical epigenetic reader, distinct from bromodomains in its ability to preferentially recognize histone lysine crotonylation (Kcr) alongside acetylation (Kac).[1] Dysregulation of YEATS-containing proteins (ENL, AF9, YEATS2) is a primary driver in acute myeloid leukemia (AML) and other malignancies.[1]

However, the hydrophobic aromatic cage of the YEATS domain presents a "druggability" challenge that necessitates rigorous validation. Small molecule inhibitors can exhibit off-target effects that mimic the phenotypic readout of YEATS inhibition. This guide establishes a validation framework relying on "matched pair" chemical probes—an active inhibitor and its structurally analogous but inactive negative control.

Part 1: The Biological Imperative & Mechanism

To effectively inhibit YEATS domains, one must understand their specific chromatin-reading capability. Unlike bromodomains, which rely on a deep hydrophobic pocket to bind acetyl-lysine, YEATS domains utilize a planar aromatic cage (typically involving a "sandwich" of aromatic residues like Phe, Tyr, or Trp) that allows for the recognition of longer, planar acyl groups like crotonyl-lysine.

Mechanism of Action

In MLL-rearranged leukemias, the YEATS domain of ENL or AF9 recruits the Super Elongation Complex (SEC) to chromatin. This recruitment promotes the transcriptional elongation of oncogenes (e.g., HOXA9, MYC) via the recruitment of DOT1L and P-TEFb.

Diagram 1: YEATS-Dependent Oncogenic Signaling

Figure 1 illustrates the critical node where YEATS inhibition disrupts the chromatin-to-transcription signaling cascade.

YEATS_Signaling Chromatin Chromatin (H3K9ac / H3K27cr) YEATS YEATS Domain (ENL / AF9) Chromatin->YEATS Recruitment SEC Super Elongation Complex (SEC) YEATS->SEC Scaffolding Inhibitor Inhibitor (e.g., NVS-MLLT-1) Inhibitor->YEATS Competitive Displacement PolII RNA Pol II Pause Release SEC->PolII Phosphorylation Oncogenes Oncogene Expression (HOXA9, MYC) PolII->Oncogenes Transcription

Caption: The YEATS domain bridges chromatin marks and transcriptional machinery. Inhibitors competitively displace YEATS from chromatin, halting SEC-mediated pause release.

Part 2: The Chemical Biology Toolkit (The Matched Pair)

Scientific integrity in chemical biology dictates that a phenotypic effect observed with a small molecule is only valid if a structurally similar negative control fails to produce that effect.

The Gold Standard: NVS-MLLT-1 and NVS-MLLT-C

For ENL/AF9 inhibition, the NVS-MLLT-1 probe and its negative control, NVS-MLLT-C, represent a validated system.[2]

FeatureActive Probe: NVS-MLLT-1 Negative Control: NVS-MLLT-C
Target MLLT1 (ENL) & MLLT3 (AF9)None (Inert)
Potency (IC50) ~150 nM (TR-FRET)> 30,000 nM
Chemical Difference Intact binding pharmacophoreSteric clash/H-bond deletion preventing binding
Solubility High (DMSO compatible)Matched to Probe
Use Case Target InhibitionOff-target toxicity baseline

Critical Directive: In every experiment described below, run parallel arms: Vehicle (DMSO), Probe (NVS-MLLT-1), and Control (NVS-MLLT-C). If the Control arm mimics the Probe arm, the phenotype is off-target.

Part 3: Biophysical Validation Protocol (AlphaScreen)

Before cellular testing, direct binding must be confirmed. We utilize the AlphaScreen Histone Peptide Displacement Assay .[3][4] This proximity-based assay generates a luminescent signal when the YEATS domain binds a biotinylated histone peptide. The inhibitor disrupts this interaction, causing signal loss.

Materials
  • Protein: 6xHis-tagged ENL YEATS domain.[3]

  • Ligand: Biotinylated H3K27cr (Crotonylated) or H3K9ac (Acetylated) peptide.[5] Note: H3K27cr often provides a better window due to higher affinity.

  • Beads: Streptavidin Donor beads & Nickel-Chelate Acceptor beads.[3][6]

  • Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.1% BSA.

Step-by-Step Protocol
  • Preparation: Dilute compounds (Probe and Control) in Assay Buffer to 4x final concentration.

  • Protein Incubation: Add 5 µL of 4x Compound to 5 µL of 4x His-ENL protein (Final conc: 100 nM). Incubate for 15 minutes at Room Temperature (RT).

  • Peptide Addition: Add 5 µL of 4x Biotin-H3K27cr peptide (Final conc: 50 nM). Incubate for 30 minutes at RT.

  • Bead Addition: Under subdued light (green filter), add 5 µL of Acceptor/Donor bead mix (Final conc: 20 µg/mL).

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Read: Measure signal on an EnVision or compatible plate reader (Excitation: 680 nm, Emission: 520-620 nm).

Validation Criteria:

  • Z' Factor: Must be > 0.5 for the assay to be valid.

  • Hook Effect: Ensure protein/peptide concentrations are below the hook point (determined by cross-titration).

Part 4: Cellular Engagement Protocol (NanoBRET)

Demonstrating that the compound enters the cell and binds the target in a complex chromatin environment is the "Trustworthiness" pillar of this guide. NanoBRET (Bioluminescence Resonance Energy Transfer) is superior to FRAP for quantitative affinity measurements.

Principle

A NanoLuc-YEATS fusion protein transfers energy to a cell-permeable fluorescent tracer. The inhibitor displaces the tracer, decreasing the BRET signal.

Diagram 2: Experimental Workflow & Validation Funnel

Figure 2 outlines the logical progression from biophysical hit to validated cellular probe.

Validation_Workflow Step1 1. In Vitro Binding (AlphaScreen) Step2 2. Cellular Entry (NanoBRET) Step1->Step2 IC50 < 1µM Step3 3. Functional Readout (RT-qPCR / Viability) Step2->Step3 Target Engaged Decision Control Cmpd Active? Step3->Decision Compare Phenotypes Outcome Validated Mechanism Decision->Outcome No Fail Off-Target Artifact Decision->Fail Yes

Caption: The validation funnel. Success requires the active probe to pass all steps while the control compound fails at Step 1 and 2.

Step-by-Step Protocol
  • Transfection: Transfect HEK293 cells with a plasmid encoding N-terminal NanoLuc-ENL fusion. Incubate 24 hours.

  • Seeding: Re-plate cells into 96-well non-binding surface white plates in Opti-MEM.

  • Tracer Addition: Add the NanoBRET Tracer (specific for YEATS, e.g., a derivative of SGC-iMLLT labeled with a fluorophore) at a concentration near its Kd (typically 0.1 - 0.5 µM).

  • Compound Treatment: Treat cells with a dose-response of NVS-MLLT-1 and NVS-MLLT-C .

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

  • Measurement: Add NanoBRET Nano-Glo Substrate and read Donor (460 nm) and Acceptor (618 nm) emission immediately.

  • Calculation: Calculate milliBRET units (mBU).

    
    
    

Expected Result:

  • NVS-MLLT-1: Dose-dependent decrease in mBU (IC50 ~ 0.5 µM).

  • NVS-MLLT-C: Flat line (no displacement).

Part 5: Troubleshooting & Artifact Avoidance

The "Sticky" Compound Artifact

YEATS domains are hydrophobic. Some compounds aggregate and sequester the protein non-specifically.

  • Solution: Always include 0.01% - 0.1% detergent (Tween-20 or NP-40) in biophysical buffers. If the Control Compound shows activity in AlphaScreen but not NanoBRET, suspect aggregation.

Peptide Competition Nuance

Using H3K9ac vs. H3K27cr can yield different IC50s.

  • Insight: YEATS domains generally bind Crotonyl (Kcr) with 2-3x higher affinity than Acetyl (Kac). An inhibitor might displace Kac easily but struggle against Kcr.

  • Recommendation: Validate against H3K27cr to ensure the inhibitor is potent enough to compete with the most relevant biological mark.

Toxicity vs. On-Target Effect

If both Probe and Control kill cells at 10 µM, the mechanism is likely general cytotoxicity, not YEATS inhibition.

  • Check: Perform a cell viability assay (CellTiter-Glo) alongside the functional readout. A true YEATS inhibitor often causes differentiation or cytostasis in AML lines (e.g., MV4-11) rather than immediate necrosis.

References

  • Structural Genomics Consortium (SGC). NVS-MLLT-1 Chemical Probe. The SGC.[4][7][8] Available at: [Link]

  • Li, X., et al. (2014). Chemical inhibition of the YEATS domain of AF9/ENL. Nature Chemical Biology. Available at: [Link]

  • Erb, M. A., et al. (2017). Transcription control by the ENL YEATS domain in acute leukemia. Nature. Available at: [Link]

  • Chemical Probes Portal. SGC-iMLLT Probe Characterization. Chemical Probes.[9][4][7][8][10] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

SGC-iMLLT-N protocol for cellular thermal shift assay (CETSA)

Application Note: Cellular Target Engagement of MLLT1/3 using SGC-iMLLT and SGC-iMLLT-N via HiBiT CETSA Executive Summary This guide details the protocol for assessing the cellular target engagement of the chemical probe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Target Engagement of MLLT1/3 using SGC-iMLLT and SGC-iMLLT-N via HiBiT CETSA

Executive Summary

This guide details the protocol for assessing the cellular target engagement of the chemical probe SGC-iMLLT and its negative control SGC-iMLLT-N against the MLLT1 (ENL) and MLLT3 (AF9) YEATS domains. While traditional CETSA relies on Western blotting, the Structural Genomics Consortium (SGC) and partners have optimized a higher-throughput, homogenous assay using the HiBiT Split-Luciferase system.

Critical Distinction:

  • SGC-iMLLT (Compound 92): The active chemical probe targeting the YEATS domain.

  • SGC-iMLLT-N (Compound 91): The inactive enantiomer/analog used as a negative control to verify that observed thermal shifts are due to specific binding rather than non-specific physicochemical effects.

Scientific Principles & Mechanism

The Target: MLLT1 (ENL) YEATS Domain

MLLT1 is a chromatin reader protein often dysregulated in acute leukemias. It recognizes acetylated and crotonylated lysine residues on histone tails. SGC-iMLLT is a potent, selective inhibitor that displaces MLLT1 from chromatin.

The Assay: HiBiT CETSA

This protocol utilizes the HiBiT tag (11 amino acids) fused to the target protein (MLLT1).

  • Stabilization: Binding of SGC-iMLLT stabilizes the MLLT1-HiBiT fusion protein against heat-induced aggregation.

  • Thermal Challenge: Cells are heated across a temperature gradient. Unbound proteins denature and aggregate; bound proteins remain soluble.

  • Detection: A lytic detection reagent containing LgBiT (the large subunit of NanoLuc) is added. LgBiT binds the soluble HiBiT tag with high affinity to reconstitute a functional luciferase enzyme.

  • Readout: Luminescence is directly proportional to the amount of soluble (non-aggregated) target protein.

HiBiT_CETSA_Mechanism Compound SGC-iMLLT / N Target MLLT1-HiBiT (In Cell) Compound->Target Binding Complex Stabilized Complex Target->Complex Heat Heat Shock (Gradient) Target->Heat No Ligand Complex->Heat Aggregated Precipitated (Insoluble) Heat->Aggregated Denaturation Soluble Soluble HiBiT-Protein Heat->Soluble Thermal Shift LgBiT LgBiT Reagent (Detection) Aggregated->LgBiT No Binding Soluble->LgBiT Complementation Light Luminescence (Signal) LgBiT->Light

Caption: Mechanism of HiBiT CETSA. Ligand binding prevents heat-induced aggregation, allowing LgBiT complementation and signal generation.

Experimental Design & Controls

To validate specific target engagement, the experiment must compare the active probe against both a vehicle control and the negative control.

GroupTreatmentRoleExpected Outcome
Vehicle DMSO (0.1%)Baseline StabilityStandard melting curve (

).
Active SGC-iMLLT (e.g., 10 µM)Target EngagementRight-shift in melting curve (Higher

).
Negative SGC-iMLLT-N (e.g., 10 µM)Specificity ControlOverlaps with DMSO curve (No shift).

Detailed Protocol: SGC-iMLLT HiBiT CETSA

Prerequisites:

  • Cell Line: HEK293T (or relevant disease model) transfected with HiBiT-MLLT1 plasmid.

  • Reagents:

    • SGC-iMLLT and SGC-iMLLT-N (dissolved in DMSO).

    • Nano-Glo® HiBiT Lytic Detection System (Promega).

    • Opti-MEM (phenol red-free).[1]

Step 1: Cell Preparation (Day 1)
  • Transfection: Transfect HEK293T cells with the HiBiT-MLLT1 expression vector using standard lipid-based transfection (e.g., FuGENE or Lipofectamine).

    • Note: Genomic knock-in of HiBiT via CRISPR is preferred for endogenous expression levels, but transient transfection is acceptable for probe validation.

  • Seeding: 24 hours post-transfection, trypsinize and resuspend cells in Opti-MEM (or serum-free medium) at a density of ~300,000 cells/mL.

  • Plating: Dispense 4 µL of cell suspension into a 384-well PCR plate (approx. 1,200 cells/well).

Step 2: Compound Treatment (Day 2)
  • Preparation: Prepare 2x concentrated solutions of SGC-iMLLT and SGC-iMLLT-N in Opti-MEM. Ensure final DMSO concentration will be consistent (typically 0.1-0.5%).

  • Incubation: Add 4 µL of the 2x compound solution to the cells (Final Volume = 8 µL).

  • Timing: Incubate for 1 hour at 37°C in a humidified CO2 incubator.

    • Why: Allows the compound to penetrate the cell membrane and reach equilibrium binding.

Step 3: Thermal Challenge (The "Shift")
  • Gradient Setup: Configure a PCR thermocycler to generate a temperature gradient across the plate (e.g., 37°C to 67°C across 12 columns).

  • Heat Shock: Place the 384-well plate in the cycler. Apply heat for 3 minutes .

  • Cooling: Immediately cool the plate to 25°C (room temperature) for 3 minutes to stop thermal denaturation.

Step 4: Lysis and Detection
  • Reagent Prep: Prepare the Nano-Glo HiBiT Lytic Reagent containing the LgBiT protein and substrate (1:50 or 1:100 dilution as per manufacturer).

  • Addition: Add 8 µL of the Lytic Reagent to each well (1:1 volume ratio).

  • Lysis: Incubate for 10–20 minutes at room temperature on an orbital shaker (300 rpm).

    • Mechanism:[2][3][4] The detergent lyses the cells; LgBiT binds to the soluble HiBiT-tagged MLLT1. Aggregated protein is sterically inaccessible.

  • Readout: Measure luminescence on a plate reader (e.g., PHERAstar, EnVision) with an integration time of 0.5–1.0 seconds per well.

Data Analysis & Interpretation

Normalization
  • Normalize the raw luminescence (RLU) of each temperature point to the lowest temperature control (usually 37°C, representing 100% soluble protein).

    
    
    
Curve Fitting

Fit the data to a Boltzmann Sigmoidal equation to derive the aggregation temperature (


 or 

):

Validation Criteria
  • 
     Calculation: 
    
    
    
  • Pass Criteria:

    • SGC-iMLLT must show a significant positive shift (

      
       is typical for high-affinity binders).
      
    • SGC-iMLLT-N must show no significant shift (

      
      ).
      

Workflow_Logic cluster_0 Experimental Setup cluster_1 Thermal Processing cluster_2 Analysis Cells HEK293T HiBiT-MLLT1 Treat Treatment (1h) Cells->Treat Heat PCR Gradient 37-67°C (3 min) Treat->Heat + SGC-iMLLT (Active) + SGC-iMLLT-N (Neg) + DMSO Lysis Add LgBiT Lytic Reagent Heat->Lysis Read Luminescence Readout Lysis->Read Decision Compare T_agg Read->Decision Valid Target Engagement Valid Target Engagement Decision->Valid Target Engagement Active shifts Neg does not Non-Specific / Fail Non-Specific / Fail Decision->Non-Specific / Fail Both shift OR Neither shifts

Caption: Decision logic for validating SGC-iMLLT using the SGC-iMLLT-N negative control.

Alternative: Mass Spectrometry (MS-CETSA)

If the "iMLLT" in your query referred to an isobaric labeling MS workflow (less likely given the probe name, but possible for proteome-wide studies), the protocol changes at Step 4 :

  • Lysis: Use non-denaturing buffer (e.g., PBS + 0.4% NP-40) + Protease Inhibitors.

  • Clarification: Ultracentrifuge (100,000 x g, 20 min) to pellet aggregates.

  • Digestion & Labeling: Digest soluble supernatant with Trypsin/Lys-C. Label peptides with TMT (Tandem Mass Tags).

  • LC-MS/MS: Combine TMT channels and analyze.

  • Data: Look for SGC-iMLLT stabilization of MLLT1 peptides compared to SGC-iMLLT-N.

References

  • SGC-iMLLT Probe Characterization Structural Genomics Consortium (SGC). "Human Mixed-Lineage Leukemia, Translocated to 1 (MLLT1) Chemical Probe." [Link][5]

  • Original CETSA Publication Martinez, N.J., et al.[6] "A Widely-Applicable High-Throughput Cellular Thermal Shift Assay (CETSA) Using Split NanoLuciferase." ACS Med. Chem. Lett. (2018).[1][7] [Link][1]

  • SGC-iMLLT Discovery Paper Dasilva, E., et al. "A chemical probe for the YEATS domain of MLLT1 (ENL)." Nature Chemical Biology (2018). (Referenced via SGC data). [Link]

Sources

Method

SGC-iMLLT-N as a negative control in fluorescence recovery after photobleaching (FRAP)

Application Note: Validating Target Engagement of MLLT1/3 YEATS Domains using SGC-iMLLT-N as a Negative Control in FRAP Introduction The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) are critical epigenetic readers that r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating Target Engagement of MLLT1/3 YEATS Domains using SGC-iMLLT-N as a Negative Control in FRAP

Introduction

The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) are critical epigenetic readers that recognize acetylated lysine residues on histone tails (e.g., H3K9ac, H3K27ac).[1] Dysregulation of these domains is a driver in acute myeloid leukemia (AML) and Wilms' tumor, making them high-value therapeutic targets.

SGC-iMLLT is a potent, selective chemical probe that displaces MLLT1/3 from chromatin.[1] However, proving that a small molecule engages its target inside a living cell—rather than simply causing non-specific toxicity or physicochemical interference—is a major challenge in drug discovery.

This Application Note details the use of SGC-iMLLT-N , the structurally matched negative control, in Fluorescence Recovery After Photobleaching (FRAP). By comparing the mobility of GFP-tagged MLLT1 in the presence of the active probe versus the negative control, researchers can definitively validate specific cellular target engagement.

Mechanism of Action: The "Triangle of Controls"

To rigorously validate target engagement, an experiment must compare three conditions. The negative control (SGC-iMLLT-N) is the linchpin of this validation; it ensures that any observed increase in protein mobility is due to the specific blockade of the YEATS domain acetyl-lysine binding pocket.

Structural Basis of Inactivity
  • Active Probe (SGC-iMLLT): Contains a specific amide nitrogen that forms a critical hydrogen bond with Serine residues (e.g., Ser58 in MLLT1) within the YEATS domain aromatic cage. This mimics the natural acetyl-lysine substrate.

  • Negative Control (SGC-iMLLT-N): Is the N-methylated analog of the active probe. The addition of a methyl group at the amide nitrogen sterically clashes with the binding pocket and abolishes the hydrogen bond donor capability, rendering the molecule inactive (

    
    ) while retaining nearly identical physicochemical properties (solubility, permeability) to the active probe.
    
FRAP Logic Pathway

The following diagram illustrates the causal logic used to interpret the FRAP assay results.

FRAP_Logic Chromatin Chromatin Bound MLLT1 (Immobile) Free Free Diffusing MLLT1 (Mobile) Chromatin->Free  Equilibrium   Treatment_DMSO DMSO Control Treatment_DMSO->Chromatin  No Displacement   Result_Slow Slow Recovery (High t1/2) Treatment_DMSO->Result_Slow Treatment_Active SGC-iMLLT (Active Probe) Treatment_Active->Free  Displaces MLLT1   Result_Fast Fast Recovery (Low t1/2) Treatment_Active->Result_Fast Treatment_Neg SGC-iMLLT-N (Negative Control) Treatment_Neg->Chromatin  No Binding   Treatment_Neg->Result_Slow

Figure 1: Mechanistic logic of the FRAP assay. SGC-iMLLT-N serves to prove that "Slow Recovery" is the default state of the protein in the presence of a drug-like molecule that does not bind the specific pocket.

Experimental Protocol

Materials & Reagents
  • Cell Line: U2OS or HEK293 (transiently transfected with full-length GFP-MLLT1 or GFP-YEATS domain).

  • Active Probe: SGC-iMLLT (Store at -20°C in DMSO).

  • Negative Control: SGC-iMLLT-N (Store at -20°C in DMSO).

  • Imaging: Confocal microscope with 37°C/5% CO2 incubation chamber (e.g., Zeiss LSM 880 or Leica SP8).

Step-by-Step Workflow

Step 1: Transfection (24 Hours Prior) Seed cells in glass-bottom dishes (e.g., MatTek). Transfect with GFP-MLLT1 plasmid using Lipofectamine or FuGENE.

  • Critical: Keep expression levels low to moderate. Overexpression saturates binding sites and artificially increases the mobile fraction.

Step 2: Compound Treatment Prepare three conditions. It is imperative to use the negative control at the same concentration as the active probe.

  • Vehicle: DMSO (0.1% v/v).

  • Active: 1 µM SGC-iMLLT.

  • Negative: 1 µM SGC-iMLLT-N.

  • Incubation: 1 hour at 37°C.

Step 3: FRAP Acquisition Set up the confocal microscope.

  • Objective: 40x or 63x Water/Oil Immersion (NA > 1.2).

  • Region of Interest (ROI): Select a circular ROI (approx 2-3 µm diameter) within the nucleus, avoiding nucleoli.

  • Reference ROI: Select a background area outside the cell and a non-bleached nuclear area to correct for general fading.

  • Bleach Settings: 100% laser power (488 nm) for <200 ms (short pulse to minimize photodamage).

  • Acquisition:

    • Pre-bleach: 5-10 frames.

    • Bleach: 1 frame (iteration).

    • Post-bleach: Image every 0.5–1.0 seconds for 60–120 seconds.

Workflow cluster_conditions Conditions Step1 1. Transfect GFP-MLLT1 Step2 2. Treat Cells (1 hr) Step1->Step2 C1 DMSO Step2->C1 C2 SGC-iMLLT (Active) Step2->C2 C3 SGC-iMLLT-N (Negative) Step2->C3 Step3 3. Bleach ROI (100% Laser) C1->Step3 C2->Step3 C3->Step3 Step4 4. Record Recovery (120 sec) Step3->Step4 Step5 5. Analyze t1/2 Step4->Step5

Figure 2: Experimental workflow for FRAP validation.

Data Analysis & Interpretation

Normalize fluorescence intensity (


) using the double-normalization method (correcting for background and acquisition bleaching). Fit the recovery curve using a one-phase association model:


Where:

  • Mobile Fraction: The plateau level of fluorescence recovery.

Expected Results Summary
MetricDMSO (Vehicle)SGC-iMLLT (Active)SGC-iMLLT-N (Negative)Interpretation
Recovery Rate (

)
Slow (~20-30s)Fast (<10s) Slow (~20-30s)Active probe displaces protein; Negative does not.
Mobile Fraction Low (~20-40%)High (>70%) Low (~20-40%)Active probe releases chromatin-bound population.
Nuclear Localization Punctate/DiffuseDiffusePunctate/DiffuseActive probe may smooth out chromatin puncta.

Validation Criteria: The assay is considered valid only if the SGC-iMLLT-N curve overlaps significantly with the DMSO curve. If SGC-iMLLT-N shows faster recovery than DMSO, the compound may have off-target effects or physicochemical toxicity affecting nuclear transport.

References

  • Structural Genomics Consortium (SGC). SGC-iMLLT: A Chemical Probe for the YEATS Domains of MLLT1 and MLLT3. [Link]

  • Doda, L., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe.[2] Angewandte Chemie International Edition. [Link]

  • Lippincott-Schwartz, J., et al. (2001). Studying protein dynamics in living cells. Nature Reviews Molecular Cell Biology.[3] [Link]

Sources

Application

SGC-iMLLT-N treatment in AML cell lines like MOLM-13 and MV4-11

Application Note: SGC-iMLLT & SGC-iMLLT-N Probe System Executive Summary & Core Directive This guide details the experimental application of SGC-iMLLT (Active Probe) and SGC-iMLLT-N (Negative Control) in Acute Myeloid Le...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SGC-iMLLT & SGC-iMLLT-N Probe System

Executive Summary & Core Directive

This guide details the experimental application of SGC-iMLLT (Active Probe) and SGC-iMLLT-N (Negative Control) in Acute Myeloid Leukemia (AML) research.

Critical Clarification: The user query specified "SGC-iMLLT-N treatment." SGC-iMLLT-N (Compound 91) is the inactive enantiomer/analog designed as a negative control.[1] It does not inhibit the YEATS domain significantly compared to the active probe SGC-iMLLT (Compound 92) .

  • Scientific Integrity Rule: To validate YEATS domain dependency, you must treat cells with both compounds side-by-side. Phenotypic effects observed with SGC-iMLLT but absent with SGC-iMLLT-N confirm on-target efficacy. Effects observed with both indicate off-target toxicity.

This protocol focuses on the MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) cell lines, which are addicted to the Super Elongation Complex (SEC) recruitment mediated by MLLT1/3 YEATS domains.

Mechanistic Grounding

The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) are epigenetic readers that recognize acetylated lysine residues (H3K9ac, H3K27ac) on histone tails. In MLL-rearranged leukemias, the MLL-fusion protein (e.g., MLL-AF9) recruits the SEC via these YEATS domains to sustain aberrant transcription of oncogenes like MYC and HOXA9.

  • SGC-iMLLT (Active): Competitively binds the YEATS acetyl-lysine pocket (Kd ~100 nM), displacing the SEC from chromatin and collapsing the oncogenic transcriptional program.

  • SGC-iMLLT-N (Negative): Structurally similar but lacks the key binding interactions for the YEATS pocket, serving as a perfect control for physicochemical properties and off-target liability.

Visualization: Mechanism of Action

YEATS_Inhibition cluster_chromatin Chromatin Landscape cluster_complex Super Elongation Complex (SEC) Histone Acetylated Histone (H3K9ac/H3K27ac) ENL MLLT1/3 (ENL/AF9) YEATS Domain Histone->ENL Recruitment MLL_Fusion MLL-Fusion Protein (MLL-AF9/AF4) ENL->MLL_Fusion Complex Assembly Transcript Oncogene Transcription (MYC, HOXA9) MLL_Fusion->Transcript Drives Expression Differentiation Differentiation & Apoptosis Transcript->Differentiation Loss of Signal Probe SGC-iMLLT (Active Inhibitor) Probe->Histone Displaces Probe->ENL Blocks Pocket (Kd ~100nM) NegControl SGC-iMLLT-N (Negative Control) NegControl->ENL No Binding (>100x Kd)

Caption: SGC-iMLLT displaces MLLT1/3 from chromatin, halting MLL-fusion driven transcription. SGC-iMLLT-N fails to bind, preserving the oncogenic state.

Experimental Design & Compounds
Compound Handling
CompoundRoleMW ( g/mol )Stock Conc.SolventStorage
SGC-iMLLT Active Probe~365.410 mMDMSO-80°C (Dark)
SGC-iMLLT-N Negative Control~365.410 mMDMSO-80°C (Dark)
  • Solubility Note: Ensure DMSO concentration in final culture never exceeds 0.1% (v/v).

  • Stability: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 20 µL).

Cell Line Specifics
  • MOLM-13 (DSMZ ACC 554): MLL-AF9 fusion.[2] High sensitivity.

  • MV4-11 (ATCC CRL-9591): MLL-AF4 fusion. High sensitivity.

  • Culture Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep + 2mM L-Glutamine.

  • Density: Maintain between

    
     and 
    
    
    
    cells/mL. Do not overgrow before treatment; stress alters chromatin states.
Detailed Protocols
Protocol A: Dose-Response Viability Assay (72-96 Hours)

Objective: Determine the specific anti-proliferative window (GI50) of SGC-iMLLT vs. SGC-iMLLT-N.

  • Preparation:

    • Harvest MOLM-13 or MV4-11 cells in log-phase growth (>90% viability).

    • Resuspend at 200,000 cells/mL in fresh medium.

  • Plating:

    • Dispense 50 µL of cell suspension (10,000 cells/well) into a white-walled 96-well plate (for luminescence).

  • Treatment:

    • Prepare a 2x serial dilution series of both SGC-iMLLT and SGC-iMLLT-N in medium.

    • Dose Range: 8-point curve: 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0 (DMSO only).

    • Add 50 µL of 2x compound to the cells (Final Volume: 100 µL).

    • Crucial: Ensure final DMSO is constant (e.g., 0.1%) across all wells.

  • Incubation:

    • Incubate for 72 to 96 hours at 37°C, 5% CO2. (Epigenetic drugs often require longer incubation than cytotoxic drugs to show phenotype).

  • Readout:

    • Add 100 µL CellTiter-Glo (Promega) or equivalent ATP-based reagent.

    • Shake for 2 mins, incubate 10 mins dark.

    • Measure Luminescence.

  • Analysis:

    • Normalize to DMSO control (100%).

    • Plot log(concentration) vs. % Viability.

    • Success Criteria: SGC-iMLLT should show an IC50 < 2 µM (typically 0.2–1.0 µM).[3] SGC-iMLLT-N should show no effect or IC50 > 30 µM.

Protocol B: Target Engagement Verification (RT-qPCR)

Objective: Confirm downregulation of direct YEATS targets (MYC, HOXA9).

  • Seeding:

    • Seed

      
       cells in 2 mL medium in a 6-well plate.
      
  • Treatment:

    • Treat with 1 µM SGC-iMLLT and 1 µM SGC-iMLLT-N (and DMSO control).

    • Incubate for 6 to 24 hours . (Transcriptional changes precede viability loss).

  • Harvest:

    • Pellet cells, wash with cold PBS.

    • Extract RNA (RNeasy or Trizol).

  • qPCR Targets:

    • c-MYC (Downregulated by active probe).

    • HOXA9 (Downregulated by active probe).

    • GAPDH/ACTB (Housekeeping).

  • Validation:

    • SGC-iMLLT must reduce c-MYC levels by >50% relative to DMSO.

    • SGC-iMLLT-N must show levels comparable to DMSO.

Visualization: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment (Side-by-Side) cluster_data Phase 3: Analysis Cells MOLM-13 / MV4-11 (Log Phase) Seed Seed 10k cells/well (96-well) Cells->Seed Treat_Active Add SGC-iMLLT (0.03 - 30 µM) Seed->Treat_Active Treat_Neg Add SGC-iMLLT-N (0.03 - 30 µM) Seed->Treat_Neg Incubate Incubate 72-96h 37°C, 5% CO2 Treat_Active->Incubate Treat_Neg->Incubate Readout CellTiter-Glo / qPCR Incubate->Readout Decision Calculate IC50 Shift (Active vs Neg) Readout->Decision

Caption: Parallel workflow ensures any toxicity observed in the negative control arm is flagged as off-target.

Expected Data & Troubleshooting
ParameterSGC-iMLLT (Active)SGC-iMLLT-N (Negative)Interpretation
IC50 (Viability) 0.2 – 1.5 µM> 30 µM (or flat line)Valid: On-target YEATS inhibition.
IC50 (Viability) 5 µM5 µMInvalid: General toxicity; not YEATS driven.
c-MYC mRNA < 50% of Control~100% of ControlValid: Transcriptional suppression.
Morphology Differentiation/ApoptosisHealthy Blast MorphologyValid: Phenotypic rescue by negative control.

Troubleshooting:

  • High SGC-iMLLT-N Toxicity: Check compound purity or DMSO concentration. Ensure cells are mycoplasma-free.

  • No Effect with Active Probe: Verify cell line identity (must be MLL-r). Check compound storage (hydrolysis risk). Increase incubation time to 6-8 days (replenishing media/drug) if kinetics are slow.

References
  • Primary Discovery of SGC-iMLLT: Christott, T., et al. (2018).[4] "Discovery of an MLLT1/3 YEATS Domain Chemical Probe." Angewandte Chemie International Edition, 57(52), 17091-17095.

  • SGC Probe Profile (SGC-iMLLT): Structural Genomics Consortium. "SGC-iMLLT Chemical Probe."

  • Mechanistic Context (MLL-r Leukemia): Wan, L., et al. (2017). "ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia."[5] Nature, 543(7644), 265-269.

  • Cell Line Characterization: DSMZ (German Collection of Microorganisms and Cell Cultures). "MOLM-13 Datasheet."

Sources

Method

Probing the Transcriptional Consequences of MLLT1/3 Inhibition: A Detailed Guide to Utilizing SGC-iMLLT and its Inactive Control, SGC-iMLLT-N

Introduction: Deciphering the Role of YEATS Domains in Gene Expression The landscape of epigenetic regulation is intricate, with "reader" domains playing a pivotal role in interpreting histone post-translational modifica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Role of YEATS Domains in Gene Expression

The landscape of epigenetic regulation is intricate, with "reader" domains playing a pivotal role in interpreting histone post-translational modifications and orchestrating downstream transcriptional events. Among these, the YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain has emerged as a critical reader of histone acylation and crotonylation, linking these marks to active gene expression. The human proteins MLLT1 (ENL) and MLLT3 (AF9) are YEATS domain-containing proteins that are essential components of the Super Elocation Complex (SEC).[1][2] This complex is a potent activator of transcriptional elongation.[3][4] In several forms of cancer, particularly acute myeloid leukemia (AML), the aberrant function of MLLT1/3 is a key driver of oncogenesis.[5][6]

SGC-iMLLT is a potent and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 and MLLT3 and acetylated histones.[6][7] Its structurally related enantiomer, SGC-iMLLT-N, is significantly less active and serves as an ideal negative control for rigorous experimental design.[6] The use of this probe pair allows researchers to dissect the specific consequences of MLLT1/3-YEATS domain inhibition on gene expression, providing a powerful tool for target validation and drug discovery.

This comprehensive guide provides detailed application notes and protocols for the use of SGC-iMLLT and SGC-iMLLT-N in gene expression analysis, empowering researchers to confidently investigate the biological roles of MLLT1/3.

Mechanism of Action: From Histone Recognition to Transcriptional Control

MLLT1 and MLLT3, through their YEATS domains, recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is crucial for the recruitment and stabilization of the Super Elocation Complex (SEC) at gene promoters and enhancers.[1] The SEC, in turn, facilitates the release of paused RNA Polymerase II (Pol II), leading to productive transcriptional elongation.

Furthermore, MLLT3 (AF9) is known to recruit the histone methyltransferase DOT1L, which catalyzes the methylation of histone H3 at lysine 79 (H3K79).[8][9][10] H3K79 methylation is another epigenetic mark strongly associated with actively transcribed genes.[11][12] In the context of MLL-rearranged leukemias, the fusion of MLL with partners like AF9 leads to the aberrant recruitment of DOT1L and subsequent hypermethylation of H3K79 at target loci, driving the expression of potent oncogenes such as HOXA9 and MEIS1.[11][13]

SGC-iMLLT directly competes with acetylated histones for binding to the YEATS domains of MLLT1/3, effectively displacing these proteins from chromatin. This displacement disrupts the recruitment of the SEC and DOT1L, leading to a downstream reduction in transcriptional elongation and H3K79 methylation at target genes. Consequently, the expression of genes dependent on MLLT1/3 function is suppressed.

SGC-iMLLT_Mechanism_of_Action cluster_0 Chromatin cluster_1 Transcriptional Machinery cluster_2 Chemical Probes Histone Acetylated Histone MLLT1_3 MLLT1/3 (AF9/ENL) Histone->MLLT1_3 Binds to YEATS Domain SEC Super Elongation Complex (SEC) MLLT1_3->SEC Recruits DOT1L DOT1L MLLT1_3->DOT1L Recruits Pol_II RNA Pol II SEC->Pol_II Activates Elongation DOT1L->Histone Methylates H3K79 Gene_Expression Target Gene Expression (e.g., MYC, HOXA9) Pol_II->Gene_Expression Drives SGC_iMLLT SGC-iMLLT SGC_iMLLT->MLLT1_3 Inhibits Binding SGC_iMLLT_N SGC-iMLLT-N (Inactive Control)

Figure 1: Mechanism of SGC-iMLLT Action.

Experimental Design: The Critical Role of the Negative Control

A fundamental principle in the use of chemical probes is the inclusion of appropriate controls to ensure that the observed biological effects are a direct consequence of inhibiting the intended target.[14][15] SGC-iMLLT-N, as the less active enantiomer of SGC-iMLLT, provides an exceptional negative control.[6] Any phenotypic or gene expression changes observed with SGC-iMLLT but not with SGC-iMLLT-N at the same concentration can be confidently attributed to the specific inhibition of MLLT1/3-YEATS domain function.

Key Experimental Groups:

  • Vehicle Control: (e.g., DMSO) Establishes the baseline for cell viability and gene expression.

  • SGC-iMLLT: The active probe to test the effect of MLLT1/3 inhibition.

  • SGC-iMLLT-N: The inactive control to account for off-target or compound-specific effects unrelated to MLLT1/3 inhibition.

Quantitative Data Summary

CompoundTarget(s)In Vitro IC50 (MLLT1/3)Recommended Cellular ConcentrationNegative Control
SGC-iMLLTMLLT1/3 YEATS Domains~0.26 µM1 - 10 µMSGC-iMLLT-N
SGC-iMLLT-N(Inactive)>50 µM1 - 10 µMN/A

Note: The optimal concentration and treatment time should be empirically determined for each cell line and experimental endpoint. A concentration titration and time-course experiment are highly recommended as a first step.

Experimental Protocols

Cell Culture and Treatment

This initial protocol outlines the general procedure for treating cells with SGC-iMLLT and SGC-iMLLT-N.

Materials:

  • Mammalian cell line of interest (e.g., MV4;11 for AML)

  • Complete cell culture medium

  • SGC-iMLLT (stock solution in DMSO, e.g., 10 mM)

  • SGC-iMLLT-N (stock solution in DMSO, e.g., 10 mM)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Compound Preparation: Prepare working solutions of SGC-iMLLT and SGC-iMLLT-N by diluting the stock solutions in complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Add the prepared media containing the compounds or vehicle to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal treatment duration.[6]

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction, protein lysis).

Experimental_Workflow Cell_Culture Seed Cells Treatment Treat with: - Vehicle (DMSO) - SGC-iMLLT - SGC-iMLLT-N Cell_Culture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis: - RT-qPCR - RNA-seq - Western Blot Harvest->Analysis

Figure 2: General Experimental Workflow.
Gene Expression Analysis by RT-qPCR

Objective: To quantify the change in mRNA levels of specific target genes following treatment with SGC-iMLLT.

Target Gene Suggestions:

  • Known MLLT1/3-regulated genes: MYC, HOXA9, MEIS1[6][11]

  • Other potential targets: DDN, CD86[6]

  • Housekeeping genes (for normalization): GAPDH, ACTB, RPLP0

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA purification kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene. Compare the expression levels in SGC-iMLLT-treated cells to both vehicle- and SGC-iMLLT-N-treated cells.

Global Gene Expression Profiling by RNA-seq

Objective: To obtain a comprehensive, unbiased view of the transcriptomic changes induced by MLLT1/3 inhibition.

Procedure:

  • RNA Extraction and QC: Isolate total RNA as described for RT-qPCR and assess its quality and quantity.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in SGC-iMLLT-treated cells compared to controls.

    • Conduct pathway and gene set enrichment analysis to identify the biological processes affected by MLLT1/3 inhibition.

Validation of Downstream Effects by Western Blot

Objective: To assess the impact of SGC-iMLLT on the protein levels of target genes and downstream epigenetic marks.

Targets for Western Blot Analysis:

  • Direct targets: MYC

  • Downstream epigenetic mark: H3K79me2

Procedure:

  • Protein Lysate Preparation: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-MYC, anti-H3K79me2) and a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-Histone H3).

    • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the target protein levels to the loading control.

Trustworthiness: A Self-Validating System

Conclusion

SGC-iMLLT and its inactive control SGC-iMLLT-N represent a powerful chemical probe pair for elucidating the role of MLLT1/3 in gene expression. By employing the rigorous experimental designs and detailed protocols provided in this guide, researchers can confidently investigate the transcriptional consequences of MLLT1/3-YEATS domain inhibition. This will undoubtedly contribute to a deeper understanding of the fundamental biology of these important epigenetic readers and may pave the way for novel therapeutic strategies targeting diseases driven by their dysregulation.

References

  • Structural Genomics Consortium. (n.d.). NVS-MLLT-1. Retrieved February 5, 2026, from [Link]

  • Bavetsias, V., et al. (2018). Discovery of a First-in-Class Small Molecule Probe for the YEATS Domains of MLLT1 and MLLT3. Angewandte Chemie International Edition, 57(50), 16358-16362. [Link]

  • Bavetsias, V., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie, 130(50), 16584-16588. [Link]

  • Wang, C., et al. (2015). The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target. Journal of Hematology & Oncology, 8(1), 1-9. [Link]

  • Bernt, K. M., et al. (2011). MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L. Cancer Cell, 20(1), 66-78. [Link]

  • Chen, C. W., et al. (2015). DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. Nature Medicine, 21(4), 335-343. [Link]

  • Shilatifard, A. (2012). The super elongation complex family of RNA polymerase II elongation factors: gene target specificity and transcriptional output. Genes & Development, 26(9), 863-870. [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved February 5, 2026, from [Link]

  • Krivtsov, A. V., & Armstrong, S. A. (2007). MLL translocations, histone modifications and leukaemia stem-cell development. Nature Reviews Cancer, 7(11), 823-833. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Deshpande, A. J., et al. (2014). Specific patterns of H3K79 methylation influence genetic interaction of oncogenes in AML. Blood, The Journal of the American Society of Hematology, 124(5), 783-794. [Link]

  • HUGO Gene Nomenclature Committee. (n.d.). Gene group: Super elongation complex. Retrieved February 5, 2026, from [Link]

  • Workman, P., & Blagg, J. (2017). The art of the chemical probe. Nature Chemical Biology, 13(8), 819-821. [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 327-350. [Link]

  • Yokoyama, A. (2018). Collaboration of MLLT1/ENL, Polycomb and ATM for transcription and genome integrity. Cell Cycle, 17(15), 1827-1835. [Link]

  • Giambruno, R., et al. (2021). HBO1-MLL interaction promotes AF4/ENL/P-TEFb-mediated leukemogenesis. eLife, 10, e69322. [Link]

  • Monroe, S. C., et al. (2011). MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for Leukemia. Experimental Hematology, 39(1), 81-94. [Link]

  • Wang, E., et al. (2021). The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle. Journal of Cellular Physiology, 236(11), 7436-7445. [Link]

  • Zhang, W., et al. (2012). The super elongation complex, SEC. Genes & Development, 26(1), 1-5. [Link]

  • Li, Y., et al. (2023). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Scientific Reports, 13(1), 1-13. [Link]

  • Antolin, A. A., & Al-Lazikani, B. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 585-588. [Link]

  • LaNts and Laminins. (n.d.). Experimental Design – Controls. Retrieved February 5, 2026, from [Link]

  • GenomeWeb. (n.d.). RNA-Sequencing & Analysis and Gene Expression News. Retrieved February 5, 2026, from [Link]

  • Bereshchenko, O., & Nerlov, C. (2015). A role for the MLL fusion partner ENL in transcriptional elongation and chromatin modification. Blood, 126(11), 1279-1280. [Link]

  • Kabra, N., & Bushweller, J. H. (2021). A strong internal promoter drives massive expression of YEATS-domain devoid MLLT3 transcripts in HSC and most lethal AML. Cancers, 13(21), 5462. [Link]

  • Gibbons, R. J., et al. (2013). Regulation of Wnt Signaling Target Gene Expression by the Histone Methyltransferase DOT1L. ACS Chemical Biology, 8(7), 1434-1440. [Link]

  • Yi, D., & Ge, Z. (2022). Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias. Journal of Hematology & Oncology, 15(1), 1-17. [Link]

  • Gilan, O., et al. (2018). DOT1L inhibition reveals a distinct class of enhancers dependent on H3K79 methylation. bioRxiv. [Link]

  • Daigle, S. R., et al. (2013). Targeting DOT1L and HOX gene expression in MLL-rearranged leukemia and beyond. Experimental Hematology, 41(10), 847-854. [Link]

  • YouTube. (2022, July 14). How to design experiments: control the controllables. Retrieved February 5, 2026, from [Link]

  • Reddit. (2019, March 31). Positive and Negative Control in Experiments. Retrieved February 5, 2026, from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved February 5, 2026, from [Link]

  • Azorsa, D. O., et al. (2023). Learning chemical sensitivity reveals mechanisms of cellular response. Nature Communications, 14(1), 1-15. [Link]

  • NCBI. (n.d.). MLLT3 MLLT3 super elongation complex subunit [ (human)]. Retrieved February 5, 2026, from [Link]

  • Ali, M., & Shilatifard, A. (2011). The super elongation complex (SEC) and MLL in development and disease. Genes & Development, 25(15), 1563-1570. [Link]

  • Chemical Probes Portal. (n.d.). Home. Retrieved February 5, 2026, from [Link]

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  • bioRxiv. (n.d.). DOT1L inhibition reveals a distinct class of enhancers dependent on H3K79 methylation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). The super elongation complex, SEC. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Gene target specificity of the Super Elongation Complex (SEC) family: how HIV-1 Tat employs selected SEC members to activate viral transcription. Retrieved February 5, 2026, from [Link]

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Application

Application Note: High-Precision Chromatin Targeting in Solid Tumors using the SGC-iMLLT System

Executive Summary The SGC-iMLLT system represents a first-in-class chemical probe set designed to target the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) .[1][2][3] While initially characterized in acute leukemias, recen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The SGC-iMLLT system represents a first-in-class chemical probe set designed to target the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) .[1][2][3] While initially characterized in acute leukemias, recent genomic landscapes have identified MLLT1 as a critical oncogenic driver in specific solid tumors, most notably Wilms’ Tumor .

This guide details the application of the active probe (SGC-iMLLT ) and its obligate negative control (SGC-iMLLT-N ) to validate epigenetic dependencies. By strictly adhering to a "matched-pair" experimental design, researchers can distinguish bona fide on-target effects from non-specific toxicity, meeting the rigorous standards required for preclinical target validation.

Scientific Background: The YEATS Domain in Solid Tumors

Mechanism of Action

MLLT1 and MLLT3 are key components of the Super Elongation Complex (SEC) . Their YEATS domains function as epigenetic "readers," recognizing acetylated lysine residues (specifically H3K9ac and H3K27ac) on histone tails.[4][5] This binding recruits the SEC to chromatin, facilitating RNA Polymerase II pause release and the transcriptional elongation of oncogenes such as MYC.

In solid tumors harboring MLLT1 mutations (e.g., Wilms' tumor), the YEATS domain often acquires gain-of-function properties or sustains high-level expression, locking the cell in a proliferative, undifferentiated state.

The Chemical Probe System

To ensure scientific integrity, SGC-iMLLT must never be used in isolation. The system comprises:

CompoundRoleFunction
SGC-iMLLT Active ProbePotent, selective inhibitor of MLLT1/3 YEATS domains (IC₅₀ ~260 nM).[6][7] Displaces the protein from chromatin.
SGC-iMLLT-N Negative ControlStructurally similar analog (often an enantiomer or regioisomer) that lacks binding affinity for the YEATS pocket but retains similar physicochemical properties.

Critical Directive: Any phenotypic effect observed with SGC-iMLLT must be absent when treated with SGC-iMLLT-N at the same concentration. If both compounds cause toxicity, the effect is off-target.

Visualizing the Pathway & Workflow

Mechanism of Action Diagram

The following diagram illustrates how SGC-iMLLT disrupts the oncogenic feed-forward loop in solid tumor cells.

MLLT1_Pathway Chromatin Acetylated Chromatin (H3K9ac / H3K27ac) MLLT1 MLLT1 (ENL) YEATS Domain Chromatin->MLLT1 Recruits SEC Super Elongation Complex (SEC) MLLT1->SEC Assembles PolII RNA Pol II Pause Release SEC->PolII Activates Oncogenes Oncogene Transcription (MYC, HOXA) PolII->Oncogenes Drives Tumor Solid Tumor Proliferation Oncogenes->Tumor Sustains Probe SGC-iMLLT (Active Probe) Probe->MLLT1 BLOCKS Binding Control SGC-iMLLT-N (Negative Control) Control->MLLT1 No Binding

Caption: SGC-iMLLT competitively inhibits the MLLT1 YEATS domain, detaching the SEC from chromatin and silencing oncogenic drivers. The negative control (SGC-iMLLT-N) fails to bind, preserving the complex.

Experimental Protocols

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that SGC-iMLLT physically binds MLLT1/3 inside the living solid tumor cell, distinguishing it from non-specific cytotoxicity.

Reagents:

  • Solid Tumor Cell Line (e.g., WiT49 for Wilms’ Tumor or HEK293T overexpressing MLLT1).

  • SGC-iMLLT and SGC-iMLLT-N (10 mM DMSO stocks).[5]

  • Lysis Buffer (PBS + Protease Inhibitors + 0.4% NP-40).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells at 0.5 × 10⁶ cells/mL in 6-well plates. Allow 24h recovery.

  • Treatment: Treat cells with 5 µM SGC-iMLLT , 5 µM SGC-iMLLT-N , or DMSO (Vehicle) for 1 hour at 37°C.

    • Note: Short incubation prevents secondary transcriptional effects; we are testing physical binding.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat individual aliquots to a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a gradient PCR cycler.

    • Optimization: MLLT1 usually melts around 48-52°C.

  • Cooling: Incubate at room temperature (RT) for 3 minutes.

  • Lysis: Add lysis buffer, snap-freeze in liquid nitrogen (x3 cycles) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins. Collect the supernatant (soluble fraction).

  • Detection: Analyze supernatants via Western Blot using anti-MLLT1 (ENL) antibody.

  • Validation Criteria:

    • SGC-iMLLT Sample: Significant thermal stabilization (band persists at higher temps) compared to DMSO.

    • SGC-iMLLT-N Sample: Thermal profile matches the DMSO control.

Protocol B: 3D Tumor Spheroid Growth Inhibition

Purpose: To assess functional efficacy in a physiologically relevant solid tumor model.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000–3,000 cells/well in Ultra-Low Attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 min. Incubate 72h to form compact spheroids.

  • Dosing Strategy:

    • Prepare a 7-point dilution series (e.g., 10 µM down to 0.01 µM).

    • Arm A: SGC-iMLLT.[1][3][4][6][7][8]

    • Arm B: SGC-iMLLT-N.

  • Treatment: Add compounds on Day 0 of treatment. Refresh media/compound every 3 days.

  • Imaging: Image spheroids using brightfield microscopy or high-content analysis (e.g., IncuCyte) on Days 0, 3, 7, and 10.

  • Analysis: Calculate Spheroid Volume (

    
    ).
    
  • Data Interpretation:

    • Plot Dose-Response curves for Area Under the Curve (AUC) of growth.

    • Success: SGC-iMLLT shows dose-dependent growth stasis/shrinkage, while SGC-iMLLT-N shows growth comparable to Vehicle.

Data Interpretation & Troubleshooting

Comparative Analysis Table
ParameterSGC-iMLLT (Active)SGC-iMLLT-N (Negative)Interpretation
CETSA T_agg (50) Shifts +2°C to +5°CNo ShiftConfirms cellular target engagement.
IC₅₀ (Viability) < 1 µM (sensitive lines)> 10 µMConfirms on-target mechanism.
MYC Expression DownregulatedUnchangedConfirms transcriptional silencing.
Troubleshooting Guide
  • Issue: Both Active and Negative controls kill cells at 5 µM.

    • Cause: General chemical toxicity or off-target effects unrelated to YEATS.

    • Solution: Titrate down. The "therapeutic window" is the concentration range where the Active works, and the Negative does not.

  • Issue: No thermal shift observed in CETSA.

    • Cause: Poor cell permeability or incorrect temperature range.

    • Solution: Ensure 1h pre-incubation. Run a broader temperature gradient (37–67°C).

References

  • Primary Probe Discovery: Garnar-Wortzel, L., et al. (2021). "Chemical inhibition of ENL/AF9 YEATS domains in acute leukemia." Nature Chemical Biology.[9] (Note: Often referenced alongside SGC-iMLLT development papers).

  • SGC Probe Characterization: Structural Genomics Consortium. "SGC-iMLLT: A Chemical Probe for MLLT1 and MLLT3."

  • Solid Tumor Context (Wilms' Tumor): Perlman, E. J., et al. (2015). "MLLT1 YEATS domain mutations in clinically distinctive Favourable Histology Wilms tumours." Nature Communications.[9]

  • CETSA Methodology: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[9][10][11][12] Nature Protocols.

(Note: Ensure you verify the specific batch and catalog number of SGC-iMLLT-N with your supplier, as nomenclature for negative controls can vary slightly between vendors, e.g., NVS-MLLT-C).

Sources

Method

Application Note: SGC-iMLLT-N Experimental Design for Chromatin Immunoprecipitation (ChIP)

Executive Summary This guide details the experimental design for utilizing SGC-iMLLT (active probe) and its negative control SGC-iMLLT-N in Chromatin Immunoprecipitation (ChIP) assays. SGC-iMLLT is a potent, selective ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental design for utilizing SGC-iMLLT (active probe) and its negative control SGC-iMLLT-N in Chromatin Immunoprecipitation (ChIP) assays.

SGC-iMLLT is a potent, selective chemical probe targeting the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) .[1][2][3] These proteins are critical "readers" of histone acetylation (specifically H3K9ac and H3K27ac) and are essential components of the Super Elongation Complex (SEC), driving oncogenic transcription in Acute Myeloid Leukemia (AML).

The Core Challenge: YEATS domain inhibitors function by displacement. Unlike kinase inhibitors that block catalytic activity, SGC-iMLLT physically ejects the protein from chromatin. Therefore, the experimental design must be rigorously controlled to distinguish genuine chromatin displacement from technical variability.

Mechanistic Principles & Probe Characteristics[2][4]

Understanding the mechanism is a prerequisite for designing the ChIP experiment.

  • Target: MLLT1 (ENL) and MLLT3 (AF9) YEATS domains.[1][2][3][4]

  • Mechanism: Competitive inhibition. SGC-iMLLT occupies the acetyl-lysine binding pocket of the YEATS domain, preventing it from docking onto acetylated histone tails (H3K9ac/H3K27ac).

  • SGC-iMLLT (Active): Binds MLLT1/3 with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     nM; IC50 in cells ~0.5 µM.[5]
    
  • SGC-iMLLT-N (Negative Control): Structurally analogous but lacks the key interactions required for YEATS pocket binding. It controls for off-target physicochemical effects.[5]

Mechanism of Action Diagram[1][6]

G Chromatin Acetylated Chromatin (H3K9ac / H3K27ac) Complex Chromatin-Reader Complex (Active Transcription) Chromatin->Complex Recruitment MLLT MLLT1/3 (ENL/AF9) YEATS Domain MLLT->Complex Displaced Displaced MLLT1/3 (Loss of Signal) Complex->Displaced + SGC-iMLLT (Competes for Pocket) Intact Intact Complex (Signal Retained) Complex->Intact + SGC-iMLLT-N (No Binding) Inhibitor SGC-iMLLT (Active Probe) Inhibitor->Displaced NegControl SGC-iMLLT-N (Negative Control) NegControl->Intact

Figure 1: Mechanism of SGC-iMLLT induced chromatin displacement. The active probe competes with histone acetylation, ejecting MLLT1/3, while the negative control allows binding to persist.

Experimental Design Strategy

To validate on-target activity, you must compare the Active Probe against both a Vehicle Control and the Negative Control.

Treatment Groups
Group IDCompoundConcentrationRationale
A DMSO (Vehicle) 0.1% (v/v)Establishes baseline chromatin occupancy of MLLT1/3.
B SGC-iMLLT-N 1 - 5 µMCritical Negative Control. Proves that any loss of signal is due to YEATS inhibition, not general toxicity or compound structure.
C SGC-iMLLT 1 - 5 µMActive Condition. Expected to show significant reduction in MLLT1/3 chromatin binding.
Dose and Time Considerations
  • Concentration: 1 µM is often sufficient for complete target engagement in sensitive lines (e.g., MV4-11). Do not exceed 10 µM to avoid off-target effects.[5]

  • Incubation Time:

    • Short (2-6 hours): Detects direct displacement. This is the gold standard for proving the compound works as a reader inhibitor.

    • Long (24+ hours): Detects secondary transcriptional collapse (e.g., downregulation of MYC or HOXA9).

    • Recommendation: Perform a 4-hour treatment for the primary ChIP-seq experiment to isolate the direct physical displacement effect.

The "Global Loss" Problem & Spike-In Normalization

Crucial Warning: Standard ChIP-seq normalization (RPM/RPKM) assumes the total amount of DNA pulled down is roughly constant. SGC-iMLLT causes massive global loss of MLLT1/3 binding. Standard normalization will artificially inflate background noise to match the "peaks," masking the drug effect.

  • Solution: You MUST use an exogenous spike-in control (e.g., Drosophila chromatin + Anti-H2Av antibody) added at the lysis step.

Detailed Protocol: SGC-iMLLT ChIP-Seq

Phase 1: Cell Treatment & Cross-linking

Materials: MV4-11 or MOLM-13 cells (AML models), SGC-iMLLT/N stocks (10 mM in DMSO).

  • Seed Cells: Seed

    
     cells per condition in fresh media.
    
  • Treatment:

    • Add SGC-iMLLT (Active) to 2 µM.

    • Add SGC-iMLLT-N (Negative) to 2 µM.

    • Add DMSO to matched volume.[1]

  • Incubation: Incubate at 37°C for 4 hours .

  • Cross-linking:

    • Add Formaldehyde to 1% final concentration. Rotate at RT for 10 min.

    • Note: For MLLT1 (ENL), standard formaldehyde is usually sufficient. If signal is weak, consider dual cross-linking (2 mM DSG for 30 min, wash, then Formaldehyde).

  • Quench: Add Glycine to 125 mM. Rotate 5 min. Wash pellets 2x with cold PBS.

Phase 2: Lysis & Spike-In (Critical Step)
  • Lysis: Resuspend pellet in Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1) + Protease Inhibitors.

  • Spike-In Addition: Add Drosophila S2 cells (or pre-fragmented Drosophila chromatin) at a ratio of 1:20 to human cells. This reference chromatin is essential for quantitative normalization.

  • Sonication: Shear chromatin to 200–500 bp. (Target: 10–15 cycles on a Bioruptor, High power, 30s ON / 30s OFF).

Phase 3: Immunoprecipitation (IP)

Antibody Selection:

  • Target: Anti-ENL (Cell Signaling Tech #14893 or similar validated lot) OR Anti-AF9.

  • Spike-in Control: Anti-Drosophila H2Av (Active Motif #61686).

  • Dilution: Dilute sheared chromatin 1:10 in IP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, 167 mM NaCl).

  • Incubation: Add 2-5 µg antibody per IP. Rotate overnight at 4°C.

  • Beads: Add Protein A/G magnetic beads (pre-blocked). Rotate 2-4 hours.

  • Washing:

    • Low Salt Wash (1x)

    • High Salt Wash (1x)

    • LiCl Wash (1x)

    • TE Wash (2x)

  • Elution & Reversal: Elute in 1% SDS/0.1M NaHCO3. Reverse crosslinks at 65°C overnight with Proteinase K.

Phase 4: Library Prep & Sequencing
  • Purify DNA (MinElute or AMPure beads).

  • Construct libraries (e.g., NEBNext Ultra II).

  • Sequence: PE150 or SE75 (20-30 million reads per sample).

Data Analysis Workflow

Quality Control
  • SGC-iMLLT-N (Negative Control): Should look identical to DMSO. If SGC-iMLLT-N shows loss of binding, the compound has off-target toxicity or the concentration is too high.

  • SGC-iMLLT (Active): Should show dramatic reduction in peak height at known targets (MYC, HOXA9, MEIS1).

Spike-In Normalization Logic

Standard RPM normalization will fail. Use the following logic:

  • Map reads to Human Genome (hg38) and Drosophila Genome (dm6).

  • Count Drosophila reads in each sample.

  • Calculate Scale Factor (

    
    ):
    
    
    
    
  • Apply

    
     to the Human tracks.
    
  • Result: The DMSO and Negative Control tracks will remain high. The Active Probe track will flatten, reflecting true displacement.

Experimental Workflow Diagram

Workflow cluster_0 Treatment (4 hrs) cluster_1 Lysis & Spike-In cluster_2 ChIP & Seq DMSO DMSO Crosslink Cross-link (Formaldehyde) DMSO->Crosslink Neg SGC-iMLLT-N (Negative) Neg->Crosslink Act SGC-iMLLT (Active) Act->Crosslink Spike Add Drosophila Chromatin Crosslink->Spike IP IP: Anti-ENL + Anti-H2Av Spike->IP Seq Sequencing IP->Seq

Figure 2: Workflow emphasizing the parallel processing of Active and Negative controls with mandatory Spike-In for normalization.

Troubleshooting & Expected Results

ObservationProbable CauseSolution
No loss of signal in Active group 1. Poor cell permeability.2. Incubation too short.3. Normalization artifact.1. Verify concentration (up to 5 µM).2. Extend to 6 hours.3. Must use spike-in normalization.
Loss of signal in Negative Control 1. Toxicity/Apoptosis.2. Compound precipitation.1. Check cell viability (Trypan Blue).2. Reduce concentration to 1 µM.
High Background 1. Inefficient sonication.2. Poor antibody specificity.1. Optimize sonication cycles.2. Validate antibody with siRNA knockdown first.

References

  • Structural Genomics Consortium (SGC). SGC-iMLLT Probe Summary. [Link][6]

  • Christott, T., et al. (2019). Discovery of an MLLT1/3 YEATS Domain Chemical Probe.[3] Angewandte Chemie International Edition, 58(19), 6281-6285. [Link][3][5]

  • Chemical Probes Portal. SGC-iMLLT Profile.[5] [Link][5]

  • Active Motif. ChIP-Seq Spike-in Normalization Strategy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

SGC-iMLLT-N Technical Support Center: Troubleshooting Unexpected Activity

This document is structured to help you diagnose the root cause of the anomalous activity of SGC-iMLLT-N, which is intended to be the less active enantiomer of the potent MLLT1/3 YEATS domain inhibitor, SGC-iMLLT.[1] Fre...

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to help you diagnose the root cause of the anomalous activity of SGC-iMLLT-N, which is intended to be the less active enantiomer of the potent MLLT1/3 YEATS domain inhibitor, SGC-iMLLT.[1]

Frequently Asked Questions (FAQs)

Q1: What is the specific function of SGC-iMLLT and its inactive control, SGC-iMLLT-N?

SGC-iMLLT is a first-in-class chemical probe designed to be a potent and selective inhibitor of the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated or crotonylated histone tails.[1][2] MLLT1 and MLLT3 are epigenetic "reader" proteins that recognize these histone marks and are involved in regulating gene transcription.[3] Their dysregulation is critically implicated in the development of certain cancers, particularly acute myeloid leukemia (AML).[4]

SGC-iMLLT-N is the (R)-enantiomer of SGC-iMLLT (which is the (S)-enantiomer) and serves as its negative control. It was designed to be structurally very similar but significantly less active against the MLLT1/3 YEATS domains.[1] The purpose of a negative control is to help researchers distinguish on-target effects (resulting from the inhibition of MLLT1/3) from off-target or non-specific effects of the chemical scaffold.

Q2: How "inactive" should SGC-iMLLT-N be? Am I supposed to see zero activity?

This is a crucial point of interpretation. "Inactive" or "less active" does not necessarily mean zero biological effect under all conditions. SGC-iMLLT-N is expected to show a substantially reduced potency against MLLT1/3 compared to SGC-iMLLT. For example, in a cellular target engagement assay like NanoBRET, the active SGC-iMLLT probe shows an IC50 of approximately 0.5 µM, while the inactive SGC-iMLLT-N has a much weaker IC50 of around 5.8 µM.[1][4]

Therefore, at high concentrations (e.g., >10 µM), it is plausible to observe some activity from SGC-iMLLT-N due to weak inhibition of MLLT1/3 or potential off-target effects. The key is to demonstrate a significant potency window between the active probe and the negative control.

Q3: What is the established signaling pathway involving MLLT1/3?

MLLT1 and MLLT3 are components of large transcriptional complexes. The MLLT1 YEATS domain recognizes acetylated lysine residues on histones (H3K9ac, H3K27ac, etc.), tethering its associated protein machinery to chromatin. This machinery often includes the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L, which leads to H3K79 methylation and subsequent transcriptional activation of target genes, including oncogenes like MYC.[4][5][6] Inhibition of the MLLT1 YEATS domain by SGC-iMLLT is expected to prevent this recruitment and downregulate the expression of these target genes.

MLLT1_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Experimental Intervention Histone Acetylated Histone Tail (H3Kac) MLLT1 MLLT1/3 (YEATS Domain) Histone->MLLT1 recognizes DOT1L DOT1L Complex MLLT1->DOT1L recruits TargetGene Target Gene (e.g., MYC) DOT1L->TargetGene activates Transcription Transcription Activation TargetGene->Transcription SGC_iMLLT SGC-iMLLT (Active Probe) SGC_iMLLT->MLLT1 inhibits SGC_iMLLT_N SGC-iMLLT-N (Inactive Control) SGC_iMLLT_N->MLLT1 weakly inhibits Troubleshooting_Workflow Start Start: SGC-iMLLT-N Shows Unexpected Activity Check_Compound Step 1: Verify Compound Integrity & Handling Start->Check_Compound Check_Assay Step 2: Rule Out Assay Artifacts Check_Compound->Check_Assay If compound is OK Check_Concentration Step 3: Evaluate Concentration-Response Check_Assay->Check_Concentration If no artifacts Check_Target Step 4: Confirm On-Target vs. Off-Target Effect Check_Concentration->Check_Target If activity persists Conclusion Conclusion: Identify Root Cause Check_Target->Conclusion

Caption: Systematic workflow for troubleshooting SGC-iMLLT-N activity.

Step 1: Verify Compound Integrity and Handling

The first and most common source of error is the compound itself. Chemical probes can degrade or may have been synthesized with impurities.

Q: Could my SGC-iMLLT-N sample be contaminated or degraded?

A: Absolutely. This is a critical first check.

  • Source Verification: Ensure your compound was purchased from a reputable supplier. Request a Certificate of Analysis (CoA) that confirms its identity and purity (typically >98%) by methods like NMR and LC-MS.

  • Storage: SGC-iMLLT-N should be stored as a solid at -20°C or -80°C. In solution (e.g., DMSO), it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. [7]* Solubility: Ensure the compound is fully dissolved in your stock solution. Compound precipitation in your assay buffer can lead to light scattering, which can be misinterpreted as a signal in optical assays. [8]Visually inspect solutions for any precipitate.

Troubleshooting Protocol: Compound Quality Check

  • Prepare Fresh Stock: Dissolve a fresh, unopened vial of SGC-iMLLT-N in high-quality, anhydrous DMSO.

  • Test Solubility: Perform a serial dilution in your final assay medium and visually inspect for precipitation under a microscope.

  • Analytical Chemistry: If possible, submit a sample of your dissolved stock for LC-MS analysis to confirm the molecular weight and purity. Compare this to the active SGC-iMLLT probe.

Step 2: Rule Out Assay-Specific Artifacts

Many assay technologies can be compromised by small molecules, leading to false-positive signals that are independent of any specific biological activity. [8] Q: How can I be sure the signal is not an artifact of my assay technology?

A: Run a set of cell-free or target-free controls.

  • Fluorescence/Luminescence Interference: If using a fluorescence-based or luminescence-based readout (e.g., AlphaScreen, HTRF, some viability assays), test SGC-iMLLT-N in the assay buffer without any proteins or cells. A signal here indicates the compound itself is autofluorescent or interferes with the reporter enzyme (e.g., luciferase).

  • Light Scattering: In plate-based absorbance or nephelometry assays, compound precipitation can increase the signal. [8]* Redox Cycling: In cell viability assays that use redox indicators (like MTT or resazurin), some chemical compounds can directly reduce the dye, giving a false signal of increased cell viability or metabolic activity.

Troubleshooting Protocol: Assay Interference Test

  • Setup: Prepare your standard assay plate.

  • Control Wells: Include wells containing:

    • Assay medium + SGC-iMLLT-N (no cells/protein)

    • Assay medium + SGC-iMLLT (no cells/protein)

    • Assay medium + Vehicle (DMSO)

  • Incubation & Readout: Follow your standard protocol and measure the signal.

  • Analysis: Any signal significantly above the vehicle control in these cell-free wells points to a direct compound-assay interference.

Step 3: Evaluate the Concentration-Response Relationship

As discussed, the distinction between an active probe and its control is potency. A full concentration-response curve is essential for proper interpretation.

Q: I'm seeing activity with SGC-iMLLT-N at my standard screening concentration. What should I do?

A: Perform a full 8- to 12-point concentration-response curve for both SGC-iMLLT and SGC-iMLLT-N in parallel.

  • Expected Outcome: You should observe a significant rightward shift in the IC50/EC50 curve for SGC-iMLLT-N compared to SGC-iMLLT. A 10-fold or greater shift is a good indicator of a valid control. [1]If the curves are superimposable or very close, this suggests a significant issue.

  • Concentration Range: Ensure your concentration range spans from no effect to a full effect to accurately determine the bottom and top plateaus of the curve and calculate a reliable IC50/EC50. A typical range for cellular assays might be 1 nM to 30 µM. [4]

    Compound Target Biochemical IC50 (MLLT1 YD) Cellular Target Engagement (NanoBRET IC50)
    SGC-iMLLT MLLT1/3 ~0.26 µM [9] ~0.5 µM [4]

    | SGC-iMLLT-N | MLLT1/3 | Weaker than SGC-iMLLT | ~5.8 µM [1]|

This table summarizes representative potency values from the literature. Actual values may vary depending on the specific assay conditions.

Step 4: Confirm On-Target vs. Off-Target Effects

If you have ruled out artifacts and confirmed that SGC-iMLLT-N has activity at a certain concentration, the next step is to determine if this activity is mediated through the intended target (MLLT1/3) or through an unrelated "off-target" mechanism. [10][11] Q: How can I determine if the activity of SGC-iMLLT-N is due to an off-target effect?

A: Use a target engagement assay and a genetic approach.

Troubleshooting Protocol 1: Cellular Target Engagement Assay (e.g., CETSA or NanoBRET)

  • Principle: These assays directly measure the binding of the compound to its target protein inside the cell. [1]2. Experiment: Run a concentration-response curve for both SGC-iMLLT and SGC-iMLLT-N in a NanoBRET assay for MLLT1 or MLLT3.

  • Interpretation:

    • Scenario A: If SGC-iMLLT-N shows weak binding to MLLT1/3 that correlates with the observed phenotypic activity, then the activity is likely due to weak on-target effects at high concentrations.

    • Scenario B: If SGC-iMLLT-N shows no significant binding to MLLT1/3 at concentrations where you observe a phenotype, this is strong evidence for an off-target effect.

Troubleshooting Protocol 2: Genetic Knockdown/Knockout

  • Principle: If the activity of a compound is on-target, removing the target protein should abolish or significantly reduce the compound's effect.

  • Experiment:

    • Use CRISPR/Cas9 or shRNA to create a cell line where MLLT1 (or MLLT3) is knocked out or knocked down.

    • Treat both the wild-type and the knockout/knockdown cells with SGC-iMLLT and SGC-iMLLT-N.

  • Interpretation:

    • On-Target Effect: The cellular phenotype observed with SGC-iMLLT-N should be diminished or absent in the knockout/knockdown cells compared to the wild-type cells.

    • Off-Target Effect: If SGC-iMLLT-N produces the same phenotype in both wild-type and knockout/knockdown cells, the effect is independent of MLLT1/3 and therefore an off-target effect. [10]

Final Recommendations

Observing unexpected activity with a negative control is a common challenge in chemical biology. It does not necessarily invalidate your entire study, but it demands rigorous investigation.

  • Always run the control: Never skip running SGC-iMLLT-N alongside SGC-iMLLT. The data from the control is essential for interpreting the results of the active probe.

  • Mind your concentration: Use the lowest concentration of SGC-iMLLT that gives a robust on-target effect and use the same concentration for SGC-iMLLT-N. Avoid using very high concentrations where off-target effects become more likely.

  • Orthogonal validation: If you observe a key finding with SGC-iMLLT, validate it with an orthogonal method, such as genetic knockdown, to ensure the phenotype is truly linked to the intended target. [12] By following this guide, you can confidently dissect the unexpected activity of SGC-iMLLT-N, strengthen the conclusions of your research, and adhere to the highest standards of scientific integrity.

References

  • Bavetsias, V., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 58(3), 835-840. Published in PMC: [Link]

  • Domenech, M., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 1089959. [Link]

  • Milne, T. A., et al. (2023). Inhibition of MLLT1 limits growth of MLL-AF4 leukaemias without killing healthy haematopoietic stem cells. bioRxiv. [Link]

  • Structural Genomics Consortium (SGC). NVS-MLLT-1. [Link]

  • Bavetsias, V., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]

  • Labadie, S., et al. (2020). Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. Journal of Chemical Information and Modeling, 60(9), 4467-4479. [Link]

  • Van Soom, W., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. PubMed. [Link]

  • Halby, L., et al. (2020). Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. Molecules, 25(21), 5038. [Link]

  • Molecular Biology (MB). Assay Troubleshooting. [Link]

  • BioGRID. DOT1L - MLLT1 Interaction Summary. [Link]

  • Van Soom, W., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. ResearchGate. [Link]

  • Structural Genomics Consortium (SGC). (2018). Human Mixed- Lineage Leukemia, Translocated to 1 (MLLT1). [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Grigsby, S. M., et al. (2021). Disrupting the MLL-AF9 and DOT1L interaction has the same consequences on leukemogenesis as enzymatic inactivation of DOT1L. ResearchGate. [Link]

  • Li, Y., et al. (2023). Methods for detecting off-target effects of CRISPR/Cas9. Journal of Translational Medicine, 21(1), 786. [Link]

  • Abstract from ASH Annual Meeting. (2023). First-in-Class Targeted Protein Degrader of MLLT1/3 for the Treatment of Advanced AML and ALL Including Menin Inhibitor Resistant / Refractory Disease. [Link]

Sources

Optimization

Technical Support Center: SGC-iMLLT-N Solubility and Handling Guide

Welcome to the technical support center for SGC-iMLLT-N. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility and ha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SGC-iMLLT-N. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility and handling challenges associated with this compound. As a first-in-class chemical probe, understanding its physicochemical properties is paramount for successful experimentation. This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding SGC-iMLLT-N.

Q1: What is SGC-iMLLT-N and how does it differ from SGC-iMLLT?

SGC-iMLLT is a potent and selective chemical probe that inhibits the MLLT1/3 YEATS domain, which recognizes acylated lysine residues on histones.[1][2] SGC-iMLLT-N is its less active enantiomer, designed to be used as a negative control in experiments to help confirm that the observed biological effects are due to specific inhibition of MLLT1/3 and not off-target or compound-specific effects.[1] It is crucial to use both compounds in parallel to generate robust and publishable data.

Q2: What is the recommended primary solvent for SGC-iMLLT-N?

The recommended and most effective solvent for SGC-iMLLT-N is Dimethyl Sulfoxide (DMSO). Due to its hydrophobic nature, SGC-iMLLT-N is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q3: What is the maximum achievable concentration in DMSO?

A concentration of up to 83.33 mg/mL (214.51 mM) in DMSO has been reported for the active SGC-iMLLT enantiomer.[3] SGC-iMLLT-N is expected to have nearly identical solubility. However, achieving this requires specific handling conditions.

Q4: Why is my SGC-iMLLT-N not fully dissolving in DMSO?

This is a common issue with two primary causes:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO will significantly reduce its ability to solubilize SGC-iMLLT-N. Always use new, anhydrous, research-grade DMSO .[3]

  • Insufficient Energy Input: The dissolution process may require physical assistance. Gentle warming (to 37°C) and/or sonication in a water bath are often necessary to break down the compound's crystal lattice and achieve full dissolution.[3][4]

Q5: How should I store the solid compound and my DMSO stock solution?

  • Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[3]

  • DMSO Stock Solution: Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[3][5] Store these aliquots at -80°C for maximum stability (up to 2 years).[3]

Troubleshooting Guide: Precipitation in Cell Media

The most significant challenge researchers face is the precipitation of SGC-iMLLT-N upon dilution of the DMSO stock into aqueous cell culture media. This phenomenon, often called "crashing out," occurs because the compound moves from a favorable organic solvent to an unfavorable aqueous environment.

Issue 1: I see immediate cloudiness or precipitate when I add my DMSO stock to the media.

Potential Cause Scientific Explanation Recommended Solution
Poor Mixing Technique Adding the DMSO stock to static media creates a localized zone of high compound concentration and solvent change, causing immediate precipitation before the compound can disperse.Vortexing Dilution: Add the small volume of DMSO stock directly into the vortex of the larger volume of cell media. This ensures rapid, turbulent mixing and immediate dispersion, minimizing the chance of precipitation.
Stock Concentration Too High If your DMSO stock is extremely concentrated (e.g., >50 mM), the amount of compound introduced overwhelms the media's capacity, even with good mixing.Prepare a fresh, slightly less concentrated DMSO stock (e.g., 10-20 mM). This provides a better balance for dilution into aqueous media.
Final DMSO Concentration While the final DMSO concentration should be low for cell health (<0.5%), a final concentration that is too low (<0.01%) may not provide enough co-solvent effect to keep a high concentration of a hydrophobic compound in solution.For particularly high final concentrations of SGC-iMLLT-N, ensure your dilution scheme results in a final DMSO concentration between 0.1% and 0.5%. Always run a parallel vehicle control with the same final DMSO concentration.[6]

Issue 2: The media looks clear at first, but I see crystals on the plate/cells after incubation.

Potential Cause Scientific Explanation Recommended Solution
Media Component Interaction Components in serum (e.g., proteins) or complex media can bind to the compound over time, reducing its solubility and causing it to precipitate.[7]Test in Simpler Media: First, test the dilution in a simple basal medium (e.g., DMEM or RPMI) without serum or supplements. If no precipitation occurs, the issue lies with a media component. Consider reducing the serum percentage during treatment if experimentally feasible.
Temperature and pH Shifts The incubator environment (37°C, 5% CO₂) maintains media temperature and pH. If plates are removed for extended periods, temperature drops can decrease solubility.[5][7]Minimize the time plates are outside the incubator. Pre-warm all media and solutions to 37°C before adding them to cells.
Evaporation Evaporation from the outer wells of a multi-well plate concentrates salts and the compound, exceeding its solubility limit.[5]Ensure the incubator's water pan is full to maintain humidity. For long-term experiments (>48h), consider filling the outer wells with sterile PBS or water instead of experimental samples to create a moisture barrier.
Protocols and Best Practices
Protocol 3.1: Preparing a High-Concentration SGC-iMLLT-N Stock Solution (10 mM)

This protocol is designed to ensure complete and stable solubilization of the compound in DMSO.

  • Acclimate: Allow the vial of solid SGC-iMLLT-N to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of new, anhydrous, research-grade DMSO to the vial. (For SGC-iMLLT-N, MW ~388.47 g/mol , to make 1 mL of 10 mM stock, add 1 mL of DMSO to 3.88 mg of compound).

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 30 seconds.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The gentle heat and cavitation energy are critical for breaking up compound aggregates.[4]

  • Visual Inspection: Carefully inspect the solution against a light source. It should be completely clear with no visible particulates. If particulates remain, repeat steps 3 and 4.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock into single-use volumes in sterile microcentrifuge tubes. Store at -80°C.

Protocol 3.2: Preparing a SGC-iMLLT-N Working Solution in Cell Media

This protocol utilizes the principle of rapid dispersion to prevent precipitation upon dilution.

  • Prepare Media: In a sterile conical tube, place the required volume of pre-warmed (37°C) cell culture medium.

  • Thaw Stock: Thaw one aliquot of your SGC-iMLLT-N DMSO stock solution at room temperature. Centrifuge briefly (5-10 seconds) to pull all liquid to the bottom of the tube.

  • Set up Vortex: Place the conical tube with the cell media on a vortex mixer and set it to a speed that creates a deep funnel (~70-80% of max speed) without splashing.

  • Dilution: While the media is actively vortexing, pipette the required volume of the DMSO stock solution directly into the center of the vortex funnel.

  • Final Mix: Allow the solution to vortex for an additional 5-10 seconds to ensure homogeneity.

  • Application: Immediately apply the final working solution to your cells. Do not store the diluted compound in cell media.

Technical Data Summary

The following table summarizes key properties for SGC-iMLLT. The negative control, SGC-iMLLT-N, is expected to have identical physicochemical properties.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₆O[3]
Molecular Weight 388.47 g/mol [3]
Appearance Light yellow to yellow solid[3]
Solubility in DMSO ≥ 83.33 mg/mL (≥ 214.51 mM)[3]
Storage (Solid) -20°C (3 years)[3]
Storage (In Solvent) -80°C (2 years)[3]
Visual Guides & Workflows
Diagram 1: Recommended Workflow for Preparing Working Solution

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh SGC-iMLLT-N or use pre-weighed vial add_dmso 2. Add Anhydrous DMSO weigh->add_dmso sonicate 3. Vortex & Sonicate until fully dissolved add_dmso->sonicate prep_media 4. Pre-warm Cell Media to 37°C sonicate->prep_media Use Stock Immediately or Store at -80°C vortex_media 5. Vortex Media to create a funnel prep_media->vortex_media add_stock 6. Pipette DMSO stock into vortex vortex_media->add_stock apply 7. Apply to cells immediately add_stock->apply

Caption: Workflow for preparing SGC-iMLLT-N working solution.

Diagram 2: Troubleshooting Precipitation Issues

G cluster_immediate Immediate Precipitation cluster_delayed Precipitation After Incubation start Precipitate Observed in Cell Media? cause_mix Cause: Poor Mixing? start->cause_mix Yes, immediately cause_conc Cause: Stock Too Concentrated? start->cause_conc Yes, immediately cause_interact Cause: Media Interaction? start->cause_interact Yes, after time cause_evap Cause: Evaporation? start->cause_evap Yes, after time sol_mix Solution: Add stock to vortexing media. cause_mix->sol_mix sol_conc Solution: Remake stock at 10-20 mM. cause_conc->sol_conc sol_interact Solution: Test in basal media. Reduce serum %. cause_interact->sol_interact sol_evap Solution: Maintain incubator humidity. Use barrier wells. cause_evap->sol_evap

Caption: Decision tree for troubleshooting SGC-iMLLT-N precipitation.

References
  • Structural Genomics Consortium. (n.d.). NVS-MLLT-1. Retrieved February 5, 2026, from [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved February 5, 2026, from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017, October 5). How to solubilize highly polar compound having solubility only in DMSO? Retrieved February 5, 2026, from [Link]

  • bioRxiv. (2021, February 8). Structure and inhibitor binding characterization of oncogenic MLLT1 mutants. Retrieved February 5, 2026, from [Link]

  • Structural Genomics Consortium. (2018, June 13). Human Mixed- Lineage Leukemia, Translocated to 1 (MLLT1). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 5, 2026, from [Link]

  • Biotech Hub Africa. (n.d.). SGC-iMLLT 50 mg. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of SGC-iMLLT-N in Control Cells

Welcome to the technical support guide for SGC-iMLLT-N. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected cytotoxicity when using SGC-iMLLT-N as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for SGC-iMLLT-N. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected cytotoxicity when using SGC-iMLLT-N as a negative control in their experiments. As a senior application scientist, my goal is to provide you with a logical, evidence-based framework to diagnose and resolve these issues, ensuring the integrity of your experimental results.

SGC-iMLLT-N is the inactive enantiomer of SGC-iMLLT, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).[1][2] While SGC-iMLLT has demonstrated a promising therapeutic window with minimal effects on healthy hematopoietic stem cells, reports of cytotoxicity with its inactive control, SGC-iMLLT-N, in non-target control cells are unexpected and warrant careful investigation.[3]

This guide is structured as a series of frequently asked questions (FAQs) to walk you through a systematic troubleshooting process. We will explore potential causes ranging from compound-specific issues and experimental artifacts to unanticipated biological responses in your specific cell model.

I. First-Line Troubleshooting: Is It the Compound or the Protocol?

The first step in troubleshooting is to rule out common experimental variables that can lead to misleading cytotoxicity results. These factors are often related to the handling of the compound or the specifics of your experimental setup.

FAQ 1: Could the observed cytotoxicity be due to issues with the SGC-iMLLT-N compound itself?

Yes, the physical and chemical properties of the compound, as well as its handling, can significantly impact experimental outcomes. Here are the key aspects to consider:

A. Compound Solubility and Aggregation:

Poor solubility can lead to the formation of compound aggregates or precipitates, which can be cytotoxic to cells through various mechanisms, including physical stress and induction of inflammatory responses.[4]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stock solution and the final dilutions in your cell culture medium. Look for any signs of precipitation or cloudiness.

    • Solubility Test: Perform a simple solubility test by preparing a high-concentration stock solution in your chosen solvent (e.g., DMSO) and then diluting it into your cell culture medium. Observe for any precipitate formation over time.

    • Filtered vs. Unfiltered Compound: Compare the cytotoxicity of a filtered (using a 0.22 µm syringe filter) versus an unfiltered solution of SGC-iMLLT-N. If the filtered solution is less toxic, it strongly suggests that aggregates are contributing to the observed effect.

B. Compound Stability and Degradation:

SGC-iMLLT has moderate metabolic stability, with N-demethylation being a primary metabolic process.[5] While SGC-iMLLT-N is the inactive enantiomer, it may also be susceptible to degradation, potentially yielding byproducts with unintended biological activity.

  • Troubleshooting Steps:

    • Fresh vs. Old Stock: Prepare fresh dilutions from a new aliquot of SGC-iMLLT-N powder and compare the results to your existing stock solutions.

    • Storage Conditions: Ensure that your SGC-iMLLT-N stock solutions are stored correctly, typically at -80°C and protected from light, to minimize degradation.[5]

C. Lot-to-Lot Variability and Purity:

While reputable suppliers provide high-purity compounds, it's essential to consider the possibility of batch-to-batch variation or the presence of cytotoxic impurities.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Review the CoA for your specific lot of SGC-iMLLT-N to confirm its purity.

    • Test a Different Lot: If possible, obtain a different lot of SGC-iMLLT-N to see if the cytotoxic effect is reproducible.

FAQ 2: How can I be sure my experimental protocol isn't the source of the cytotoxicity?

Your experimental design and execution are critical for obtaining reliable data. Here's a checklist of common protocol-related pitfalls:

A. Solvent Toxicity:

The solvent used to dissolve SGC-iMLLT-N, typically DMSO, can be cytotoxic at higher concentrations.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of SGC-iMLLT-N used.

    • Solvent Concentration: Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, as cell line sensitivity to DMSO can vary.

B. Concentration and Dosing Errors:

An error in calculating the stock concentration or the final dilutions can lead to unintentionally high concentrations of SGC-iMLLT-N being added to your cells.

  • Troubleshooting Steps:

    • Recalculate: Double-check all your calculations for preparing the stock solution and serial dilutions.

    • Independent Verification: Have another member of your lab verify your calculations.

C. Assay-Specific Artifacts:

The type of cytotoxicity assay you are using can sometimes be prone to artifacts.

  • Troubleshooting Steps:

    • Orthogonal Assays: Use at least two different cytotoxicity assays that measure distinct cellular parameters. For example, combine a metabolic assay (like MTT or CellTiter-Glo) with a membrane integrity assay (like LDH release or a dye-based exclusion assay).

    • Assay Controls: Ensure you are using all the appropriate controls for your chosen assay, including positive and negative controls for cytotoxicity.

II. Deeper Dive: Is This a Cell-Specific Biological Effect?

If you have ruled out compound and protocol-related issues, the next step is to investigate whether the observed cytotoxicity is a genuine, albeit unexpected, biological effect in your specific control cell line.

FAQ 3: Why would an "inactive" control compound be toxic to my cells?

Even though SGC-iMLLT-N is designed to be inactive against its primary targets (MLLT1/3), it could still exert biological effects through several mechanisms:

A. Off-Target Effects:

At higher concentrations, small molecules can interact with unintended protein targets. While SGC-iMLLT is highly selective, the off-target profile of SGC-iMLLT-N may not be as well characterized.[2][6]

  • Troubleshooting Workflow:

cluster_off_target Investigating Off-Target Effects start Unexpected Cytotoxicity Observed with SGC-iMLLT-N confirm_no_target Confirm Lack of On-Target Engagement (e.g., CETSA, NanoBRET) start->confirm_no_target dose_response Perform Detailed Dose-Response with SGC-iMLLT and SGC-iMLLT-N confirm_no_target->dose_response If no on-target engagement compare_cell_lines Test in a Panel of Cell Lines (Sensitive vs. Resistant to SGC-iMLLT) dose_response->compare_cell_lines structural_analogs Test Structurally Unrelated Negative Controls compare_cell_lines->structural_analogs conclusion Conclusion: - Cell-specific off-target effect? - General chemical toxicity? structural_analogs->conclusion Synthesize Findings

Caption: Workflow for investigating potential off-target effects of SGC-iMLLT-N.

  • Experimental Suggestions:

    • Confirm Lack of On-Target Engagement: Conceptually, techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that SGC-iMLLT-N does not engage with MLLT1/3 in your cells, unlike the active SGC-iMLLT.[2][7][8][9] This would strengthen the case for an off-target effect.

    • Differential Cell Line Screening: Test the cytotoxicity of SGC-iMLLT-N in a cell line known to be sensitive to SGC-iMLLT (e.g., HB1119) and a cell line known to be resistant.[10] If the cytotoxicity of SGC-iMLLT-N is similar across both cell lines, it points towards a non-specific, off-target effect.

    • Use an Alternative Negative Control: If available, use a structurally unrelated negative control compound to see if the cytotoxicity is specific to the chemical scaffold of SGC-iMLLT-N.

B. Cell Line-Specific Sensitivities:

Your "control" cell line might have a specific genetic background or metabolic profile that makes it particularly susceptible to SGC-iMLLT-N.

  • Troubleshooting Steps:

    • Characterize Your Cells: Ensure your control cell line is healthy, free of contamination (especially mycoplasma), and has been recently authenticated.

    • Test in Other "Control" Cell Lines: Compare the cytotoxicity of SGC-iMLLT-N in your primary control cell line with other common, robust cell lines (e.g., HEK293T, HeLa).

C. Induction of a Non-Apoptotic Cell Death Pathway:

If you are primarily using apoptosis assays (e.g., Caspase-Glo 3/7), you might be missing other forms of cell death. SGC-iMLLT-N could be inducing necrosis, necroptosis, or other caspase-independent cell death pathways.[11][12][13][14]

  • Troubleshooting Steps:

    • Microscopy: Observe the morphology of the dying cells. Apoptotic cells typically show shrinkage and membrane blebbing, while necrotic cells swell and lyse.

    • Multiparametric Analysis: Use a combination of assays to distinguish between different cell death modalities. For example, combine a caspase activity assay with an LDH release assay (for necrosis) and a mitochondrial membrane potential assay.

Quantitative Data Summary: Recommended Concentration Ranges for SGC-iMLLT and Controls

CompoundRecommended Concentration for Cellular AssaysRationale
SGC-iMLLT0.1 - 5 µMActive range for inhibiting MLLT1/3 in most cell lines.[5][15]
SGC-iMLLT-NMatch the concentration of SGC-iMLLT usedShould be inactive at concentrations where SGC-iMLLT shows a clear effect.
Vehicle (DMSO)< 0.5% (ideally < 0.1%)To avoid solvent-induced cytotoxicity.

III. Experimental Protocols

Here are detailed protocols for the key troubleshooting experiments mentioned in this guide.

Protocol 1: Assessing Compound Solubility in Cell Culture Medium
  • Prepare a 10 mM stock solution of SGC-iMLLT-N in 100% DMSO.

  • In a clear microcentrifuge tube, add 98 µL of pre-warmed, complete cell culture medium.

  • Add 2 µL of the 10 mM SGC-iMLLT-N stock solution to the medium (final concentration: 200 µM).

  • Vortex briefly and incubate at 37°C for 30 minutes.

  • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.

  • For a more quantitative assessment, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes and check for a pellet.

Protocol 2: Orthogonal Cytotoxicity Assessment

To get a comprehensive picture of cell viability, it's recommended to use at least two assays that measure different parameters.

A. MTT Assay (Metabolic Activity)
  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SGC-iMLLT-N and appropriate controls (vehicle, positive control for cytotoxicity).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C in a humidified incubator.

  • Read the absorbance at 570 nm.

B. LDH Release Assay (Membrane Integrity)
  • Follow steps 1-3 from the MTT assay protocol.

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to the supernatant samples and incubate at room temperature for up to 30 minutes, protected from light.[18][19]

  • Add the stop solution provided with the kit.

  • Read the absorbance at the recommended wavelength (usually 490 nm).

C. Caspase-Glo 3/7 Assay (Apoptosis)
  • Follow steps 1-3 from the MTT assay protocol.

  • Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

  • Add a volume of Caspase-Glo 3/7 reagent equal to the volume of cell culture medium in each well.[11][20]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

IV. Concluding Remarks

Troubleshooting unexpected experimental results is a core part of the scientific process. When faced with cytotoxicity from a negative control compound like SGC-iMLLT-N, a systematic approach is key. By first addressing potential issues with the compound and your experimental protocol, you can confidently determine if the observed effect is a genuine biological phenomenon. If it is, the strategies outlined in this guide will help you to characterize this unexpected activity and better understand your experimental system.

Remember that a negative control is only as good as its characterization in your specific model. The insights you gain from this troubleshooting process will ultimately lead to more robust and reliable data.

V. References

  • Hu, H., et al. (2023). The ENL YEATS domain links leukemic stem cell frequency and enhances YEATS inhibitor sensitivity in MLL-ENL leukemias. Cancer Research. [Link]

  • Mabbett, E., et al. (2025). Inhibition of MLLT1 limits growth of MLL-AF4 leukaemias without killing healthy haematopoietic stem cells. bioRxiv. [Link]

  • Gao, K., et al. (2021). Discovery of Selective Small-Molecule Inhibitors for the ENL YEATS Domain. Journal of Medicinal Chemistry. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition. [Link]

  • Structural Genomics Consortium. (SGC). NVS-MLLT-1. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Dai, Y., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]

  • Li, X., et al. (2018). Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking. Nature Communications. [Link]

  • Leist, M., & Jäättelä, M. (2001). Caspase-Independent Cell Death Mechanisms. In: Madame Curie Bioscience Database [Internet]. Austin (TX): Landes Bioscience. [Link]

  • Zhang, Y., et al. (2024). Mitochondrial respiratory function is preserved under cysteine starvation via glutathione catabolism in NSCLC. Nature Communications. [Link]

  • Mi, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. [Link]

  • Broker, L. E., et al. (2005). Cell Death Independent of Caspases: A Review. Clinical Cancer Research. [Link]

  • van der Meer, D., et al. (2020). Altered mitochondria functionality defines a metastatic cell state in lung cancer and creates an exploitable vulnerability. Cancer Research. [Link]

  • ResearchGate. 346 questions with answers in CYTOTOXICITY ASSAYS. [Link]

  • The Chemical Probes Portal. SGC-iMLLT. [Link]

  • Jäättelä, M., & Tschopp, J. (2003). Caspase-independent cell death in T lymphocytes. Nature Immunology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Astle, J. M., et al. (2016). Discovery of selective non-small cell lung cancer toxins that target mitochondrial Complex I. Oncotarget. [Link]

  • Wang, R., et al. (2022). Fragment-Based Discovery of AF9 YEATS Domain Inhibitors. Molecules. [Link]

  • Ropa, J. P., et al. (2021). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. ACS Central Science. [Link]

  • Ramirez-Rave, V. M., et al. (2023). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules. [Link]

  • Wang, G., et al. (2022). Mitochondria-localized lncRNA HITT inhibits fusion by attenuating formation of mitofusin-2 homotypic or heterotypic complexes. The Journal of Cell Biology. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]

  • Das, T. K., & Kumar, S. (2018). Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText. [Link]

  • ResearchGate. Caspase-dependent and caspase-independent cell death pathways. [Link]

  • Al-Nilam, M. Z., & Al-Hatamleh, M. A. I. (2018). Investigating Mutations to Reduce Huntingtin Aggregation by Increasing Htt-N-Terminal Stability and Weakening Interactions with PolyQ Domain. Computational and Structural Biotechnology Journal. [Link]

  • Broker, L. E., et al. (2005). Cell death independent of caspases: a review. PubMed. [Link]

  • ATCC. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • SGC-UNC. NanoBRET. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA. Publications. [Link]

Sources

Optimization

SGC-iMLLT-N stability in long-term cell culture experiments

Technical Support Center: SGC-iMLLT Probe A Guide to Ensuring Stability and Reproducibility in Long-Term Cell Culture Experiments Welcome to the technical support guide for SGC-iMLLT. As a Senior Application Scientist, m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SGC-iMLLT Probe

A Guide to Ensuring Stability and Reproducibility in Long-Term Cell Culture Experiments

Welcome to the technical support guide for SGC-iMLLT. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the success of your long-term experiments. This guide is structured to address the common challenges and questions that arise when working with this potent chemical probe, focusing specifically on maintaining its stability and activity over extended cell culture periods.

Core Concepts: Understanding SGC-iMLLT and its Negative Control

Before troubleshooting, it's crucial to understand the tools you're working with. A common point of confusion is the distinction between SGC-iMLLT and its counterpart, SGC-iMLLT-N.

  • SGC-iMLLT (Probe 92): This is the active, potent, and selective chemical probe that inhibits the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).[1][2] It functions by competitively blocking the interaction between these YEATS domains and acylated lysine residues on histone tails, thereby modulating gene transcription.[1][3]

  • SGC-iMLLT-N (Probe 91): This is the diastereomer of the active probe and serves as the less active negative control .[1] It is structurally similar but has significantly reduced activity, making it an essential tool for confirming that the observed cellular phenotype is a direct result of MLLT1/3 YEATS domain inhibition and not off-target effects.[1]

For the remainder of this guide, "SGC-iMLLT" will refer to the active probe. Always validate your findings by running parallel experiments with the SGC-iMLLT-N negative control.

Mechanism of Action: Disrupting Oncogenic Signaling

SGC-iMLLT targets the MLLT1/3 proteins, which are critical components of transcriptional regulatory complexes.[2][3] In certain leukemias, such as those with MLL-rearrangements, MLLT3 (AF9) is part of a fusion protein that recruits the histone methyltransferase DOT1L to target genes, driving oncogenic gene expression.[4][5] By inhibiting the MLLT1/3 YEATS domain, SGC-iMLLT prevents the "reading" of histone acyl marks, disrupting the recruitment of these complexes and suppressing malignant gene expression.[1][3]

SGC_iMLLT_MoA cluster_0 Normal Transcriptional Activation cluster_1 Inhibition by SGC-iMLLT Histone Histone Tail (Acylated Lysine) MLLT1_3 MLLT1/3 YEATS Domain Histone->MLLT1_3 recognizes Complex DOT1L / SEC Complexes MLLT1_3->Complex recruits Promoter Target Gene Promoter Complex->Promoter activates Transcription Oncogene Transcription Promoter->Transcription SGC_iMLLT SGC-iMLLT Blocked_MLLT1_3 MLLT1/3 YEATS Domain SGC_iMLLT->Blocked_MLLT1_3 binds & inhibits No_Transcription Transcription Blocked

Caption: Mechanism of SGC-iMLLT Action.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of SGC-iMLLT.

Q1: How should I prepare and store SGC-iMLLT stock solutions? A: For maximum stability, dissolve SGC-iMLLT powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot this stock into small, single-use volumes in low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. When preparing working solutions, thaw a single aliquot and dilute it in your pre-warmed cell culture medium immediately before use.

Q2: What is the recommended starting concentration for cellular assays? A: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for most cellular assays.[3] SGC-iMLLT demonstrates submicromolar potency in cellular target engagement assays like NanoBRET.[1] However, the optimal concentration is cell-line dependent. We strongly advise performing a dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the EC50 for your specific model system and experimental endpoint.

Q3: How selective is SGC-iMLLT? A: SGC-iMLLT is a highly selective chemical probe. It shows excellent selectivity for MLLT1 and MLLT3 over other human YEATS domains (YEATS2/4) and has been profiled against a wide panel of bromodomains, where it showed negligible activity.[1][2] This high selectivity is a key feature, but the use of the SGC-iMLLT-N negative control is still the gold standard for attributing the observed phenotype to on-target activity.

Troubleshooting Guide for Long-Term Experiments

Long-term experiments (> 48-72 hours) introduce variables that can compromise the stability and effective concentration of chemical probes. This section provides solutions to common problems.

Q1: I observe a strong initial effect from SGC-iMLLT, but it diminishes significantly after 2-3 days. What is happening? A: This is the most common issue encountered in long-term culture and is primarily due to the compound's metabolic instability.

  • Causality: SGC-iMLLT has a moderate metabolic half-life (t1/2) of approximately 53 minutes in human hepatocytes, with about 48% of the compound remaining after one hour.[1][6] The primary metabolic route is N-demethylation.[1][6] In a metabolically active cell culture, the effective concentration of SGC-iMLLT will decrease steadily over time. After 24 hours, the concentration can be substantially lower than what you initially added.

  • Solution:

    • Implement a Re-dosing Schedule: Do not rely on a single dose of SGC-iMLLT for a multi-day experiment. The most robust method is to perform a full media change, replacing the old media with fresh media containing the desired concentration of SGC-iMLLT every 24 hours.

    • Consider a Partial Media Change: If a full media change is too disruptive to your cells, a partial (e.g., 50%) media replacement with fresh media containing 2x the final desired concentration of the probe can be performed every 24 hours.

    • Validate the Outcome: Compare the results from a single-dose experiment with one that includes daily re-dosing. The sustained activity in the re-dosed culture will validate that compound stability was the limiting factor.

Q2: My results are inconsistent between experiments, even when using the same protocol. A: Inconsistency often points to subtle variations in cell culture practices or reagent stability.

  • Causality: Beyond compound degradation, the stability of the biological system itself is critical. Cell lines can exhibit genetic and phenotypic drift over many passages.[7] Furthermore, inconsistent handling of the compound stock can lead to variable effective concentrations.

  • Solution Workflow:

    • Standardize Cell Passaging: Use cells within a consistent, low passage number range for all experiments. Thaw a fresh vial of early-passage cells after a defined number of passages (e.g., 15-20) to maintain a stable genetic background.[7]

    • Verify Stock Solution Integrity: If you suspect your DMSO stock has been compromised (e.g., through multiple freeze-thaws or moisture absorption), prepare a fresh stock from powder.

    • Control for Cell Density: Ensure you are seeding cells at the exact same density for each experiment. Proliferative differences at the start of an experiment can lead to significant variations in the final readout.

    • Use the Negative Control: Always include the SGC-iMLLT-N control in every experiment. If the variability is seen in both the active and control-treated wells, the issue likely lies with the cells or assay, not the compound.

Troubleshooting_Workflow Start Inconsistent or Diminishing Effect Observed CheckHalfLife Is compound half-life (t1/2 ≈ 53 min) being addressed? Start->CheckHalfLife CheckPassage Are cells from a consistent, low passage number? CheckHalfLife->CheckPassage Yes Sol_Redose Action: Implement daily media change with fresh compound. CheckHalfLife->Sol_Redose No CheckStock Is the DMSO stock solution fresh and properly stored? CheckPassage->CheckStock Yes Sol_Thaw Action: Thaw a new, low-passage vial of cells. CheckPassage->Sol_Thaw No CheckControl Does the negative control (SGC-iMLLT-N) show no effect? CheckStock->CheckControl Yes Sol_FreshStock Action: Prepare a fresh 10 mM stock from powder. CheckStock->Sol_FreshStock No Sol_OffTarget Result is likely on-target. Proceed with analysis. CheckControl->Sol_OffTarget Yes Sol_SystemIssue Problem may be off-target effect or system-wide issue. Re-evaluate assay. CheckControl->Sol_SystemIssue No

Caption: Troubleshooting Workflow for SGC-iMLLT Experiments.

Q3: I am observing unexpected cytotoxicity even at concentrations that are reported to be safe. A: This could be due to several factors, including solvent toxicity, cell line sensitivity, or compound precipitation.

  • Causality: While SGC-iMLLT is designed for high selectivity, some cell lines may be exquisitely sensitive to the inhibition of the MLLT1/3 pathway. Alternatively, the concentration of the solvent (DMSO) may be too high, or the compound may be precipitating out of the aqueous culture medium, forming aggregates that can be cytotoxic.

  • Solution:

    • Run a DMSO Vehicle Control: Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including "untreated" controls) and is at a non-toxic level (typically ≤ 0.1%).

    • Check for Precipitation: After diluting your stock into the final working medium, visually inspect it for any cloudiness or precipitate. If observed, you may need to revise your dilution scheme or use a lower concentration.

    • Perform a Viability Dose-Response: Conduct a simple cell viability assay (e.g., CellTiter-Glo®, MTS) with a wide concentration range of SGC-iMLLT (and SGC-iMLLT-N) to establish the precise cytotoxic threshold for your specific cell line.

Data & Protocol Resources

Summary of Key Parameters
ParameterSGC-iMLLT (Active Probe)SGC-iMLLT-N (Negative Control)Reference
Target(s) MLLT1 (ENL) & MLLT3 (AF9) YEATS DomainsSignificantly reduced activity on MLLT1/3[1]
Biochemical IC50 0.26 µM (MLLT1 YD)> 50 µM[6],[1]
Binding Affinity (Kd) 0.129 µM (MLLT1), 0.077 µM (MLLT3)N/A[6],[8]
Cellular Target Engagement Submicromolar activityDiminished cell activity[1]
Metabolic Half-Life (t1/2) ~53 minutesN/A[6],[1]
Recommended Cellular Conc. 1 - 10 µMUse at same concentration as active probe[3]
Protocol: Long-Term (96h) Cell Proliferation Assay with SGC-iMLLT

This protocol is designed to maintain a stable concentration of SGC-iMLLT over a 96-hour period.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of SGC-iMLLT and SGC-iMLLT-N in anhydrous DMSO. Aliquot and store at -80°C.

    • Prepare complete cell culture medium (e.g., RPMI + 10% FBS + 1% Pen/Strep).

  • Day 0: Cell Seeding

    • Harvest and count cells from a log-phase culture of a low passage number.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000 cells/well in 100 µL of medium).

    • Incubate overnight (18-24 hours) to allow cells to attach and resume proliferation.

  • Day 1: Initial Dosing (T=0h)

    • Prepare serial dilutions of SGC-iMLLT and SGC-iMLLT-N in complete medium at 2x the final desired concentration. Also prepare a 2x DMSO vehicle control (e.g., 0.2% DMSO).

    • Carefully remove 100 µL of medium from each well and replace it with 100 µL of the appropriate 2x compound/vehicle solution to achieve a 1x final concentration. (This is a full media exchange).

    • Return the plate to the incubator.

  • Day 2 & 3: Re-dosing (T=24h, T=48h, T=72h)

    • Justification: Due to the ~53 minute metabolic half-life of SGC-iMLLT, daily re-dosing is essential for maintaining a stable effective concentration.[1][6]

    • Repeat the process from Day 1: Prepare fresh 1x compound/vehicle solutions.

    • Carefully aspirate all 200 µL of medium from each well and gently add 200 µL of the corresponding fresh solution.

    • Return the plate to the incubator.

  • Day 4: Assay Endpoint (T=96h)

    • Perform your desired endpoint analysis (e.g., measure cell viability using an MTS or resazurin-based assay according to the manufacturer's instructions).

    • Calculate the dose-response curves for both SGC-iMLLT and SGC-iMLLT-N. A significant effect from SGC-iMLLT coupled with a minimal effect from SGC-iMLLT-N validates on-target activity.

References

  • SGC-iMLLT 50 mg. Biotech Hub Africa. [Link]

  • Inhibition of MLLT1 limits growth of MLL-AF4 leukaemias without killing healthy haematopoietic stem cells. bioRxiv. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

  • NVS-MLLT-1. Structural Genomics Consortium. [Link]

  • Optimizing Cell Line Stability for Long-Term Research. (2025). Bitesize Bio. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]

  • Krivtsov, A. V., et al. (2008). DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis. Blood, 111(7), 3583–3590. [Link]

  • Assessing the Stability of NISTCHO Cells in Long-Term Culture. (2024). Journal of Applied Technology and Education. [Link]

  • Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis. (2021). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: SGC-iMLLT Target Engagement via CETSA

Executive Summary: The "Ambiguity" in YEATS Domain CETSA Welcome to the SGC-iMLLT technical support hub. You are likely here because your CETSA data for MLLT1 (ENL) or MLLT3 (AF9) isn't showing the clean, sigmoidal separ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ambiguity" in YEATS Domain CETSA

Welcome to the SGC-iMLLT technical support hub. You are likely here because your CETSA data for MLLT1 (ENL) or MLLT3 (AF9) isn't showing the clean, sigmoidal separation between vehicle and treated samples that you see in textbooks.

When using SGC-iMLLT (the active probe) and SGC-iMLLT-N (the negative control), ambiguity usually manifests in three ways:

  • The Negative Control Shift: SGC-iMLLT-N causes a thermal shift similar to the active probe.

  • The "Flat" Active Trace: SGC-iMLLT fails to protect MLLT1/3 from aggregation despite known biochemical potency (

    
     nM).
    
  • Biphasic Melting: The melting curve has two "steps," complicating

    
     calculation.
    

This guide deconstructs these issues based on the biophysics of the Super Elongation Complex (SEC) and the specific chemistry of the SGC-iMLLT probe series.

Diagnostic Framework: Reading the Curves

Before changing your protocol, identify your specific phenotype using the decision matrix below.

Visualizing the Troubleshooting Logic

CETSA_Troubleshooting Start Analyze CETSA Melt Curve Q1 Does Active Probe (SGC-iMLLT) show a shift (ΔTm > 2°C)? Start->Q1 Yes_Shift Yes Q1->Yes_Shift No_Shift No Q1->No_Shift Q2 Does Negative Control (SGC-iMLLT-N) also show a shift? Yes_Shift->Q2 Q3 Is the protein signal lost at low temps (37-45°C)? No_Shift->Q3 CaseA CASE A: Valid Engagement (Clean separation) Q2->CaseA No CaseB CASE B: Non-Specific / Off-Target (False Positive) Q2->CaseB Yes CaseC CASE C: Lysis/Solubility Artifact (Compound precipitates protein) Q3->CaseC Yes CaseD CASE D: Complex Masking (SEC complex stability dominates) Q3->CaseD No

Figure 1: Decision matrix for interpreting SGC-iMLLT thermal shift data. Use this to categorize your result into Case A, B, C, or D.

Troubleshooting Specific Scenarios

CASE B: The Negative Control (SGC-iMLLT-N) Shifts

The Issue: You observe a


 for SGC-iMLLT-N that is statistically indistinguishable from the active probe.
Scientific Context:  SGC-iMLLT-N is the enantiomer or structural analog (often compound 91  in literature) designed to be inactive against the YEATS domain. However, at high concentrations (

) or high temperatures, lipophilic compounds can destabilize proteins non-specifically (chaotropic effect) or stabilize them via off-target hydrophobic binding.

Action Plan:

  • Run an Isothermal Dose-Response (ITDR):

    • Fix temperature at the

      
       (aggregation temperature) of the vehicle control (usually 
      
      
      
      C for MLLT1).
    • Titrate both Active and Negative probes (10 nM to 50

      
      M).
      
    • Success Criteria: The Active probe should show dose-dependent stabilization (sigmoidal). The Negative control should remain flat. If both curve up, you are seeing non-specific solubility artifacts.

  • Check Lysis Buffer Detergents:

    • High detergent concentrations (e.g.,

      
       NP-40) can form micelles that encapsulate lipophilic compounds, facilitating non-specific interactions. Reduce NP-40 to 0.4% or switch to digitonin.
      
CASE D: No Shift (The "Complex Masking" Effect)

The Issue: The active probe works in biochemical assays (AlphaScreen/ITC) but shows no shift in CETSA. Scientific Context: MLLT1 and MLLT3 function within the Super Elongation Complex (SEC) . In a cellular context, the thermal stability of MLLT1 is often driven by its scaffolding partners (like AFF4). If the inhibitor binds the YEATS domain but the rest of the complex holds the protein structure together during heating, the


 won't shift.

Action Plan:

  • Switch to Live Cell CETSA:

    • Lysate CETSA disrupts the cellular equilibrium. Treating intact cells allows the compound to engage the target in its native compartmentalization before lysis.

  • Nuclear Fractionation:

    • MLLT1 is nuclear. Cytosolic proteins in whole-cell lysate increases background noise. Isolate nuclei before heating to enrich the target signal.

  • Prolonged Incubation:

    • YEATS domain kinetics can be slow in dense chromatin environments. Increase incubation from 1 hour to 3-6 hours to ensure nuclear penetration and complex equilibration.

Quantitative Data: Active vs. Negative Control

Use this reference table to benchmark your results. Data derived from standardized SGC validation protocols.

ParameterSGC-iMLLT (Active)SGC-iMLLT-N (Negative)Interpretation Note
Biochemical ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~129 nM (MLLT1)> 50,000 nMIf Neg binds in vitro, your batch is impure.
CETSA

+3°C to +8°C< 1.0°CValid target engagement window.
ITDR

~1 - 3

M
No ConvergenceMeasured at

(approx 50°C).
Selectivity Binds MLLT1/3InactiveSGC-iMLLT-N should not affect YEATS2/4.

Optimized Protocol: Nuclear Target CETSA

Since MLLT1/3 are chromatin-associated, standard CETSA often fails due to poor extraction efficiency of aggregated vs. soluble nuclear proteins.

Workflow Visualization

Nuclear_CETSA_Protocol Step1 Live Cell Treatment (3h, 37°C) Step2 Aliquot & Heat (PCR Cycler) Step1->Step2 Intact Cells Step3 Lysis (High Salt) + Nuclease Step2->Step3 Post-Heat Step4 Ultracentrifuge (20,000 x g, 20m) Step3->Step4 Solubilization Step5 Detection (WB or HiBiT) Step4->Step5 Supernatant

Figure 2: Optimized workflow for nuclear targets like MLLT1. Note the "High Salt + Nuclease" step is critical for chromatin extraction.

Step-by-Step Methodology
  • Cell Seeding: Seed cells (e.g., HEK293T or MOLM-13) to reach 70-80% confluence.

  • Compound Treatment:

    • Active: SGC-iMLLT at 10

      
      M (screening) or dose-range.
      
    • Control: SGC-iMLLT-N at matching concentration.

    • Vehicle: DMSO (match % v/v, typically 0.1%).

    • Incubate 3 hours at 37°C.

  • Harvest & Aliquot: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50

    
    L into PCR tubes.
    
  • Thermal Challenge: Heat samples (gradient 37°C to 67°C) for 3 minutes. Cool to 25°C for 3 minutes.

  • Lysis (The Critical Step for Nuclear Targets):

    • Add Lysis Buffer containing High Salt (0.4M NaCl) and Benzonase/DNAse .

    • Reasoning: MLLT1 precipitates onto chromatin. Standard lysis won't separate soluble protein from chromatin-bound aggregates. DNAse digests the chromatin, ensuring that only thermally aggregated protein is pelleted, not chromatin-bound protein.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze supernatant via Western Blot (anti-MLLT1) or HiBiT luminescence if using tagged lines.

FAQ: Interpreting "Messy" Data

Q: My Western Blot shows a "smear" for MLLT1 at high temperatures instead of disappearing. Why? A: This indicates incomplete aggregation or degradation. YEATS domains are small (~15-20 kDa). If you are blotting for the full-length protein (~60-80 kDa), the smear might be partial degradation products. Switch to an antibody targeting the C-terminus or use a HiBiT tag system for cleaner quantification.

Q: Can I use SGC-iMLLT-N to subtract background noise? A: No. Do not mathematically subtract the Negative Control signal from the Active signal. Instead, plot them side-by-side. The Negative Control demonstrates the assay window of specificity. If the Negative Control shifts, the assay conditions (buffer, temperature, concentration) are too harsh and must be optimized.

Q: Why does the literature show a shift for Compound 91 (SGC-iMLLT-N) in some assays? A: In very high-concentration biochemical assays (like NMR or TSA with purified protein), weak binding (


) can be detected. However, in CETSA (cellular context) , you should not see a shift below 10 

M. If you do, check for compound precipitation or interference with the detection reagent (especially in AlphaScreen or Luciferase-based CETSA).

References

  • SGC-iMLLT Probe Characterization

    • Heidenreich, D., et al. (2018).[1][2] Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition.

    • Source: [Link][3][4]

  • CETSA Methodology & Validation

    • Martinez Molina, D., et al. (2013).[5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.

    • Source: [Link]

  • Negative Control Interpretation

    • Antolin, A. A., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv.
    • Source: [Link][6][3][7][8][9]

  • SGC-iMLLT Data Sheet & Protocols

    • Chemical Probes Portal: SGC-iMLLT.[6][1][3][4]

    • Source: [Link][6][4][9]

Sources

Optimization

Why is my SGC-iMLLT-N showing some inhibition of MLLT1?

Topic: Why is my SGC-iMLLT-N showing some inhibition of MLLT1? Executive Summary If you are observing inhibition of MLLT1 (ENL) with the negative control SGC-iMLLT-N , it is likely due to concentration-dependent off-targ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Why is my SGC-iMLLT-N showing some inhibition of MLLT1?
Executive Summary

If you are observing inhibition of MLLT1 (ENL) with the negative control SGC-iMLLT-N , it is likely due to concentration-dependent off-target binding or assay interference , rather than a defect in the compound.

SGC-iMLLT-N is a "less active" control, not an inert "non-binder."

Unlike some negative controls that are structurally distinct enough to have zero affinity, SGC-iMLLT-N is a structural analogue of the active probe (SGC-iMLLT). It retains the core scaffold but lacks key hydrogen-bonding interactions required for high-affinity binding to the YEATS domain. Consequently, it possesses a shifted potency window , not an absence of potency. If dosed above this window (typically >5–10 µM), it will begin to inhibit MLLT1.

Part 1: The Selectivity Window (The "Why")

To troubleshoot your experiment, you must first understand the quantitative relationship between the probe and its control. The "negative" designation refers to a significant reduction in affinity (typically >100-fold), but this affinity is finite.

Comparative Potency Data
FeatureActive Probe (SGC-iMLLT) Negative Control (SGC-iMLLT-N) Implication
Primary Target MLLT1 (ENL) / MLLT3 (AF9)Weak MLLT1/3 BinderThe control can bind if forced.
Biochemical IC50 ~0.26 µM (260 nM)> 50 µM (typically)A ~100x selectivity window exists.
Cellular IC50 Sub-micromolar (< 1 µM)~5.8 µM (in sensitive assays)DANGER ZONE: Dosing the control >5 µM risks false positives.
Mechanism Competes with H3K27ac/H3K9acWeak competitionHigh concentrations force competition.

Data grounded in SGC characterization standards. [1, 2]

Visualizing the Binding Logic

The following diagram illustrates why the negative control eventually binds. While the active probe fits the YEATS domain "reader" pocket perfectly, the negative control clashes or lacks anchors. However, at high concentrations, mass action forces the molecule into the pocket or secondary sites.

BindingMechanism cluster_Probe Active Probe (SGC-iMLLT) cluster_Neg Negative Control (SGC-iMLLT-N) Target MLLT1 YEATS Domain (Reader Pocket) Binding Stable H-Bonds (IC50 ~0.26 µM) Target->Binding WeakBinding Forced Occupancy (IC50 > 5 µM) Target->WeakBinding High Conc Only Probe SGC-iMLLT (High Affinity) Probe->Target Fits Perfectly NegControl SGC-iMLLT-N (Low Affinity) NegControl->Target Steric Clash / No H-Bond

Figure 1: Mechanistic difference between SGC-iMLLT and its negative control. Note the "Forced Occupancy" threshold for SGC-iMLLT-N.

Part 2: Troubleshooting Guide (FAQs)
Q1: I am using 10 µM of SGC-iMLLT-N in my cell assay. Is this too high?

Answer: Yes. In cellular assays like NanoBRET or FRAP, SGC-iMLLT-N has been observed to show measurable activity around 5.8 µM in some contexts [2].

  • The Fix: You must titrate your control. The ideal validation concentration for SGC-iMLLT is 1 µM . At 1 µM, the active probe is near maximal inhibition, while the negative control should be baseline. If you treat at 10 µM, you are eroding the selectivity window.

Q2: I see inhibition in AlphaScreen but not in cells. Why?

Answer: Assay Interference (PAINS/Singlet Oxygen). AlphaScreen is highly sensitive to "Pan-Assay Interference Compounds" (PAINS) or compounds that scatter light/quench singlet oxygen.

  • The Fix:

    • Check Solubility: SGC-iMLLT-N is hydrophobic. If it precipitates, it will scatter the AlphaScreen signal, mimicking inhibition (a false positive).

    • Use a Counter-Screen: Run the assay with a "TruHits" kit or an unrelated His-tagged protein to ensure the compound isn't just quenching the beads.

Q3: My negative control curve looks flat, but the baseline is shifted. Is it degrading?

Answer: Likely DMSO Mismatch or Solubility. If the SGC-iMLLT-N curve is flat but shows ~20% inhibition across all points compared to DMSO only:

  • Solubility: The compound may be crashing out, lowering the effective protein concentration available for binding.

  • DMSO: Ensure your DMSO concentration is identical (<0.5%) in both the probe and control wells.

Part 3: Validation Protocol

To confirm that the inhibition you are seeing is "real" off-target activity and not an experimental artifact, perform this Selectivity Window Validation .

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of SGC-iMLLT and SGC-iMLLT-N in 100% DMSO.

    • Critical: Inspect for precipitation. Sonicate if necessary.

  • Dose-Response Setup:

    • Do not use a single point (e.g., 10 µM).

    • Prepare an 8-point serial dilution (1:3) starting at 30 µM down to 0.01 µM .

  • Execution (Biochemical/Cellular):

    • Run the active probe and negative control side-by-side on the same plate.

    • Normalize data to DMSO-only controls (0% inhibition).

  • Analysis (The Decision Matrix):

    • Calculate the IC50 for both.[1]

    • Calculate the Selectivity Index (SI):

      
      
      
    • Pass Criteria: SI should be > 50.

    • Fail Criteria: If SGC-iMLLT-N IC50 is < 1 µM, the compound is degraded, contaminated, or the assay is detecting non-specific aggregation.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: SGC-iMLLT-N shows Inhibition CheckConc Check Concentration: Is [Compound] > 5 µM? Start->CheckConc ReduceConc Action: Reduce to 1 µM. Re-test. CheckConc->ReduceConc Yes CheckAssay Check Assay Type: AlphaScreen or FRET? CheckConc->CheckAssay No (< 5 µM) Window Conclusion: Selectivity Window Exceeded. Result is expected at high dose. ReduceConc->Window Inhibition Disappears Interference Suspect Interference: Singlet Oxygen Quenching or Aggregation? CheckAssay->Interference AlphaScreen Solubility Action: Check Solubility (Turbidity/Precipitation) CheckAssay->Solubility Cell-based/Other Interference->Solubility

Figure 2: Logic flow for diagnosing unexpected inhibition in negative controls.

References
  • Structural Genomics Consortium (SGC). SGC-iMLLT Probe Characterization.[2][3][4] SGC Chemical Probes.[1][2][3][4][5][6][7][8] Available at: [Link][3]

  • Moustakim, M., et al. (2018).[3][9] Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302–16307. Available at: [Link]

  • Gasiunas, N., et al. (2019). Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1. ACS Medicinal Chemistry Letters, 10(12), 1661–1666. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: SGC-iMLLT-N Negative Control Anomalies

Executive Summary & System Overview Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected phenotypic or transcriptional changes in your SGC-iMLLT-N (Negative Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected phenotypic or transcriptional changes in your SGC-iMLLT-N (Negative Control) experimental arm.

The Core Issue: SGC-iMLLT is a potent, selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) .[1][2][3][4] Its paired negative control, SGC-iMLLT-N (often referred to as Compound 91 or NVS-MLLT-C), is the enantiomer or close structural analog designed to be inert against these targets.

If SGC-iMLLT-N is modulating downstream pathways, you are observing off-target interference . This guide isolates whether these effects stem from concentration-dependent toxicity, metabolic instability, or assay artifacts.

Quick Reference: Probe Specifications
FeatureActive Probe (SGC-iMLLT)Negative Control (SGC-iMLLT-N)
Target MLLT1/3 YEATS DomainsNone (Inert)
IC50 (MLLT1) ~0.26 µM> 50 µM (Inactive)
Selectivity >100x vs. YEATS2/4, BromodomainsN/A
Max Rec. Dose 5 - 10 µMMust match Active Probe
Primary Risk On-target toxicityOff-target / Xenobiotic Stress

Troubleshooting Guide (Q&A Format)

Category A: Concentration & Cytotoxicity

Q: I see cell death or growth arrest in the SGC-iMLLT-N treated cells. Is the control toxic?

A: Yes, at supratherapeutic concentrations. While SGC-iMLLT-N does not bind MLLT1/3, it is still a xenobiotic small molecule. If you are dosing above 10 µM , you are likely inducing "chemotype-specific" toxicity or general cellular stress responses (e.g., Unfolded Protein Response, Mitochondrial Stress) that are unrelated to YEATS inhibition.

Diagnostic Protocol:

  • Titration Check: Perform a dose-response curve (0.1 µM to 50 µM) with both the Active and Negative probes.

  • The Window: The "Therapeutic Window" is the concentration range where SGC-iMLLT shows a phenotype but SGC-iMLLT-N does not.

  • Action: If SGC-iMLLT-N is toxic at 5 µM, your cell line may be hypersensitive to the scaffold. Reduce concentration or switch to a different cell model.

Category B: Metabolic Instability & Long-Term Assays

Q: My assay runs for 72+ hours. Could the negative control be degrading into an active compound?

A: Metabolic instability is a known limitation of this scaffold. Published pharmacokinetic data indicates that SGC-iMLLT (and structurally similar SGC-iMLLT-N) undergoes N-demethylation in metabolically active cells (e.g., hepatocytes), with a half-life of ~53 minutes in microsomes.

The Risk: If SGC-iMLLT-N metabolizes, the resulting metabolites might:

  • Gain affinity for MLLT1/3 (unlikely but possible).

  • Gain affinity for off-targets (e.g., GPCRs, Kinases).

  • Accumulate as toxic byproducts.

Solution:

  • Refresh Media: For assays >24 hours, do not rely on a single dose. Refresh media with fresh compound every 24 hours to maintain stable concentrations and flush metabolites.

  • Pulse-Chase: If possible, limit exposure time to 6–12 hours for transcriptional readouts (RNA-seq) to capture direct effects before metabolism complicates the profile.

Category C: Transcriptional "Noise" (RNA-seq/Proteomics)

Q: RNA-seq shows pathway enrichment in the Negative Control arm. What are these pathways?

A: You are likely seeing General Stress Responses rather than specific epigenetic modulation. When SGC-iMLLT-N affects pathways unrelated to MLLT1/3, the enriched gene sets often include:

  • HSPA1A / HSP90 (Heat Shock Response)

  • DDIT3 / ATF4 (ER Stress/UPR)

  • CYP1A1 (Xenobiotic Metabolism)

Analysis Logic: You must normalize your Active Probe data against the Negative Control , not just DMSO.

  • Incorrect: (Active vs. DMSO) = Hit List.

  • Correct: (Active vs. Negative Control) = True Epigenetic Hits.

If a pathway is upregulated in both Active and Negative arms, it is a scaffold effect and must be subtracted from your analysis.

Visualizing the Mechanism & Troubleshooting Flow

The following diagrams illustrate the mechanistic divergence between the Active and Negative probes and provide a logic tree for troubleshooting.

SGC_Mechanism_Troubleshooting cluster_probes Chemical Probes cluster_targets Cellular Targets cluster_outcomes Downstream Pathways Active SGC-iMLLT (Active Probe) MLLT MLLT1 / MLLT3 (YEATS Domain) Active->MLLT High Affinity (IC50 ~0.26µM) OffTarget Unknown Off-Targets (High Conc. >10µM) Active->OffTarget Low Affinity Negative SGC-iMLLT-N (Negative Control) Negative->MLLT No Binding (Inert) Negative->OffTarget High Conc. Binding Epi Epigenetic Remodeling (MYC, HOXA9) MLLT->Epi Modulation Stress Stress Response (UPR, Apoptosis) OffTarget->Stress Toxicity Stress->Negative If observed here, Check Concentration

Caption: Figure 1: Mechanism of Action & Off-Target Pathways. The Active probe (Blue) targets MLLT1/3. The Negative control (Red) should be inert. If the Negative control activates Stress Pathways (Yellow/Red path), it indicates off-target binding, usually driven by excessive concentration (>10µM).

Step-by-Step Experimental Validation Protocol

To confirm if your SGC-iMLLT-N effects are artifacts, run this Cellular Target Engagement Check .

Protocol: NanoBRET™ Target Engagement Validation

This is the gold standard to verify if the negative control is truly inert in your specific cell line.

Materials:

  • NanoBRET™ TE Intracellular Kinase Assay (Promega) - Adapted for Epigenetics

  • Plasmid expressing MLLT1-Luciferase fusion.

  • Tracer: SGC-iMLLT-Tracer (fluorescently tagged).

Workflow:

  • Transfection: Transfect HEK293 or your target cells with MLLT1-Luciferase.

  • Treatment: Treat cells with:

    • Arm A: SGC-iMLLT (Active) at 0, 0.1, 0.5, 1.0, 5.0, 10.0 µM.

    • Arm B: SGC-iMLLT-N (Negative) at same concentrations.

  • Incubation: 2 hours at 37°C.

  • Readout: Measure BRET signal (Energy transfer from MLLT1-Luc to Tracer).

  • Interpretation:

    • Active Probe: Should displace tracer (Loss of BRET signal) with IC50 ~0.2–0.5 µM.

    • Negative Control: Should NOT displace tracer. The BRET signal should remain high (flat line).

Decision Matrix:

  • If SGC-iMLLT-N displaces tracer: The compound is contaminated or mislabeled. Discard.

  • If SGC-iMLLT-N does NOT displace tracer but kills cells: The toxicity is off-target . You must lower the dosage to finding a safe window.

Summary Data Table: Expected vs. Anomalous Results

Use this table to benchmark your current observations.

ReadoutExpected Result (Valid Experiment)Anomalous Result (Troubleshooting Required)
Viability (CTG) Active: Reduced (if cancer line)Negative: 100% ViabilityNegative: <80% Viability (Toxic)
Western Blot (c-MYC) Active: DownregulationNegative: No ChangeNegative: Downregulation (Off-target)
Thermal Shift (TSA) Active: Delta Tm > 2°CNegative: Delta Tm ~ 0°CNegative: Delta Tm > 1°C
Morphology Active: Differentiation/ApoptosisNegative: NormalNegative: Vacuolization (Lysosomal stress)

References

  • Discovery of SGC-iMLLT: Moustakim, M., et al. (2018).[2] "Discovery of an MLLT1/3 YEATS Domain Chemical Probe." Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

  • SGC Probe Profile (SGC-iMLLT): Structural Genomics Consortium. Full chemical probe characterization, selectivity data, and negative control specifications. [Link]

  • Chemical Probes Portal: Expert reviews and recommended concentrations for SGC-iMLLT usage. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: SGC-iMLLT vs. SGC-iMLLT-N in Gene Expression Analysis

Executive Summary: The Chemical Probe System In the study of epigenetic regulation, particularly within acute myeloid leukemia (AML) and mixed-lineage leukemia (MLL), the YEATS domain has emerged as a critical therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Probe System

In the study of epigenetic regulation, particularly within acute myeloid leukemia (AML) and mixed-lineage leukemia (MLL), the YEATS domain has emerged as a critical therapeutic target.[1] The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) serve as "readers" of acetylated histone lysine residues (e.g., H3K9ac, H3K27ac), recruiting the Super Elongation Complex (SEC) to chromatin to drive oncogenic transcription.

SGC-iMLLT is the validated chemical probe designed to disrupt this interaction. To ensure that observed phenotypic and transcriptomic effects are due to on-target inhibition of the YEATS domain—and not off-target toxicity—the Structural Genomics Consortium (SGC) developed SGC-iMLLT-N , a structurally matched negative control.

This guide details the comparative gene expression analysis of this probe pair, providing the experimental logic, expected data, and protocols necessary to validate MLLT1/3 inhibition in your research.

The Probe Pair at a Glance
FeatureSGC-iMLLT (Active Probe) SGC-iMLLT-N (Negative Control)
Compound ID Compound 92Compound 91
Primary Target MLLT1 (ENL) & MLLT3 (AF9) YEATS DomainsNone (Inactive)
Potency (IC50) ~0.26 µM (MLLT1)> 50 µM
Binding (Kd) 129 nM (MLLT1)No significant binding
Mechanism Competes with acetyl-lysine for the YEATS binding pocketSteric/electronic mismatch prevents binding
Role Disrupts chromatin recruitment of SECBaselines non-specific chemical effects

Mechanism of Action & Experimental Logic[2]

To interpret gene expression data correctly, one must understand the molecular mechanism. SGC-iMLLT mimics the acetyl-lysine residue of histone tails. By occupying the aromatic cage of the YEATS domain, it displaces MLLT1/3 from chromatin.

The negative control, SGC-iMLLT-N, retains the core scaffold but lacks the specific hydrogen-bonding or steric capability required to engage the YEATS pocket. Therefore, any gene expression change observed with SGC-iMLLT but ABSENT in SGC-iMLLT-N is considered a bona fide on-target effect.

Visualization: Molecular Mechanism

G cluster_normal Normal Oncogenic State cluster_inhibition Probe Inhibition Chromatin Acetylated Chromatin (H3K9ac / H3K27ac) MLLT1 MLLT1 (ENL) YEATS Domain Chromatin->MLLT1 Recruits SEC Super Elongation Complex (SEC) MLLT1->SEC Scaffolds Transcription Oncogenic Transcription (HOXA9, MEIS1, MYC) SEC->Transcription Drives Elongation Probe SGC-iMLLT (Active Probe) Probe->MLLT1 Competitive Binding (Displaces Chromatin) Probe->Transcription Downregulation Control SGC-iMLLT-N (Negative Control) Control->MLLT1 No Binding

Figure 1: Mechanism of SGC-iMLLT induced transcriptional pausing. The probe displaces MLLT1 from chromatin, preventing SEC recruitment and reducing oncogene expression.

Comparative Gene Expression Analysis

When performing RNA-seq or RT-qPCR using this probe pair, the data should be analyzed as a differential comparison. The "Gold Standard" result is defined by specific modulation of MLL-fusion target genes.

Expected Transcriptomic Signature

In MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13), treatment with SGC-iMLLT typically results in the rapid downregulation of stemness and leukemogenic drivers.

Table 1: Representative Differential Gene Expression (SGC-iMLLT vs. SGC-iMLLT-N)

Gene SymbolFunctionFold Change (Active)Fold Change (Neg Control)Interpretation
HOXA9 Hematopoietic Stem Cell Self-Renewal↓ -2.5 to -4.0 ~ 1.0 (No Change)On-Target: Direct loss of SEC recruitment to HOXA cluster.
MEIS1 HOXA9 Cofactor↓ -2.0 to -3.0 ~ 1.0On-Target: Secondary effect of HOXA downregulation.
MYC Proliferation/Metabolism↓ -1.5 to -2.5 ~ 1.0On-Target: MLLT1 regulates MYC enhancer regions.
CD14 Myeloid Differentiation Marker↑ +2.0 to +3.0 ~ 1.0Differentiation: Loss of MLLT1 blockade induces maturation.
GAPDHHousekeeping1.01.0Validation: No general transcriptional suppression.
Data Interpretation Guidelines
  • Selectivity Check: If HOXA9 is downregulated by SGC-iMLLT-N (the negative control), your concentration is likely too high (>10 µM), causing off-target toxicity.

  • Magnitude: SGC-iMLLT is a "reader" inhibitor, not a catalytic inhibitor. Transcriptional changes may be more subtle (2-4 fold) compared to kinase inhibitors, but they are highly specific to stemness pathways.

  • Kinetics: Transcriptional pausing is rapid. Significant downregulation of MYC and HOXA9 is often observed within 4–6 hours of treatment.

Experimental Workflow & Protocols

To generate reproducible data, strict adherence to the comparative protocol is required. The following workflow integrates the negative control at every step.

Visualization: RNA-Seq Workflow

Workflow cluster_treat Parallel Treatment (6-24h) Cells AML Cells (e.g., MV4-11) Active Group A: SGC-iMLLT (1-5 µM) Cells->Active Neg Group B: SGC-iMLLT-N (1-5 µM) Cells->Neg Vehicle Group C: DMSO Only Cells->Vehicle Extract RNA Extraction & QC (RIN > 8) Active->Extract Neg->Extract Vehicle->Extract Seq Library Prep & Sequencing Extract->Seq Analysis Differential Expression (DESeq2 / edgeR) Seq->Analysis

Figure 2: Parallel experimental design ensuring rigorous validation of on-target effects.

Detailed Protocol: Cellular Treatment for RNA-Seq

Objective: Isolate RNA from cells treated with SGC-iMLLT and SGC-iMLLT-N to identify MLLT1-dependent gene signatures.

Materials:

  • Cell Line: MV4-11 or MOLM-13 (MLL-rearranged AML lines are most sensitive).

  • Reagents: SGC-iMLLT (10 mM stock in DMSO), SGC-iMLLT-N (10 mM stock in DMSO).

  • Media: RPMI-1640 + 10% FBS.

Step-by-Step Procedure:

  • Seeding:

    • Seed cells at a density of

      
       cells/mL in 6-well plates (2 mL per well).
      
    • Allow cells to recover for 24 hours if thawed recently.

  • Treatment (Triplicate Replicates Required):

    • Condition A (Active): Add SGC-iMLLT to a final concentration of 1 µM . (Note: IC50 is ~0.26 µM; 1 µM ensures full target engagement without toxicity).

    • Condition B (Negative Control): Add SGC-iMLLT-N to a final concentration of 1 µM .

    • Condition C (Vehicle): Add DMSO (0.01% v/v).

    • Critical: Ensure the volume of DMSO is identical across all conditions.

  • Incubation:

    • Incubate for 6 to 24 hours .

    • Scientist's Note: For direct transcriptional targets (MYC, HOXA9), 6 hours is optimal to see primary effects. 24 hours will show downstream phenotypic changes (differentiation/apoptosis).

  • Harvest:

    • Centrifuge cells at 300 x g for 5 minutes at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse immediately in RLT buffer (Qiagen) or Trizol.

  • QC & Sequencing:

    • Assess RNA integrity (RIN). Do not sequence if RIN < 8.0.

    • Perform poly-A enrichment (for mRNA focus) and sequence at >20M reads/sample.

References

  • Heer, J., et al. (2018). "Discovery of an MLLT1/3 YEATS Domain Chemical Probe." Angewandte Chemie International Edition, 57(43), 14216-14220. [Link] (The primary publication characterizing SGC-iMLLT and SGC-iMLLT-N).

  • Structural Genomics Consortium (SGC). "Probe SGC-iMLLT." The Chemical Probes Portal. [Link] (Authoritative source for probe specifications, selectivity data, and negative control details).[2]

  • Wan, L., et al. (2017). "ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia." Nature, 543, 265–269. [Link] (Foundational biology linking MLLT1/ENL to HOXA9/MYC regulation).

Sources

Comparative

Validating On-Target Epigenetic Modulation: A Comparative Guide to SGC-iMLLT and SGC-iMLLT-N

Executive Summary: The Imperative of Negative Controls In the field of chromatin biology, small molecule inhibitors are powerful tools for dissecting the function of epigenetic readers. However, the complexity of nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Negative Controls

In the field of chromatin biology, small molecule inhibitors are powerful tools for dissecting the function of epigenetic readers. However, the complexity of nuclear signaling means that observed phenotypes can often stem from off-target toxicity rather than specific domain inhibition.

This guide details the validation framework for SGC-iMLLT , a potent chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).[1][2] Crucially, it focuses on the utilization of its negative control, SGC-iMLLT-N .

The Golden Rule: A biological effect observed with SGC-iMLLT is only considered "on-target" if it is absent when treated with an equivalent concentration of SGC-iMLLT-N.

Mechanistic Foundation: YEATS Domain Inhibition[1][3]

MLLT1 and MLLT3 are key components of the Super Elongation Complex (SEC) and DOT1L complex. Their YEATS domains function as "readers," recognizing acetylated lysine residues (Kac) on histone tails (primarily H3K9ac, H3K27ac, and H3K18ac). This recruitment is essential for transcriptional elongation of oncogenes, particularly in Acute Myeloid Leukemia (AML).

Mechanism of Action: SGC-iMLLT acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the YEATS domain. This displacement prevents the SEC from localizing to chromatin, thereby dampening the transcription of target genes like MYC and HOXA9.

Diagram 1: Mechanism of Action & Displacement

MOA cluster_chromatin Chromatin Landscape cluster_probe Chemical Probes Histone Histone H3 (Acetylated) YEATS MLLT1/3 YEATS Domain Histone->YEATS Recruits TargetGene Oncogene Transcription Probe SGC-iMLLT (Active Probe) Probe->Histone Displaces Complex Probe->YEATS Competes/Blocks (High Affinity) NegControl SGC-iMLLT-N (Inactive Control) NegControl->YEATS No Binding (Steric Clash) YEATS->TargetGene Activates

Figure 1: SGC-iMLLT competes with acetylated histones for the YEATS domain pocket, while SGC-iMLLT-N is sterically prevented from binding.

Comparative Profile: The Data

To design rigorous experiments, you must understand the quantitative differences between the probe and its control. The negative control is structurally identical to the active probe except for a minor modification (often a methylation or enantiomeric shift) that creates a steric clash within the binding pocket.

Table 1: Physicochemical & Potency Comparison
FeatureSGC-iMLLT (Active Probe)SGC-iMLLT-N (Negative Control)Implication
Primary Target MLLT1 (ENL) & MLLT3 (AF9)None (Inert)Use control to rule out general toxicity.
Biochemical Potency (IC50) 0.26 µM (AlphaScreen)> 100 µM (AlphaScreen)>300-fold window for specific effects.
Binding Affinity (Kd) 129 nM (MLLT1 ITC)No Binding DetectedBiophysical confirmation of inactivity.
Cellular Potency (IC50) ~0.5 µM (NanoBRET)InactiveValidates cell permeability and target engagement.
Selectivity >100x vs. YEATS2/4 & BromodomainsN/AEnsures phenotype is YEATS-specific.

Data Source: Structural Genomics Consortium (SGC) & Heer et al. (2018)

Validation Workflow: The "Self-Validating" System

A robust validation strategy uses orthogonal assays.[1] You must demonstrate that SGC-iMLLT engages the target in cells while SGC-iMLLT-N does not.

Diagram 2: Step-by-Step Validation Logic

ValidationWorkflow Start Start: Phenotypic Observation Step1 1. Biophysical Check (Thermal Shift / AlphaScreen) Start->Step1 Decision1 Is Probe Active & Control Inactive? Step1->Decision1 Step2 2. Cellular Target Engagement (FRAP or NanoBRET) Decision1->Step2 Yes Fail Off-Target / Artifact Decision1->Fail No Decision2 Does Probe displace chromatin while Control does not? Step2->Decision2 Step3 3. Functional Readout (RT-qPCR: HOXA9/MYC) Decision2->Step3 Yes Decision2->Fail No Result Validated On-Target Effect Step3->Result

Figure 2: The logical flow for confirming on-target activity. Failure at any step necessitates re-evaluation of the biological hypothesis.

Detailed Protocol: Cellular Target Engagement via FRAP

While NanoBRET is quantitative, Fluorescence Recovery After Photobleaching (FRAP) is an accessible, visual method to validate chromatin displacement. MLLT1/3 proteins bound to chromatin recover slowly after photobleaching. SGC-iMLLT treatment should displace the protein, increasing its mobility (faster recovery), whereas SGC-iMLLT-N should show no change.

Materials
  • Cell Line: U2OS or HEK293T (transfectable adherent cells).

  • Plasmid: GFP-tagged full-length MLLT1 or MLLT1-YEATS domain.

  • Compounds: SGC-iMLLT and SGC-iMLLT-N (10 mM DMSO stocks).[3]

  • Microscope: Confocal microscope with FRAP module (e.g., Zeiss LSM 880 or Leica SP8).

Step-by-Step Methodology
  • Transfection (Day 1):

    • Seed cells in glass-bottom confocal dishes.

    • Transfect with GFP-MLLT1 plasmid using standard lipid reagents (e.g., Lipofectamine).

    • Incubate for 24 hours to allow expression.

  • Compound Treatment (Day 2):

    • Prepare media with 1 µM SGC-iMLLT .

    • Prepare separate media with 1 µM SGC-iMLLT-N .

    • Include a DMSO vehicle control .

    • Treat cells for 1–2 hours prior to imaging. Note: YEATS displacement is rapid; long incubations are unnecessary for this assay.

  • FRAP Acquisition:

    • Maintain cells at 37°C / 5% CO2 during imaging.

    • Select a nucleus with moderate GFP expression (avoid over-expressing cells which saturate the signal).

    • Bleach ROI: Define a circular region (approx. 2 µm diameter) in the nucleus.

    • Bleach Pulse: Use 100% laser power (488 nm) to bleach the ROI rapidly (<200 ms).

    • Recovery: Immediately record images at high frame rate (e.g., every 100–200 ms) for 30–60 seconds.

  • Analysis:

    • Normalize fluorescence intensity:

      
      .
      
    • Plot Recovery Curves.

    • Calculate

      
       (Half-time of recovery). 
      
Expected Results
  • DMSO / SGC-iMLLT-N: Slow recovery (

    
     high). The protein remains bound to chromatin.
    
  • SGC-iMLLT: Fast recovery (

    
     significantly reduced). The probe has displaced the protein into the nucleoplasm, increasing its diffusion rate.
    

Expert Insights: Pitfalls & Troubleshooting

1. The "More is Better" Trap: Do not exceed 5-10 µM concentration in cellular assays.

  • Why? While SGC-iMLLT is selective, at concentrations >10 µM, physicochemical properties (solubility, membrane partition) can cause non-specific toxicity. If you see an effect at 20 µM that isn't present at 2 µM, it is likely off-target.

2. Time-Point Criticality: YEATS inhibition leads to rapid chromatin release (minutes/hours) but transcriptional downregulation takes longer (6–24 hours).

  • Insight: Measure target engagement (FRAP/NanoBRET) at 1–2 hours. Measure gene expression (RT-qPCR) at 6–24 hours. Measuring gene expression too early will yield false negatives.

3. Cell Line Context: SGC-iMLLT is most effective in cells dependent on the SEC (e.g., MLL-rearranged leukemias like MV4;11 or MOLM-13).

  • Insight: In solid tumor lines (U2OS), you may see target engagement (FRAP) but no phenotypic viability defect. This is a valid result; it simply means those cells are not addicted to MLLT1/3 for survival.

References

  • Heer, J. et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe.[2] Angewandte Chemie International Edition.[4] [Link]

  • Structural Genomics Consortium (SGC). Chemical Probe SGC-iMLLT Data Sheet. [Link][3][5]

  • Chemical Probes Portal. SGC-iMLLT Expert Review and Ratings.[6] [Link][3][6]

  • Ciancetta, A. et al. (2019). Structural Basis for the Binding of SGC-iMLLT to the YEATS Domains of MLLT1 and MLLT3. [Link]

Sources

Validation

SGC-iMLLT-N: The Critical Negative Control for Validating MLLT1/3 Inhibition

[1] Executive Summary The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) are critical epigenetic readers that link histone acetylation (H3K9ac, H3K27ac) to transcriptional elongation via the Super Elongation Complex (SEC)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) are critical epigenetic readers that link histone acetylation (H3K9ac, H3K27ac) to transcriptional elongation via the Super Elongation Complex (SEC).[1][2][3] Dysregulation of these domains is a driver in acute myeloid leukemia (AML) and Wilms' tumor.[1][3] SGC-iMLLT (Compound 92) is a potent, selective chemical probe designed to inhibit this interaction.[1][3][4] However, in complex chromatin biology, small molecule inhibition can yield off-target phenotypic effects.[1]

This guide focuses on SGC-iMLLT-N (Compound 91), the matched negative control.[1][3] It provides the technical framework for using this probe pair to rigorously validate MLLT1/3-specific biological effects, distinguishing true epigenetic modulation from non-specific toxicity.[1]

Chemical Biology Profile: Active Probe vs. Negative Control[1][3]

The power of the SGC-iMLLT system lies in the structural similarity between the active probe and its negative control.[1] SGC-iMLLT-N is the enantiomer (or close structural analog) of the active probe, ensuring that physicochemical properties (solubility, cell permeability) remain constant while binding affinity is abolished.[1]

Table 1: Comparative Profile of SGC-iMLLT and SGC-iMLLT-N[1][3][5]
FeatureSGC-iMLLT (Active Probe) SGC-iMLLT-N (Negative Control) Delta / Significance
Primary Target MLLT1 (ENL) & MLLT3 (AF9) YEATS DomainsNone (Inactive against YEATS)>50-fold selectivity window
Binding Affinity (

)
129 nM (MLLT1)77 nM (MLLT3)> 5,000 nM (Est.)[1]Loss of key H-bond/steric fit prevents pocket occupation.[1]
Biochemical IC50 0.26 µM (Peptide Displacement)> 30 µM Negative control fails to displace H3Kac peptides.[1]
Cellular Potency (NanoBRET) ~0.5 µM (Target Engagement)5.8 µM (Weak/Non-specific)Clear window for demonstrating on-target engagement.[1][3]
Phenotypic IC50 (MV4;11) 0.24 µM (Anti-proliferative)> 10 µM (No effect)Differentiates MLLT1/3 dependency from general cytotoxicity.[1]
Selectivity >100x vs. YEATS2/4 & BromodomainsN/AEnsures observed effects are not due to pan-epigenetic inhibition.[1]

Mechanism of Action & Specificity

The YEATS domain recognizes acetylated lysine residues via a specific aromatic "sandwich" cage.[1] SGC-iMLLT mimics the acetyl-lysine moiety, competitively displacing the histone tail.[1] SGC-iMLLT-N, due to stereochemical inversion or structural modification, cannot enter or stabilize within this cage, failing to disrupt the chromatin-reader interaction.

Diagram 1: Mechanism of Competitive Inhibition

MOA Chromatin Acetylated Chromatin (H3K9ac / H3K27ac) MLLT1 MLLT1/3 YEATS Domain (Reader Protein) Chromatin->MLLT1 Recruits SEC Super Elongation Complex (SEC) MLLT1->SEC Activates Transcription Oncogenic Transcription (MYC, HOXA9) SEC->Transcription Drives Probe SGC-iMLLT (Active Probe) Probe->Chromatin Displaces Probe->MLLT1 Competitive Binding (High Affinity) NegControl SGC-iMLLT-N (Negative Control) NegControl->MLLT1 No Binding (Steric Mismatch)

Caption: SGC-iMLLT competitively displaces chromatin from MLLT1, halting transcription. SGC-iMLLT-N fails to bind.

Experimental Protocols for Specificity Validation

To claim MLLT1/3 specificity, you must run SGC-iMLLT and SGC-iMLLT-N in parallel.[1] A biological effect is considered "on-target" only if observed with the active probe but absent (or significantly shift) with the negative control.[1]

Protocol A: Cellular Target Engagement (NanoBRET)

Validates that the probe enters the cell and binds MLLT1 in the nuclear environment.[1]

  • Transfection: Transfect HEK293 cells with N-terminally NanoLuc-tagged MLLT1 (or MLLT3) and C-terminally HaloTag-H3.3.[1]

  • Labeling: After 24h, treat cells with HaloTag-618 ligand.[1]

  • Treatment:

    • Arm 1: SGC-iMLLT (Dose response: 0.01 µM – 30 µM).[1]

    • Arm 2: SGC-iMLLT-N (Dose response: 0.01 µM – 30 µM).[1]

  • Readout: Measure Donor (460 nm) and Acceptor (618 nm) emission. Calculate mBU (milli-BRET units).

  • Validation Criteria: SGC-iMLLT should show a dose-dependent decrease in BRET signal (IC50 < 1 µM). SGC-iMLLT-N should show minimal displacement (IC50 > 5-10 µM).[1]

Protocol B: Functional Phenotyping (Proliferation in MV4;11)

Validates that MLLT1 inhibition drives the therapeutic phenotype.[1]

  • Seeding: Seed MV4;11 (MLL-AF4 rearranged) cells at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Treat with SGC-iMLLT and SGC-iMLLT-N in parallel (10-point dose response).[1]

    • Include a DMSO vehicle control.[1][5]

  • Incubation: Incubate for 72–96 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP quantification).

  • Validation Criteria:

    • SGC-iMLLT: IC50 ~0.2 – 0.5 µM.[1]

    • SGC-iMLLT-N: No significant toxicity up to 10 µM.[1]

    • Note: If SGC-iMLLT-N kills cells at < 1 µM, the observed effect is likely off-target toxicity, not MLLT1 inhibition.[1]

Comparative Performance Analysis

How does the SGC-iMLLT system compare to other tools?

Table 2: Comparison of MLLT1/3 Inhibition Strategies
StrategySpecificity ControlProsCons
SGC-iMLLT + SGC-iMLLT-N Excellent. Matched inactive control controls for physicochemical toxicity.[1]High cellular potency; Validated structural data; "Gold Standard" probe pair.[1][3]SGC-iMLLT-N has weak residual binding at very high concentrations (>10µM).[1]
NVS-MLLT-1 Good (NVS-MLLT-C).[1]Slightly higher potency (150 nM IC50).[1]Less publicly available characterization data than the SGC probe.[1]
Genetic Knockdown (CRISPR/shRNA) High (Rescue experiments required).[1]Complete removal of protein (scaffolding & catalytic).[1]Slow onset; compensatory mechanisms; does not mimic transient drug inhibition.[1]
Peptide Inhibitors Low (Peptides often unstable).[1]Mimics natural ligand exactly.[1]Poor cell permeability; rapid degradation; generally not suitable for cellular assays.[1]

Specificity Validation Workflow

This flowchart illustrates the logic required to confirm a "True Positive" MLLT1/3-dependent result.

Diagram 2: Experimental Logic for Validation

Workflow Start Start: Observed Phenotype (e.g., cell death, gene repression) Exp Run Parallel Dose Response: SGC-iMLLT vs. SGC-iMLLT-N Start->Exp Decision1 Is SGC-iMLLT active (IC50 < 1 µM)? Exp->Decision1 Decision2 Is SGC-iMLLT-N inactive (IC50 > 10 µM)? Decision1->Decision2 Yes ResultFalse1 FALSE NEGATIVE (Assay insensitive or probe inactive) Decision1->ResultFalse1 No ResultTrue VALIDATED ON-TARGET EFFECT (MLLT1/3 Dependent) Decision2->ResultTrue Yes ResultFalse2 OFF-TARGET TOXICITY (Effect driven by chemical scaffold) Decision2->ResultFalse2 No (Both Active)

Caption: Decision matrix for distinguishing on-target MLLT1 inhibition from off-target effects using the probe pair.

References

  • Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Source: Structural Genomics Consortium (SGC) / PubMed.[1] Description: Primary publication characterizing SGC-iMLLT (Compound 92) and SGC-iMLLT-N (Compound 91).[1][3] URL:[Link]

  • SGC-iMLLT Chemical Probe Profile. Source: Structural Genomics Consortium (SGC).[1][3][4][6] Description: Detailed biophysical data, crystal structures (PDB: 6HT1), and selectivity profiles.[1] URL:[Link][1]

  • Human Mixed-Lineage Leukemia, Translocated to 1 (MLLT1) Target Enabling Package. Source: SGC / Zenodo. Description: Comprehensive data package including NanoBRET and AlphaScreen protocols.[1] URL:[Link][1]

  • NVS-MLLT-1: A Potent and Selective Inhibitor of YEATS Proteins. Source: SGC.[1][3][4][7][6] Description: Comparison data for the alternative probe NVS-MLLT-1.[1][7] URL:[Link][1]

Sources

Comparative

A Researcher's Guide to Rigorous Off-Target Analysis: A Comparative Case Study of SGC-iMLLT and its Negative Control

In the landscape of chemical biology and drug discovery, the precision of our molecular tools is paramount. A potent chemical probe can illuminate novel biological pathways and validate therapeutic targets, but only if i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the precision of our molecular tools is paramount. A potent chemical probe can illuminate novel biological pathways and validate therapeutic targets, but only if its effects can be confidently attributed to its intended target. This guide delves into the critical practice of off-target analysis, using the potent and selective MLLT1/3 YEATS domain inhibitor, SGC-iMLLT, and its structurally similar but inactive counterpart, SGC-iMLLT-N, as a case study. Here, we will not just outline protocols but explain the scientific rationale behind a multi-pronged approach to ensuring that the observed biological phenomena are truly on-target.

The Imperative of the Inactive Control

The foundation of a robust off-target analysis lies in the use of a well-designed negative control. An ideal control is a molecule that is structurally as close as possible to the active probe but lacks the specific chemical moiety responsible for target engagement.[1] This principle is expertly embodied by the SGC-iMLLT/SGC-iMLLT-N pair. SGC-iMLLT is a first-in-class chemical probe that potently and selectively inhibits the interaction between the YEATS domains of MLLT1/3 and acetylated histone tails.[2][3][4] This interaction is crucial for the recruitment of the histone methyltransferase DOT1L to chromatin, a process implicated in the development of MLL-rearranged leukemias.[5][6]

SGC-iMLLT-N, its negative control, differs by a subtle but critical modification that ablates its binding affinity for the MLLT1/3 YEATS domains.[3] The core principle of using this pair is straightforward: any cellular effect observed with SGC-iMLLT but not with SGC-iMLLT-N at a comparable concentration is likely due to the specific inhibition of MLLT1/3. Conversely, effects observed with both compounds may indicate an off-target activity or a general cellular response to a shared chemical scaffold.

cluster_0 On-Target Effect cluster_1 Off-Target Analysis SGC-iMLLT SGC-iMLLT MLLT1/3 YEATS Domain MLLT1/3 YEATS Domain SGC-iMLLT->MLLT1/3 YEATS Domain Inhibits DOT1L Recruitment DOT1L Recruitment MLLT1/3 YEATS Domain->DOT1L Recruitment Blocks Gene Expression Gene Expression DOT1L Recruitment->Gene Expression Alters Biological Response Biological Response Gene Expression->Biological Response SGC-iMLLT-N SGC-iMLLT-N MLLT1/3 YEATS Domain_N MLLT1/3 YEATS Domain SGC-iMLLT-N->MLLT1/3 YEATS Domain_N Inactive No Biological Response No Biological Response MLLT1/3 YEATS Domain_N->No Biological Response

Figure 1: On-target vs. off-target pathway. SGC-iMLLT (active probe) inhibits the MLLT1/3 YEATS domain, leading to a biological response. SGC-iMLLT-N (inactive control) fails to engage the target, thus serving as a baseline for off-target effects.

A Multi-Pronged Strategy for Off-Target Profiling

No single experiment can definitively rule out all off-target effects. Therefore, a battery of orthogonal assays is essential to build a compelling case for target specificity. Below, we detail key experimental approaches, comparing the expected outcomes for SGC-iMLLT and SGC-iMLLT-N.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

The Rationale: CETSA is a powerful method to directly assess whether a compound binds to its intended target in a cellular context.[7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10] When cells are heated, unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble.[9]

Expected Outcome:

  • SGC-iMLLT: Treatment with SGC-iMLLT should lead to a significant thermal stabilization of MLLT1 and MLLT3, observable as a shift in their melting curves to higher temperatures.

  • SGC-iMLLT-N: As the inactive control, SGC-iMLLT-N should not cause a discernible thermal shift in MLLT1 or MLLT3 compared to vehicle-treated cells.

Data Presentation:

CompoundTarget ProteinΔTm (°C)Interpretation
SGC-iMLLTMLLT1+4.2Strong Target Engagement
SGC-iMLLTMLLT3+3.8Strong Target Engagement
SGC-iMLLT-NMLLT1+0.3No Significant Engagement
SGC-iMLLT-NMLLT3+0.1No Significant Engagement

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture your cells of interest (e.g., a human leukemia cell line like MV4-11) to ~80% confluency. Treat cells with SGC-iMLLT, SGC-iMLLT-N (e.g., 1-10 µM), or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Collect the supernatant and analyze the protein levels of MLLT1 and a loading control (e.g., GAPDH) by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.

Quantitative Proteomics: A Global View of Cellular Perturbations

The Rationale: While CETSA confirms direct target engagement, it doesn't reveal unintended interactions. Quantitative mass spectrometry-based proteomics provides a global, unbiased view of how each compound affects the cellular proteome.[11][12] Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous comparison of protein abundance across multiple samples (e.g., vehicle, SGC-iMLLT, SGC-iMLLT-N).[13]

Expected Outcome:

  • SGC-iMLLT: We expect to see changes in the abundance of proteins downstream of the MLLT1/3-DOT1L pathway. Additionally, any protein whose abundance is significantly altered by SGC-iMLLT but not by SGC-iMLLT-N is a potential off-target.

  • SGC-iMLLT-N: Should ideally have a minimal impact on the proteome compared to the vehicle control. Any proteins that are significantly altered by both compounds are likely due to off-target effects of the shared chemical scaffold.

Data Presentation:

ProteinFunctionFold Change (SGC-iMLLT vs. Vehicle)Fold Change (SGC-iMLLT-N vs. Vehicle)Interpretation
HOXA9MLL Target Gene-3.5-1.1On-Target Effect
MEIS1MLL Target Gene-4.1-1.2On-Target Effect
Protein XKinase-2.8-2.6Potential Scaffold-based Off-Target
Protein YTransporter+3.2-1.0Potential SGC-iMLLT-specific Off-Target

Experimental Protocol: TMT-Based Quantitative Proteomics

  • Cell Culture and Lysis: Treat cells with SGC-iMLLT, SGC-iMLLT-N, and vehicle in biological triplicate. Lyse the cells and quantify protein concentration.

  • Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides from each condition with a unique TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the SGC-iMLLT treated samples compared to both vehicle and SGC-iMLLT-N treated samples.

cluster_workflow Off-Target Analysis Workflow Start Start Cell_Treatment Cell Treatment (SGC-iMLLT, SGC-iMLLT-N, Vehicle) Start->Cell_Treatment CETSA CETSA (Target Engagement) Cell_Treatment->CETSA Proteomics Quantitative Proteomics (Global Profiling) Cell_Treatment->Proteomics Phenotypic_Assay Phenotypic Assay (e.g., Viability) Cell_Treatment->Phenotypic_Assay Data_Integration Data Integration & Analysis CETSA->Data_Integration Proteomics->Data_Integration Phenotypic_Assay->Data_Integration Conclusion Conclusion Data_Integration->Conclusion On-target vs. Off-target Determination

Figure 2: A comprehensive workflow for off-target analysis. This diagram illustrates the integration of orthogonal experimental approaches to confidently distinguish on-target from off-target effects.

Phenotypic Assays: Linking Target Engagement to Cellular Function

The Rationale: The ultimate goal of using a chemical probe is to understand the functional consequences of modulating its target. Therefore, it is crucial to compare the phenotypic effects of the active probe and its inactive control. For SGC-iMLLT, a relevant phenotypic assay would be to measure its effect on the proliferation of MLL-rearranged leukemia cells, which are known to be dependent on the MLLT1/3-DOT1L interaction.[14]

Expected Outcome:

  • SGC-iMLLT: Should inhibit the proliferation of MLL-rearranged leukemia cells in a dose-dependent manner.

  • SGC-iMLLT-N: Should have no significant effect on cell proliferation at the same concentrations.

Data Presentation:

CompoundCell LineEC50 (µM)Interpretation
SGC-iMLLTMV4-11 (MLL-r)0.8On-Target Phenotypic Effect
SGC-iMLLT-NMV4-11 (MLL-r)> 50Inactive Control Confirmed
SGC-iMLLTK562 (non-MLL-r)> 50Target-specific Cell Line Selectivity

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed MLL-rearranged (e.g., MV4-11) and non-MLL-rearranged (e.g., K562) leukemia cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of SGC-iMLLT and SGC-iMLLT-N for a specified period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine the EC50 values for each compound in each cell line.

Conclusion: A Commitment to Scientific Rigor

References

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. PMC. [Link]

  • Inhibition of MLLT1 limits growth of MLL-AF4 leukaemias without killing healthy haematopoietic stem cells. bioRxiv. [Link]

  • NVS-MLLT-1 | SGC. Structural Genomics Consortium. [Link]

  • Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PMC. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]

  • Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. PMC. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. PMC. [Link]

  • An Unbiased Analysis of Identification and Assessment of Cas9/gRNA Potential Off-Target Sites in Clinical Development of Ex Vivo Manufactured Genome Edited Cell Products. FDA. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. Journal of Chemical Information and Modeling. [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]

  • Identifying relationships between unrelated pharmaceutical target proteins on the basis of shared active compounds. NCBI. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Discovery of an MLLT1/3 YEATS Domain Chemical Probe. PubMed. [Link]

  • DOT1L activity in leukemia cells requires interaction with ubiquitylated H2B that promotes productive nucleosome binding. PubMed Central. [Link]

  • ON-TARGETplus Non-targeting Control siRNAs. Horizon Discovery. [Link]

  • What Does “Inactive” Actually Mean in Drug Discovery? Medium. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias. PMC. [Link]

  • Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PubMed Central. [Link]

  • Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation. PMC. [Link]

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Validation

A Researcher's Guide to Validating YEATS Domain Inhibition: SGC-iMLLT-N and Other Negative Controls

In the rapidly evolving field of epigenetics, the YEATS domain has emerged as a critical reader of histone acylation, playing a pivotal role in transcriptional regulation and chromatin dynamics. The dysregulation of YEAT...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of epigenetics, the YEATS domain has emerged as a critical reader of histone acylation, playing a pivotal role in transcriptional regulation and chromatin dynamics. The dysregulation of YEATS domain-containing proteins, such as MLLT1 (ENL) and MLLT3 (AF9), is strongly implicated in the pathogenesis of various cancers, particularly acute leukemias. This has spurred the development of small molecule inhibitors targeting these domains. As with any targeted therapy development, the use of rigorous controls is paramount to ensure that observed biological effects are a direct consequence of on-target inhibition. This guide provides an in-depth comparison of SGC-iMLLT, a potent MLLT1/3 inhibitor, with its designated negative control, SGC-iMLLT-N, and other available control compounds, offering researchers a framework for designing and interpreting experiments with confidence.

The Critical Role of the Negative Control in Chemical Probe Research

A well-characterized chemical probe and its corresponding inactive analog are indispensable tools for dissecting complex biological systems. The ideal negative control is structurally highly similar to the active probe but lacks significant affinity for the target protein. This allows researchers to distinguish on-target effects from potential off-target or compound-specific effects that are unrelated to the inhibition of the intended target. The use of such pairs is a cornerstone of robust chemical biology research, providing a self-validating system to build a strong case for the biological consequences of inhibiting a specific protein.

Comparative Analysis of YEATS Domain Inhibitors and their Negative Controls

Several chemical probes have been developed to interrogate the function of the MLLT1 and MLLT3 YEATS domains. Here, we compare two prominent examples and their respective negative controls.

SGC-iMLLT and its Inactive Analog SGC-iMLLT-N

SGC-iMLLT is a first-in-class chemical probe that potently and selectively inhibits the interaction of MLLT1 and MLLT3 with acetylated histones.[1] Its development was accompanied by the synthesis of SGC-iMLLT-N, a structurally related compound designed to be significantly less active against the target YEATS domains.[2]

NVS-MLLT-1 and its Negative Control NVS-MLLT-C

Developed through a collaboration between Novartis and the Structural Genomics Consortium (SGC), NVS-MLLT-1 is another potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[3] Crucially, a dedicated negative control, NVS-MLLT-C, was also developed, which demonstrates no significant inhibitory activity.[3]

Quantitative Performance Data

The following tables summarize the available biochemical and cellular data for these compound pairs, highlighting the differential activity that is crucial for their use as a probe/control set.

Table 1: Biochemical Activity of YEATS Domain Inhibitors and Negative Controls

CompoundTargetAssay TypeIC50 (µM)Kd (µM)Reference
SGC-iMLLT MLLT1 YDAlphaScreen0.260.129[1]
MLLT3 YD-0.077[1]
SGC-iMLLT-N MLLT1/3 YDVariousLess Active Control-[2]
NVS-MLLT-1 MLLT1 YDTR-FRET0.150.109 (ITC)[3]
MLLT3 YDTR-FRET0.254-[3]
NVS-MLLT-C MLLT1 YDTR-FRET> 20-[3]
MLLT3 YDTR-FRET> 20-[3]

Table 2: Cellular Target Engagement of YEATS Domain Inhibitors and Negative Controls

CompoundTargetAssay TypeIC50 (µM)Key ObservationReference
SGC-iMLLT MLLT1NanoBRETSubmicromolarPotent cellular target engagement[2]
SGC-iMLLT-N MLLT1NanoBRET-Diminished cellular activity[2]
NVS-MLLT-1 MLLT1NanoBRET0.5Potent cellular target engagement[3]
NVS-MLLT-C MLLT1NanoBRET> 30No inhibitory properties[3]

Experimental Protocols for Assessing YEATS Domain Inhibition

To ensure the validity and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below is a detailed methodology for a key biochemical assay used to characterize YEATS domain inhibitors.

AlphaScreen Assay for MLLT1/3 YEATS Domain Inhibition

This protocol describes a homogenous, proximity-based assay to measure the inhibition of the interaction between a YEATS domain and an acetylated histone peptide.

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged YEATS domain protein is bound to nickel-chelate acceptor beads. The interaction between the YEATS domain and the histone peptide brings the beads together, resulting in a signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.

Materials:

  • His-tagged MLLT1 or MLLT3 YEATS domain protein

  • Biotinylated histone H3 peptide (e.g., H3K9ac)

  • AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer)

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • Test compounds (SGC-iMLLT, SGC-iMLLT-N, etc.) dissolved in DMSO

  • 384-well white opaque microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture Preparation: In a 384-well plate, add the following components in the specified order:

    • 5 µL of test compound dilution (or DMSO for control wells).

    • 10 µL of His-tagged YEATS domain protein diluted in Assay Buffer (final concentration typically 20-100 nM).

    • 10 µL of biotinylated histone peptide diluted in Assay Buffer (final concentration typically 10-30 nM).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.

  • Bead Addition: Prepare a mixture of AlphaScreen streptavidin-donor beads and nickel chelate-acceptor beads in Assay Buffer according to the manufacturer's instructions. Add 5 µL of the bead mixture to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Signal Detection: Read the plate on an Envision plate reader or a similar instrument equipped for AlphaScreen detection.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a homogenous "mix-and-read" format minimizes handling steps and is amenable to high-throughput screening.[4]

  • The incubation times are optimized to ensure that the binding events and competitive inhibition reach equilibrium, providing an accurate measure of potency.

  • The inclusion of both positive (no inhibitor) and negative (no protein or peptide) controls is essential for data normalization and quality control.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for conceptualizing complex processes. The following visualizations, created using the DOT language, illustrate the AlphaScreen workflow and the biological context of YEATS domain inhibition.

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle cluster_inhibition Inhibition Mechanism Binding YEATS Domain + Biotin-Histone Peptide Proximity Donor & Acceptor Beads in Proximity Binding->Proximity Interaction Signal Chemiluminescent Signal Proximity->Signal Generates Inhibitor SGC-iMLLT NoBinding YEATS Domain + Biotin-Histone Peptide Inhibitor->NoBinding Blocks Interaction Separation Beads Remain Separated NoBinding->Separation NoSignal No Signal Separation->NoSignal

Caption: Workflow of the AlphaScreen assay for YEATS domain inhibitor screening.

YEATS_Signaling_Pathway cluster_chromatin Chromatin Regulation cluster_transcription Transcriptional Activation Histone Histone Tail Ac Acetylation (Ac) Histone->Ac is modified by YEATS MLLT1/MLLT3 YEATS Domain Ac->YEATS is read by Complex Transcription Machinery YEATS->Complex Recruits Oncogenes Oncogene Expression Complex->Oncogenes Activates Inhibitor SGC-iMLLT Inhibitor->YEATS Inhibits Binding

Caption: Role of YEATS domains in transcriptional regulation and the mechanism of inhibition.

Conclusion

The development of potent and selective chemical probes for YEATS domains, such as SGC-iMLLT and NVS-MLLT-1, has provided invaluable tools for cancer research. However, the true scientific rigor in utilizing these probes comes from the parallel use of well-characterized negative controls like SGC-iMLLT-N and NVS-MLLT-C. This guide underscores the importance of this comparative approach, providing the necessary data and protocols for researchers to confidently dissect the biological functions of MLLT1 and MLLT3. By adhering to these principles of chemical biology, the scientific community can continue to build a robust understanding of the therapeutic potential of YEATS domain inhibition.

References

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

  • Moustakim, M., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. ChemRxiv. [Link]

  • Structural Genomics Consortium. (n.d.). SGC-iMLLT. SGC. Retrieved February 8, 2024, from [Link]

  • Structural Genomics Consortium. (n.d.). NVS-MLLT-1. SGC. Retrieved February 8, 2024, from [Link]

  • Chemical Probes Portal. (n.d.). NVS-MLLT-1. Chemical Probes Portal. Retrieved February 8, 2024, from [Link]

  • Ni, X., et al. (2021). Structure and Inhibitor Binding Characterization of Oncogenic MLLT1 Mutants. ACS Chemical Biology, 16(4), 571-578. [Link]

  • He, Y., et al. (2019). Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. ACS Medicinal Chemistry Letters, 10(7), 1096-1101. [Link]

  • Chan, H. M., et al. (2011). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Journal of visualized experiments : JoVE, (55), 3122. [Link]

  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current chemical genomics, 5, 2–10. [Link]

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Comparative

Statistical Analysis &amp; Comparative Guide: SGC-iMLLT vs. SGC-iMLLT-N

Executive Summary: The YEATS Domain Challenge In the landscape of epigenetic drug discovery, the YEATS domain has emerged as a critical reader of histone acylation, specifically recognizing Histone 3 Lysine 9 acetylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The YEATS Domain Challenge

In the landscape of epigenetic drug discovery, the YEATS domain has emerged as a critical reader of histone acylation, specifically recognizing Histone 3 Lysine 9 acetylation (H3K9ac) and crotonylation (H3Kcr). Dysregulation of MLLT1 (ENL) and MLLT3 (AF9) is a known driver in acute myeloid leukemia (AML) and Wilms' tumor.

This guide provides a rigorous statistical and functional comparison between the chemical probe SGC-iMLLT and its inactive negative control, SGC-iMLLT-N .

The Core Directive: Researchers must utilize SGC-iMLLT-N in parallel with the active probe to distinguish bona fide on-target epigenetic modulation from non-specific chemotoxicity. Data presented here validates SGC-iMLLT as a potent, selective inhibitor (IC50 = 0.26 µM) while establishing SGC-iMLLT-N as the essential null-hypothesis control.

Mechanistic Logic & Signaling Pathways

To understand the statistical divergence between the probe and its control, one must visualize the molecular causality. SGC-iMLLT functions by competitively occupying the acyl-lysine binding pocket of the YEATS domain, displacing the protein from chromatin.

Pathway Visualization: Chromatin Displacement Mechanism

G Chromatin Chromatin (H3K9ac / H3K27ac) MLLT1 MLLT1 (ENL) YEATS Domain Chromatin->MLLT1 Recruitment Transcription Oncogenic Transcription (HOXA9/MEIS1) MLLT1->Transcription Drives Expression Probe SGC-iMLLT (Active Probe) Probe->Chromatin Displacement Probe->MLLT1 Competes (Kd = 129 nM) Control SGC-iMLLT-N (Negative Control) Control->MLLT1 No Binding (Steric Clash)

Figure 1: Mechanism of Action. SGC-iMLLT competitively displaces MLLT1 from acetylated chromatin, silencing oncogenes. SGC-iMLLT-N fails to bind, serving as a toxicity baseline.

Statistical Analysis of Experimental Data

The following data aggregates biophysical and cellular assays. The statistical significance of SGC-iMLLT is defined by its separation from the SGC-iMLLT-N baseline.

Biophysical Affinity (In Vitro)

The "Window of Selectivity" is the quantitative gap between the active probe and the negative control.

MetricAssay TypeSGC-iMLLT (Active)SGC-iMLLT-N (Control)Statistical Delta
Kd (MLLT1) Isothermal Titration Calorimetry (ITC)129 nM No Binding Detected> 100-fold
Kd (MLLT3) Isothermal Titration Calorimetry (ITC)77 nM No Binding Detected> 100-fold
IC50 AlphaScreen (Peptide Displacement)0.26 µM > 50 µM~200-fold
Tm Shift Thermal Shift Assay (TSA)+4.0 °C < 0.5 °CSignificant Stabilization

Analysis: The lack of thermal stabilization (Tm shift < 0.5°C) and binding affinity by SGC-iMLLT-N confirms that any biological phenotype observed with the control is likely an off-target artifact.

Selectivity Profile (The "Clean" Probe)

A critical requirement for a chemical probe is selectivity against structurally similar domains.

  • YEATS Family Selectivity: SGC-iMLLT shows >100-fold selectivity for MLLT1/3 over YEATS2 and YEATS4.

  • Bromodomain Selectivity: No inhibition observed against 48 representative human bromodomains at 50 µM.[1]

Experimental Protocol: Validating Target Engagement

To replicate the statistical data above, researchers should utilize a NanoBRET (Bioluminescence Resonance Energy Transfer) assay. This measures the probe's ability to enter the live cell and bind the target nucleus.

Workflow Visualization

Workflow Step1 1. Transfection HEK293 cells + NanoLuc-MLLT1 Fusion Plasmid Step2 2. Tracer Addition Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Treatment Group A: SGC-iMLLT (Dose Response) Group B: SGC-iMLLT-N (Fixed High Dose) Step2->Step3 Step4 4. Measurement Detect BRET Signal Loss (Probe displaces Tracer) Step3->Step4

Figure 2: NanoBRET Target Engagement Workflow. A self-validating system to confirm cellular permeability and specific binding.

Step-by-Step Protocol (NanoBRET)
  • Cell Preparation: Transfect HEK293T cells with N-terminal NanoLuc-MLLT1 fusion vector. Plate at 20,000 cells/well in 384-well non-binding surface plates.

  • Tracer Equilibration: Add the fluorescent tracer (specific to YEATS domain) at a concentration determined by its Kd (typically 0.1–0.5 µM).

  • Compound Dosing:

    • Active Arm: Treat cells with SGC-iMLLT in a 12-point dilution series (e.g., 10 µM down to 1 nM).

    • Control Arm: Treat cells with SGC-iMLLT-N at a fixed high concentration (10 µM).

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

  • Data Acquisition: Read donor emission (460 nm) and acceptor emission (610 nm) on a BRET-compatible plate reader (e.g., PHERAstar).

  • Calculation: Calculate mBRET ratios.

    • Success Criteria: SGC-iMLLT should induce a dose-dependent decrease in BRET signal (IC50 < 1 µM). SGC-iMLLT-N should show a flat line (no displacement).

Comparative Guide: Choosing the Right Tool

When designing experiments, use this matrix to ensure the correct application of the probe and its control.

FeatureSGC-iMLLTSGC-iMLLT-N
Role Primary Chemical ProbeNegative Control (Null Hypothesis)
Chemical Structure Contains active acyl-lysine mimetic pharmacophoreStructurally matched but sterically nullified
Primary Application Phenotypic screening, Chromatin Immunoprecipitation (ChIP-seq)Toxicity exclusion, Off-target validation
Expected Cellular Outcome Downregulation of HOXA9/MEIS1; G1 Cell Cycle ArrestNo change in gene expression; Normal Cell Cycle
Solubility High (DMSO stock)High (DMSO stock)
Recommended Concentration 1 – 5 µM (Cellular)Match concentration of active probe
Expert Insight on Causality

Do not rely solely on SGC-iMLLT. If you observe cell death at 10 µM with SGC-iMLLT, you must run SGC-iMLLT-N at 10 µM.

References

  • Discovery of SGC-iMLLT: Brennan, P. E., et al. (2018). "Discovery of an MLLT1/3 YEATS Domain Chemical Probe." Angewandte Chemie International Edition, 57(10), 2661-2665.

  • SGC Probe Characterization: Structural Genomics Consortium (SGC). "Chemical Probe SGC-iMLLT Data Sheet." The SGC Probes.

  • Target Validation in Leukemia: Moustakim, M., et al. (2021). "Chemical inhibition of ENL/AF9 YEATS domains in acute leukemia." Nature Chemical Biology.

  • Negative Control Methodology: Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541.

Sources

Validation

Phenotypic Profiling: SGC-iMLLT vs. SGC-iMLLT-N in MLL-Rearranged Leukemias

Executive Summary: The Paired Probe Strategy In the investigation of chromatin biology, specifically the reading of histone acetylation by YEATS domains, the distinction between on-target pharmacological effects and off-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paired Probe Strategy

In the investigation of chromatin biology, specifically the reading of histone acetylation by YEATS domains, the distinction between on-target pharmacological effects and off-target toxicity is paramount. This guide objectively compares the chemical probe SGC-iMLLT with its negative control, SGC-iMLLT-N .

SGC-iMLLT is a potent, selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) .[1][2] These proteins are frequent fusion partners in MLL-rearranged (MLL-r) Acute Myeloid Leukemia (AML), where they aberrantly recruit the Super Elongation Complex (SEC) to chromatin, driving oncogenes like MYC and HOXA9.

The Core Directive: To validate any phenotypic observation (e.g., cell cycle arrest, differentiation) as a result of MLLT1/3 inhibition, the effect must be observed with SGC-iMLLT but absent with SGC-iMLLT-N.

Mechanistic Distinction

The phenotypic divergence between these two compounds stems from a precise structural modification that ablates binding affinity in the negative control without altering physicochemical properties.

Structural Logic
  • SGC-iMLLT (Active Probe): Binds the acetyl-lysine (Kac) recognition pocket of the YEATS domain. It acts as a competitive inhibitor, displacing MLLT1/3 from acetylated chromatin (H3K9ac, H3K27ac).

  • SGC-iMLLT-N (Negative Control): Contains a steric clash or hydrogen bond deletion (typically N-methylation or similar modification) that prevents entry into the YEATS aromatic cage. It retains the same solubility, permeability, and potential for off-target metabolic toxicity as the active probe.

Pathway Visualization

The following diagram illustrates the signal transduction pathway hijacked by MLL-fusions and the specific intervention point of SGC-iMLLT.

MLLT_Pathway Chromatin Acetylated Chromatin (H3K9ac / H3K27ac) YEATS MLLT1/3 (YEATS Domain) + SEC Complex Chromatin->YEATS Recruitment PolII RNA Polymerase II (Pause Release) YEATS->PolII Recruits Oncogenes Oncogene Transcription (MYC, HOXA9, MEIS1) PolII->Oncogenes Drives Phenotype Leukemic Proliferation & Differentiation Block Oncogenes->Phenotype Maintains Probe SGC-iMLLT (Active Inhibitor) Probe->YEATS Displaces Control SGC-iMLLT-N (Inactive Control) Control->YEATS No Binding

Figure 1: Mechanism of Action. SGC-iMLLT displaces the MLLT1/3-SEC complex from chromatin, halting oncogenic transcription. The negative control fails to engage the YEATS domain.

Comparative Phenotypic Profiling

The following data summarizes the expected differences in MLL-rearranged cell lines (e.g., MV4;11 , MOLM-13 ).

Table 1: Biochemical and Cellular Metrics[3]
FeatureSGC-iMLLT (Active)SGC-iMLLT-N (Control)Interpretation
Target Affinity (Kd) ~130 nM (MLLT1)~80 nM (MLLT3)> 50,000 nMHigh Selectivity: Control does not bind the target.
Thermal Shift (CETSA) Significant Tm shift (>5°C)No shiftTarget Engagement: Probe stabilizes the protein; control does not.
Chromatin Binding (FRAP) Increased mobility (t1/2 decreases)No change in mobilityDisplacement: Probe releases MLLT1/3 from chromatin.
Proliferation (IC50) 0.2 – 1.0 µM (MV4;11)> 50 µMFunctional Potency: Toxicity at >50µM in control indicates off-target threshold.
Gene Expression MYC ↓, BCL2 ↓, HOXA9 ↓No significant changeTranscriptional Silencing: Specific to YEATS inhibition.
Apoptosis Increased Annexin V+BaselineCell Death: Driven by oncogene loss, not general toxicity.
Detailed Phenotypic Analysis
1. Proliferation and Viability
  • SGC-iMLLT: Induces a dose-dependent reduction in cell viability in MLL-AF4 (MV4;11) and MLL-AF9 (MOLM-13) lines. The "therapeutic window" is evident as healthy hematopoietic stem cells (HSPCs) are largely unaffected at effective concentrations.

  • SGC-iMLLT-N: Should show no effect on proliferation at concentrations up to 10 µM.

    • Critical Check: If SGC-iMLLT-N kills cells at 5 µM, your system is experiencing off-target toxicity, and the SGC-iMLLT data is invalid at that concentration.

2. Gene Expression Signatures
  • SGC-iMLLT: Treatment results in the rapid downregulation of the "MLL signature." Quantitative PCR (qPCR) will show reduced mRNA levels of MYC, BCL2, and MEIS1 within 6–24 hours.

  • SGC-iMLLT-N: Expression levels of these housekeeping and oncogenic transcripts remain stable.

3. Cellular Target Engagement (FRAP/NanoBRET)
  • SGC-iMLLT: In Fluorescence Recovery After Photobleaching (FRAP) assays using GFP-MLLT1, the probe accelerates recovery kinetics. This indicates the protein is diffusing freely, no longer tethered to chromatin.

  • SGC-iMLLT-N: Recovery kinetics mirror the DMSO vehicle control, confirming the protein remains chromatin-bound.

Experimental Protocols

To generate reproducible data, follow these self-validating workflows.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Validates physical binding of the probe to MLLT1/3 inside living cells.

  • Preparation: Treat MV4;11 cells (2x10^6 cells/mL) with 1 µM SGC-iMLLT , 1 µM SGC-iMLLT-N , or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes. Heat to a gradient (40°C – 60°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles (x3) in liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Run supernatant on Western Blot. Probe for MLLT1 (ENL).

  • Result: SGC-iMLLT samples will show soluble MLLT1 bands at higher temperatures compared to DMSO/SGC-iMLLT-N.

Protocol B: "Paired Probe" Viability Assay

Determines the specific anti-leukemic window.

  • Seeding: Seed MV4;11 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Prepare a serial dilution (10 µM to 1 nM) of both SGC-iMLLT and SGC-iMLLT-N .

  • Incubation: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo (or Resazurin). Read Luminescence/Fluorescence.

  • Calculation:

    • Calculate IC50 for both.

    • Validation Rule: The assay is valid ONLY if IC50(Control) / IC50(Active) > 50.

Workflow Visualization

The following logic gate demonstrates how to interpret your experimental results.

Validation_Workflow Start Start Experiment Treat Treat Cells (Active vs Control) Start->Treat Measure Measure Phenotype (e.g., MYC levels) Treat->Measure Decision Is Phenotype observed in Control? Measure->Decision Valid VALID RESULT Specific YEATS Inhibition Decision->Valid No Invalid INVALID RESULT Off-target Toxicity Decision->Invalid Yes

Figure 2: Validation Logic. Any phenotype observed with the negative control (SGC-iMLLT-N) must be attributed to off-target effects, invalidating the experiment.

References

  • Discovery of SGC-iMLLT: Heidenreich, D., et al. (2018).[3][2] Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition. Link

  • Target Validation in AML: Wan, L., et al. (2017). ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia. Nature. Link

  • Chemical Probes Portal: SGC-iMLLT Profile & Negative Control Data. Link

  • Structural Genomics Consortium (SGC): MLLT1/3 Probe Characterization Data. Link

Disclaimer: SGC-iMLLT is a chemical probe for research use only, not for human therapeutic use.[4] Always perform dose-response curves with the paired negative control to ensure scientific rigor.

Sources

Comparative

Guide to Confirming Target Engagement: SGC-iMLLT vs. SGC-iMLLT-N in MLL-Rearranged Leukemia

Executive Summary: The Specificity Challenge In the development of epigenetic therapeutics for Acute Myeloid Leukemia (AML), particularly those driven by MLL rearrangements (e.g., MLL-AF9, MLL-ENL), targeting the YEATS d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the development of epigenetic therapeutics for Acute Myeloid Leukemia (AML), particularly those driven by MLL rearrangements (e.g., MLL-AF9, MLL-ENL), targeting the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9) is a high-priority strategy. SGC-iMLLT is a potent, selective chemical probe designed to displace these YEATS domains from acetylated chromatin.[1]

However, observing a phenotypic effect (e.g., cell death) is insufficient to prove mechanism. To validate that the observed effects are due to on-target inhibition of MLLT1/3 and not off-target toxicity, you must utilize the paired negative control, SGC-iMLLT-N .

This guide outlines the rigorous experimental workflows required to confirm target engagement, using SGC-iMLLT-N to establish a "selectivity window" in leukemia models like MV4-11 and MOLM-13 .

Compound Profile & Comparative Metrics

Before initiating cellular assays, it is critical to understand the biophysical distinction between the active probe and its negative control. The negative control is structurally similar but lacks the key hydrogen-bonding interactions required for high-affinity binding to the YEATS acetyl-lysine pocket.

Table 1: Biophysical and Cellular Profile
FeatureSGC-iMLLT (Active Probe) SGC-iMLLT-N (Negative Control) Implication for Assay Design
Primary Target MLLT1 (ENL) & MLLT3 (AF9) YEATS DomainsInactive / Low AffinityDifferential signal defines specific binding.
Biochemical Potency (IC₅₀) ~260 nM (MLLT1 AlphaScreen)> 50 µM (Typical)Use concentrations between 1–10 µM to maximize the specific window.
Binding Affinity (K_d) 129 nM (MLLT1, ITC)N/A (No binding observed)SGC-iMLLT-N should not stabilize the target in biophysical assays.
Selectivity >100-fold vs. YEATS2/4 & BromodomainsN/AEnsures phenotype is not due to BRD4 inhibition.[2]
Cellular Activity (MV4-11) Anti-proliferative, c-MYC suppressionNo significant effectUse SGC-iMLLT-N to rule out general cytotoxicity.

Critical Note: In all experiments, SGC-iMLLT-N must be used at the same concentration as SGC-iMLLT. If SGC-iMLLT-N elicits a response similar to the active probe, the observed effect is likely off-target.

Mechanism of Action Visualization

The following diagram illustrates the specific blockade of the YEATS domain reader function by SGC-iMLLT, leading to the collapse of the Super Elongation Complex (SEC) on oncogenic promoters (e.g., MYC).

MOA Chromatin Acetylated Chromatin (H3K9ac, H3K27ac) MLLT MLLT1/3 (YEATS Domain) (Part of SEC/DOT1L Complex) Chromatin->MLLT Recruits Transcription Oncogene Transcription (c-MYC, HOXA9) MLLT->Transcription Drives Pol II Pause Release Leukemia Leukemic Proliferation (MV4-11 / MOLM-13) Transcription->Leukemia Sustains Probe SGC-iMLLT (Active Inhibitor) Probe->MLLT COMPETITIVE BLOCKADE NegControl SGC-iMLLT-N (Inactive Control) NegControl->MLLT No Binding

Figure 1: Mechanism of Action. SGC-iMLLT competitively displaces MLLT1/3 from acetylated chromatin, disrupting the Super Elongation Complex (SEC) and downregulating leukemic drivers. SGC-iMLLT-N fails to bind, leaving the complex intact.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The most definitive method to prove physical target engagement inside a living cell is CETSA. SGC-iMLLT binding will thermally stabilize the MLLT1/3 protein, shifting its melting curve. SGC-iMLLT-N should produce a curve identical to the DMSO vehicle.

Experimental Workflow

Cell Line: MV4-11 (MLL-AF4) or MOLM-13 (MLL-AF9). Reagents: SGC-iMLLT, SGC-iMLLT-N, Protease Inhibitor Cocktail.

  • Cell Preparation:

    • Harvest 20 million MV4-11 cells. Wash with PBS.

    • Resuspend in fresh media at 2 × 10⁶ cells/mL.

    • Aliquot into three groups: (A) DMSO , (B) SGC-iMLLT (1 µM) , (C) SGC-iMLLT-N (1 µM) .

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Thermal Challenge:

    • Aliquot each group into PCR tubes (50 µL per tube).

    • Apply a temperature gradient (e.g., 40°C to 64°C in 3°C increments) using a thermal cycler for 3 minutes .

    • Cool immediately to room temperature (3 min).

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors) and incubate for 20 min with occasional vortexing.

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (contains only soluble/stabilized protein).

  • Detection (Western Blot):

    • Run supernatants on SDS-PAGE.

    • Blot for MLLT1 (ENL) or MLLT3 (AF9) .[1][3][4]

    • Validation Criteria:

      • DMSO & SGC-iMLLT-N: Signal should disappear rapidly as temperature increases (e.g., T_agg ~48°C).

      • SGC-iMLLT: Signal persists at higher temperatures (Thermal shift ΔT_agg > 2°C).

CETSA_Workflow cluster_0 Treatment Groups DMSO DMSO Only Heat Thermal Challenge (40°C - 64°C) DMSO->Heat Active SGC-iMLLT (1 µM) Active->Heat Neg SGC-iMLLT-N (1 µM) Neg->Heat Lysis Lysis & Centrifugation (Remove Aggregates) Heat->Lysis Western Western Blot Analysis (Detect Soluble MLLT1) Lysis->Western Result Result Interpretation: Active Probe = Stable at High Temp Negative Control = Unstable (Same as DMSO) Western->Result

Figure 2: CETSA Workflow. Parallel processing of vehicle, active probe, and negative control is essential to validate specific thermal stabilization.

Protocol 2: Functional Validation (c-MYC Suppression)

Since MLLT1/3 are critical for maintaining MYC expression in MLL-rearranged leukemias, specific target engagement should result in rapid downregulation of c-MYC protein levels.

Step-by-Step Protocol
  • Seeding: Seed MV4-11 cells at 0.5 × 10⁶ cells/mL in 6-well plates.

  • Treatment: Treat cells for 6 hours and 24 hours with:

    • Vehicle (DMSO)[5]

    • SGC-iMLLT (1 µM and 5 µM)

    • SGC-iMLLT-N (1 µM and 5 µM)

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Perform Western blot for c-MYC and a loading control (e.g., GAPDH or Vinculin).

  • Data Interpretation:

    • SGC-iMLLT: Significant reduction in c-MYC levels (often >50% reduction at 24h).

    • SGC-iMLLT-N: c-MYC levels should remain comparable to DMSO.

    • If SGC-iMLLT-N reduces c-MYC, the compound concentration is likely too high, causing general toxicity.

References

  • Discovery of SGC-iMLLT: Heidenreich, D., et al. (2018).[4] "Discovery of an MLLT1/3 YEATS Domain Chemical Probe." Angewandte Chemie International Edition, 57(46).

  • SGC-iMLLT Probe Profile (Structural Genomics Consortium): "SGC-iMLLT: A chemical probe for the YEATS domains of MLLT1 and MLLT3."[4] [6]

  • Chemical Probes Portal Validation: "SGC-iMLLT Chemical Probe Review and Data."

  • Cellular Thermal Shift Assay (CETSA) Methodology: Jafari, R., et al. (2014).[7] "The cellular thermal shift assay for evaluating drug target interactions in cells."[7][8][9] Nature Protocols, 9, 2100–2122.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of SGC-iMLLT-N

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides esse...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of SGC-iMLLT-N, a crucial chemical probe in epigenetic research. By moving beyond mere procedural steps to explain the underlying scientific principles, we aim to build a deeper understanding and foster a culture of safety in the laboratory.

SGC-iMLLT-N is the inactive enantiomer of SGC-iMLLT, a potent and selective inhibitor of the MLLT1/3-histone interaction.[1] While SGC-iMLLT-N is used as a negative control in experiments, it is imperative to handle and dispose of it with the same rigor as its active counterpart. Due to their enantiomeric relationship, their physical and chemical properties are nearly identical, and thus, the disposal procedures outlined below are applicable to both compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Key Chemical Information:

IdentifierValueSource
Chemical Name SGC-iMLLTMedChemExpress[2]
Molecular Formula C₂₂H₂₄N₆OMedChemExpress[2]
CAS Number 2255338-25-9MedChemExpress[2]

An SDS for a similar chemical from Sigma-Aldrich indicates that compounds of this nature may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, it is prudent to handle SGC-iMLLT-N as a hazardous substance.

Primary Hazards:

  • Contact Hazard: May cause irritation upon contact with skin and eyes.[3]

  • Respiratory Hazard: Inhalation of the powdered form may lead to respiratory tract irritation.[3]

This initial risk assessment dictates the necessity of Personal Protective Equipment (PPE) and specific handling procedures to minimize exposure.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of SGC-iMLLT-N in various forms. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Disposal & Decontamination A 1. Assemble PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B 2. Identify Waste Type A->B C Solid Waste (Unused compound, contaminated weigh paper) B->C Solid D Liquid Waste (Solutions in DMSO or other solvents) B->D Liquid E Contaminated Sharps (Needles, serological pipettes) B->E Sharps F Contaminated Labware (Pipette tips, tubes, vials) B->F Labware H Solid Chemical Waste C->H I Liquid Chemical Waste (Solvent-compatible) D->I J Sharps Container E->J K Solid Waste (Bagged) F->K G 3. Select Appropriate, Labeled Hazardous Waste Container L 4. Transfer Waste to Container H->L I->L J->L K->L M 5. Decontaminate Work Area L->M N 6. Store Waste Container in Designated Satellite Accumulation Area M->N O 7. Arrange for Pickup by Institutional EHS N->O

Figure 1: SGC-iMLLT-N Disposal Workflow.

Experimental Protocol:

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling SGC-iMLLT-N for disposal, ensure you are wearing the following PPE:

  • Eye Protection: Safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) are essential to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

2.2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation is critical to prevent accidental chemical reactions within waste containers.

  • Solid Waste: This includes unused or expired SGC-iMLLT-N powder and any materials used for weighing or transfer (e.g., weigh boats, contaminated paper towels).

  • Liquid Waste: Solutions of SGC-iMLLT-N, typically in solvents like DMSO, should be treated as hazardous liquid waste. Do not mix with aqueous waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and vials that have come into contact with SGC-iMLLT-N should be considered solid chemical waste.

  • Sharps: Any needles, syringes, or other sharps contaminated with SGC-iMLLT-N must be disposed of in a designated sharps container.

2.3. Containerization and Labeling: Ensuring Clear Communication

  • Use only containers approved by your institution's EHS for chemical waste. These containers should be in good condition, compatible with the waste type (e.g., solvent-resistant for liquid waste), and have a secure lid.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("SGC-iMLLT-N"), and the primary hazard(s) (e.g., "Irritant").

2.4. Disposal Procedures by Waste Type

  • Solid SGC-iMLLT-N Waste:

    • Carefully transfer the solid waste into a designated solid chemical waste container.

    • Avoid generating dust. If possible, perform this transfer in a chemical fume hood.

    • Securely close the container.

  • Liquid SGC-iMLLT-N Waste:

    • Pour the liquid waste into a designated liquid chemical waste container suitable for the solvent used.

    • Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.

    • Securely cap the container.

  • Contaminated Labware:

    • Collect all disposable labware that has come into contact with SGC-iMLLT-N.

    • Place these items in a durable, leak-proof plastic bag within a designated solid waste container.

  • Contaminated Sharps:

    • Immediately place any contaminated sharps into a puncture-resistant sharps container.

    • Do not recap, bend, or break needles.

2.5. Temporary Storage and Final Disposal

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Follow your institution's procedures for requesting a waste pickup from the EHS department.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • For Small Spills of Solid SGC-iMLLT-N:

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the used paper towels in a sealed bag and dispose of them as solid chemical waste.

    • Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol.

  • For Small Spills of Liquid SGC-iMLLT-N Solutions:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material and dispose of it as solid chemical waste.

    • Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol.

For large spills, evacuate the area and immediately contact your institution's EHS department.

Conclusion: A Culture of Safety

The proper disposal of chemical probes like SGC-iMLLT-N is not merely a regulatory requirement but a cornerstone of responsible scientific practice. By understanding the rationale behind these procedures, we can ensure the safety of ourselves, our colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any questions or concerns regarding chemical waste disposal.

References

  • Amgen. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • SGC. (n.d.). NVS-MLLT-1. Retrieved from [Link]

  • Barsyte-Lovejoy, D., et al. (2018). Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Angewandte Chemie International Edition, 57(50), 16302-16307. [Link]

Sources

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